Technical Documentation Center

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
  • CAS: 1794754-41-8

Core Science & Biosynthesis

Foundational

Technical Guide: Analytical & Physicochemical Profiling of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Executive Summary & Regulatory Context[1][2][3][4][5][6] N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi-7-MOA-d4) is a highly specialized, stable isotope-labeled internal standard (ISTD) used for the quantification of N-N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context[1][2][3][4][5][6]

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi-7-MOA-d4) is a highly specialized, stable isotope-labeled internal standard (ISTD) used for the quantification of N-Nitrosodiisononylamine (NDiNA) . Unlike generic "isononyl" derivatives which exist as isomeric mixtures, the 7-methyloctyl isomer represents a specific, characterized structural entity often used as a reference marker in high-precision pharmaceutical analysis.

The "Cohort of Concern"

Under FDA and EMA guidelines (ICH M7), nitrosamines are classified within the "Cohort of Concern" due to their high potency as mutagenic carcinogens. NDi-7-MOA belongs to the class of NDSRIs (Nitrosamine Drug Substance-Related Impurities) or complex nitrosamines, often arising from the degradation of specific excipients, plasticizers, or lipophilic amine precursors in the manufacturing process.

Core Application: The deuterated analog (-d4) serves as the definitive ISTD for LC-MS/MS quantitation. Its primary function is to correct for:

  • Matrix Effects: Ion suppression/enhancement in complex drug formulations.

  • Extraction Efficiency: Variations in recovery due to the molecule's extreme lipophilicity (LogP > 7).

  • Retention Time Shifts: Ensuring precise peak identification in high-throughput screening.

Physicochemical Profile

The physicochemical properties of NDi-7-MOA-d4 differ significantly from small-molecule nitrosamines like NDMA. Its long alkyl chains render it extremely hydrophobic, necessitating distinct analytical strategies.

Table 1: Chemical Specifications
PropertySpecificationNotes
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4Specific isomer of N-Nitrosodiisononylamine
Molecular Formula C₁₈H₃₄D₄N₂ODeuterium enrichment typically ≥ 99%
Molecular Weight ~302.53 g/mol Parent (Unlabeled): 298.51 g/mol
LogP (Predicted) 7.5 ± 0.5Critical: Highly Lipophilic / Hydrophobic
Solubility Methanol, Acetonitrile, DMSO, DCMInsoluble in Water
Appearance Pale yellow viscous oilNitrosamines are chromophores (N=O)
Boiling Point > 300°C (Predicted)High thermal stability, but chemically labile
pKa Non-ionizable (Neutral)The N-NO group withdraws electron density
Stability & Handling
  • Photosensitivity: Like all N-nitrosamines, this compound is sensitive to UV/Vis light. Photolytic cleavage of the N-N bond occurs rapidly. Protocol: All handling must occur under amber light or in amber glassware.

  • Lipophilicity Warning: Due to LogP ~7.5, this compound adsorbs strongly to plastics (PP/PE). Protocol: Use only glass vials and silanized glass inserts to prevent analyte loss.

Synthesis & Isotopic Logic

The synthesis of the d4-labeled standard typically follows a nitrosation pathway of the corresponding deuterated secondary amine. The placement of deuterium atoms is critical for isotopic stability.

Isotopic Labeling Strategy

To prevent Hydrogen-Deuterium Exchange (HDX) during storage or acidic extraction, the deuterium labels are ideally located on the carbon backbone, stable against enolization. For a "d4" analog, labeling is often symmetric.

Synthesis Amine Di-(7-methyloctyl)amine-d4 (Secondary Amine Precursor) Intermediate N-Protonated Intermediate (Unstable) Amine->Intermediate Acidic pH Reagent Nitrosating Agent (NaNO2 / HCl or RONO) Reagent->Intermediate Electrophilic Attack Product N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (Final ISTD) Intermediate->Product -H2O / -H+

Figure 1: General nitrosation pathway for the synthesis of the d4 internal standard.

Analytical Methodology: LC-MS/MS

Developing a method for NDi-7-MOA-d4 requires overcoming its hydrophobicity. Standard "generic nitrosamine" methods (often optimized for NDMA) will fail here because this molecule will not elute under low-organic conditions or will suffer from severe carryover.

Sample Preparation (Solid Phase Extraction - SPE)

Why SPE? Liquid-Liquid Extraction (LLE) is difficult due to emulsion formation with such lipophilic chains. SPE provides cleaner extracts.

Protocol:

  • Conditioning: HLB (Hydrophilic-Lipophilic Balance) Cartridge (60 mg). Equilibrate with 3 mL MeOH, then 3 mL Water.

  • Loading: Dissolve drug substance in 50:50 MeOH:Water . (Note: High organic is needed to solubilize the impurity, but too high will break through the SPE).

  • Washing: Wash with 5% MeOH in Water (Removes polar matrix).

  • Elution: Elute with 100% Acetonitrile (Required to release the lipophilic NDi-7-MOA-d4).

  • Reconstitution: Evaporate to dryness (N2 stream, ambient temp) and reconstitute in Mobile Phase A:B (20:80).

LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm). Phenyl phases offer unique selectivity for the pi-electrons in the nitroso group.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH is preferred over ACN for better solubility of long alkyl chains).

  • Gradient:

    • Start: 60% B (High organic start is mandatory).

    • Ramp to 98% B over 6 mins.

    • Hold 98% B for 3 mins (Wash column to prevent carryover).

    • Re-equilibrate.

Mass Spectrometry (MRM):

  • Source: APCI (Atmospheric Pressure Chemical Ionization) is recommended over ESI.

    • Reasoning: Highly non-polar nitrosamines ionize poorly in ESI but respond well to APCI via charge transfer.

  • Polarity: Positive Mode (+).

  • Transitions (Example):

    • Analyte (NDi-7-MOA): 299.3 → 157.2 (Quant), 299.3 → 57.1 (Qual).

    • ISTD (NDi-7-MOA-d4): 303.3 → 161.2 (Quant). (Mass shift +4).

Workflow Sample Sample + ISTD (d4) (Spike at start) Extract Extraction (High Organic) Avoid Plastic Labware Sample->Extract Homogenize LC UHPLC Separation (C18/Phenyl, High %B) Extract->LC Inject Ionization Ionization (APCI+) Target: [M+H]+ LC->Ionization Elute Detection MS/MS Detection MRM: 303.3 -> 161.2 Ionization->Detection Fragment

Figure 2: Analytical workflow for the quantification of NDi-7-MOA using the d4 internal standard.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[2] Retrieved from [Link]

  • PubChem. (2024).[3] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

Technical Guide: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Structural Characterization, Synthesis, and Analytical Application in Genotoxic Impurity Profiling Executive Summary N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (also referred to as N-Nitrosodiisononylamine-d4 ) is a stable...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthesis, and Analytical Application in Genotoxic Impurity Profiling

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (also referred to as N-Nitrosodiisononylamine-d4 ) is a stable isotope-labeled internal standard (IS) utilized in the quantitative analysis of mutagenic nitrosamine impurities.[1] With the pharmaceutical industry currently navigating strict regulatory mandates (FDA, EMA, ICH M7) regarding the "Sartan" and "Metformin" nitrosamine crises, this specific molecule serves as a critical tool for quantifying trace levels of N-Nitroso-di-(7-methyloctyl)amine—a potential impurity derived from the synthesis of active pharmaceutical ingredients (APIs) involving diisononylamine or related alkyl-amine reagents.

This guide details the structural integrity, synthetic pathways, and validated LC-MS/MS protocols required to utilize this standard effectively in a GMP-regulated environment.

Structural Characterization & Isotopic Design

The reliability of an internal standard hinges on its ability to mimic the physicochemical behavior of the analyte while maintaining a distinct mass spectral signature.[2][3]

1.1 Chemical Identity[4][5][6]
  • IUPAC Name: N-Nitroso-N,N-bis(7-methyloctyl)amine-d4

  • Common Name: N-Nitrosodiisononylamine-d4[1][7]

  • CAS Number (Unlabeled): 643014-99-7 (Generic isomer), 1216985-81-7[1]

  • CAS Number (d4-labeled): 1794754-41-8[1][7]

  • Molecular Formula:

    
    [1][8]
    
  • Molecular Weight: 302.53 g/mol (approximate, dependent on isotopic enrichment)

1.2 Isotopic Labeling Logic

The deuterium labeling is strategically placed at the


-carbon positions  (adjacent to the amine nitrogen).
  • Structure: [2H]C([2H])(CCCCCC(C)C)N(C([2H])([2H])CCCCCC(C)C)N=O

  • Rationale:

    • Mass Shift (+4 Da): The d4 labeling provides a +4 Da shift, sufficient to avoid isotopic overlap with the natural M+2 isotopes of the unlabeled analyte.

    • Metabolic/Chemical Stability: While

      
      -hydroxylation is the metabolic activation pathway for nitrosamines, in an analytical context (in vitro), the C-D bond is stronger than the C-H bond. This prevents hydrogen-deuterium exchange (HDX) during acidic sample preparation, ensuring the concentration of the IS remains constant.
      

Table 1: Physicochemical Properties Comparison

PropertyUnlabeled AnalyteDeuterated Standard (d4)Impact on Analysis
Formula C18H38N2OC18H34D4N2ODistinct Precursor Ion
Monoisotopic Mass 298.30 Da302.32 DaMass Resolution
LogP (Hydrophobicity) ~7.5~7.48Co-elution in RP-HPLC
pKa N/A (Non-basic)N/A (Non-basic)Neutral extraction required
Synthesis & Quality Control

The synthesis of the d4-standard typically involves the nitrosation of a deuterated secondary amine precursor.

2.1 Synthetic Pathway

The reaction proceeds via the electrophilic attack of the nitrosonium ion (


) on the secondary amine.

SynthesisPathway Precursor Di-(7-methyloctyl)amine-d4 (Secondary Amine) Intermediate N-Nitrosation (Electrophilic Substitution) Precursor->Intermediate Dissolution in Acid Reagent NaNO2 + HCl/AcOH (In situ HONO) Reagent->Intermediate Dropwise Addition Product N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (Target IS) Intermediate->Product Workup & Purification

Figure 1: Synthetic pathway for the generation of the deuterated nitrosamine standard.

2.2 Critical Quality Attributes (CQA)
  • Isotopic Purity: Must be

    
     atom D. Incomplete deuteration leads to "M-1" or "M-2" peaks that interfere with the unlabeled analyte quantification.
    
  • Chemical Purity:

    
    . Impurities such as unreacted amines can cause ion suppression in the MS source.
    
  • Nitrosamine Scrambling: Care must be taken to avoid trans-nitrosation conditions during synthesis, although this is less of a concern for the standard than for the drug product analysis.

Analytical Application (UHPLC-MS/MS)

This section details the validated workflow for quantifying N-Nitroso-di-(7-methyloctyl)amine using the d4-IS.

3.1 Mass Spectrometry Parameters

Nitrosamines are best analyzed using Atmospheric Pressure Chemical Ionization (APCI) in positive mode, as ESI can sometimes be less sensitive for non-polar nitrosamines or prone to matrix suppression. However, for high-molecular-weight hydrophobic nitrosamines like this (C18 chains), ESI+ is also highly effective due to the lipophilic nature assisting ionization.

  • Ionization: APCI+ or ESI+[3]

  • Scan Mode: Multiple Reaction Monitoring (MRM)

Table 2: Recommended MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
Analyte (Unlabeled) 299.3

173.215-20Cleavage of alkyl chain
Analyte (Unlabeled) 299.3

269.310-15Loss of NO (-30 Da)
Internal Standard (d4) 303.3

177.215-20Cleavage of alkyl chain (d4 retained)
Internal Standard (d4) 303.3

273.310-15Loss of NO (-30 Da)

Note: The loss of NO (M-30) is a characteristic fragmentation pathway for N-nitrosamines.[9][10] The loss of OH (M-17) is also common but less specific.

3.2 Chromatographic Separation

Due to the high hydrophobicity (LogP ~7.5), a C18 column with high carbon load is required, and a high percentage of organic solvent will be needed to elute the compound.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient: Steep gradient starting at 60% B to 98% B to ensure elution of the lipophilic octyl chains.

3.3 Analytical Workflow Diagram

AnalyticalWorkflow Sample Drug Substance / Product (Solid or Liquid) Spike Spike IS (d4-Standard) Concentration: ~5-10 ng/mL Sample->Spike Extract Extraction (Solvent: MeOH or DCM) Spike->Extract Filter Filtration (0.22 µm PTFE) Remove particulates Extract->Filter LC UHPLC Separation (Retain hydrophobic impurity) Filter->LC MS MS/MS Detection (MRM) Monitor 299->269 & 303->273 LC->MS Data Quantification (Ratio Analyte/IS) MS->Data

Figure 2: Step-by-step analytical workflow for nitrosamine quantification.

Regulatory & Safety Context
4.1 Carcinogenic Potency Categorization (CPCA)

Under the FDA and EMA guidelines (Rev. 2, 2024), nitrosamines are categorized based on their structural features to determine the Acceptable Intake (AI).

  • Structure Analysis: This molecule lacks activating features (like alpha-hydrogens on a cyclic ring) but has long alkyl chains.

  • Likely Category: It typically falls into CPCA Category 4 or 5 (lower potency) due to steric hindrance of the long alkyl chains preventing easy metabolic activation compared to small molecules like NDMA.

  • Default Limit: If no specific tox data exists, the conservative AI of 26.5 ng/day or 1500 ng/day (depending on the exact CPCA score calculation) applies. Researchers must calculate the CPCA score based on the specific "7-methyloctyl" branching.

4.2 Handling Precautions
  • Toxicity: All N-nitrosamines should be treated as potential human carcinogens (Mutagenic Class 1).

  • Containment: Handle only in a fume hood or glovebox.

  • Deactivation: Decontaminate glassware with 50% Sulfamic acid or strong UV irradiation to cleave the N-NO bond.

References
  • U.S. Food and Drug Administration (FDA). (2024).[11][12] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2). Retrieved from

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from

  • LGC Standards. (2024). N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Data Sheet. Retrieved from

  • PubChem. (2024).[13] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine. Retrieved from

  • Asare, S. O., et al. (2022).[10][14] Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Foundational

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 mechanism of action

Topic: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Mechanism of Action Content Type: Technical Guide / Whitepaper[1] Mechanistic Characterization, Metabolic Activation, and Analytical Application[1] Executive Summary & Comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Mechanism of Action Content Type: Technical Guide / Whitepaper[1]

Mechanistic Characterization, Metabolic Activation, and Analytical Application[1]

Executive Summary & Compound Identity

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a stable isotope-labeled nitrosamine primarily utilized as an Internal Standard (IS) in the quantitative analysis of trace-level genotoxic impurities in pharmaceutical products.[1]

While the unlabeled analog (N-Nitroso-di-(7-methyloctyl)amine) is a potent mutagen classified as a Nitrosamine Drug Substance Related Impurity (NDSRI), the deuterated (d4 ) variant serves a critical role in Isotope Dilution Mass Spectrometry (IDMS) .[1] Its mechanism of action is dual-faceted:

  • Analytical Mechanism: It functions as a physicochemical mirror to the analyte, correcting for matrix effects and ionization suppression in LC-MS/MS workflows.[1]

  • Biological Mechanism (Theoretical): Like its parent, it undergoes metabolic activation via cytochrome P450 (CYP) enzymes, though with a distinct Kinetic Isotope Effect (KIE) due to deuterium substitution at the metabolic soft spot (α-carbon).[1]

Chemical Profile
PropertyDetail
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Synonyms N-Nitroso-diisononylamine-d4 (isomer specific); N,N-bis(7-methyloctyl)nitrous amide-d4
CAS (Unlabeled) 643014-99-7
Molecular Formula C₁₈H₃₄D₄N₂O
Molecular Weight ~302.55 g/mol (vs. 298.51 g/mol for unlabeled)
Labeling Position α-carbons (typically N-CD₂-R)

Biological Mechanism of Action: Metabolic Activation & Genotoxicity

To understand the necessity of this standard, one must understand the toxicology of the parent compound. Like other dialkylnitrosamines, N-Nitroso-N,N-di-(7-methyloctyl)amine is a pro-carcinogen.[1] It is biologically inert until metabolically activated.[1]

The Alpha-Hydroxylation Pathway

The critical bioactivation step involves α-hydroxylation catalyzed by cytochrome P450 enzymes (primarily CYP2E1, though CYP2A6 and others contribute depending on chain length).[1][2]

  • Oxidation: The CYP enzyme inserts an oxygen atom into the C-H bond of the α-carbon (adjacent to the N-nitroso group).[1]

  • Decomposition: The resulting α-hydroxy nitrosamine is chemically unstable.[1] It spontaneously decomposes via heterolytic cleavage.[1]

  • Diazonium Formation: The cleavage releases an aldehyde (7-methyloctanal) and a mono-alkyl diazohydroxide, which rapidly dehydrates to form a highly reactive diazonium ion (R-N≡N⁺).[1]

  • DNA Alkylation: The diazonium ion is a potent electrophile. It attacks nucleophilic sites on DNA bases, particularly the N7-position of guanine and the O6-position of guanine.[1] The formation of O6-alkylguanine adducts is directly correlated with GC→AT transition mutations and carcinogenesis.[1]

Deuterium Kinetic Isotope Effect (KIE)

In the d4-variant , the hydrogen atoms at the α-carbon are replaced by deuterium.[1]

  • Mechanism: The C-D bond is shorter and stronger than the C-H bond (lower zero-point energy).[1]

  • Impact: Breaking the C-D bond during the rate-limiting step (α-hydroxylation) requires more activation energy.[1] Consequently, the d4-analog is metabolized significantly slower than the unlabeled compound.[1]

  • Relevance: While this reduces the acute genotoxicity of the standard itself, its primary utility remains analytical, where this stability is advantageous.

Pathway Visualization (DOT)[1]

MetabolicActivation cluster_KIE Deuterium Effect (d4) Parent N-Nitroso-di-(7-methyloctyl)amine AlphaOH α-Hydroxy Nitrosamine (Unstable Intermediate) Parent->AlphaOH Oxidation (Rate Limiting) CYP CYP450 Enzyme (α-Hydroxylation) CYP->Parent Catalysis Aldehyde Aldehyde Byproduct (7-methyloctanal) AlphaOH->Aldehyde Diazonium Diazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Cleavage Adduct DNA Adduct (Mutagenesis) Diazonium->Adduct Alkylation (S_N1/S_N2) DNA Genomic DNA (Nucleophile) DNA->Adduct KIE_Note C-D bond is stronger than C-H. Metabolic activation is slowed (Primary Kinetic Isotope Effect).

Figure 1: Metabolic activation pathway of dialkylnitrosamines leading to DNA alkylation.[1] The d4-analog follows this path but with reduced kinetics due to the stability of the C-D bond.

Analytical Mechanism of Action: Isotope Dilution Mass Spectrometry

In the context of drug development and quality control, the "mechanism" of the d4-standard is its behavior in the LC-MS/MS system.[1]

Principle of Operation

The d4-standard is spiked into the sample at the beginning of the preparation.[3] Because it is chemically identical to the analyte (except for mass), it compensates for:

  • Extraction Efficiency: Any loss of analyte during extraction is mirrored by the loss of the standard.

  • Chromatographic Behavior: It co-elutes (or elutes very closely) with the analyte, experiencing the exact same mobile phase composition.

  • Matrix Effects: Crucially, it enters the mass spectrometer source at the same time as the analyte. If the sample matrix suppresses ionization (e.g., via competing phospholipids), the standard's signal is suppressed to the exact same degree.[1]

Mass Shift and Specificity

The substitution of four protons with deuterium creates a mass shift of +4 Da .

  • Unlabeled Precursor Ion: [M+H]⁺ ≈ m/z 299.3[1]

  • d4-Standard Precursor Ion: [M+H]⁺ ≈ m/z 303.3 This separation allows the mass spectrometer to distinguish the impurity from the standard while monitoring them simultaneously.[1]

Analytical Workflow Visualization (DOT)[1]

AnalyticalWorkflow cluster_Correction Matrix Effect Correction Mechanism Sample Pharma Sample (Unknown Impurity Conc.) Mix Homogenized Mixture Sample->Mix IS Internal Standard Spike (d4-Analog, Known Conc.) IS->Mix Prep Sample Preparation (LLE / SPE) Mix->Prep Equilibration LC LC Separation (Co-elution) Prep->LC Clean Extract MS MS/MS Detection (MRM Mode) LC->MS Ionization Data Ratio Calculation (Area Analyte / Area IS) MS->Data Signal Acquisition Correction If Matrix Suppresses Signal by 20%: Analyte Signal (-20%) / IS Signal (-20%) Ratio remains CONSTANT. Correction->Data

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow. The d4-standard corrects for variability by experiencing the same physical stresses as the analyte.

Experimental Protocol: Quantification via LC-MS/MS

Note: This protocol is a generalized framework derived from FDA/EMA methodologies for nitrosamine analysis.[1] Optimization is required for specific matrices.

Reagents & Standards[1][11][12][13]
  • Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine (Reference Standard).[1][4][5]

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (IS).[1]

  • Solvents: Methanol (LC-MS Grade), Formic Acid (0.1%), Water (18.2 MΩ).[1]

Sample Preparation (Direct Injection or LLE)[1]
  • Weighing: Weigh crushed drug product powder equivalent to maximum daily dose (or defined limit).

  • Spiking: Add 50 µL of d4-IS working solution (e.g., 100 ng/mL in MeOH) to the powder before solvent addition. This is critical for recovery correction.

  • Extraction: Add extraction solvent (e.g., 1% Formic Acid in Water/MeOH).[1] Vortex for 20 min; Centrifuge at 10,000 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial (nitrosamines are light-sensitive).

LC-MS/MS Parameters[1]
  • Instrument: Triple Quadrupole Mass Spectrometer (QqQ).[1]

  • Ion Source: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated Electrospray).[1] Note: APCI is often preferred for nitrosamines to reduce matrix suppression.

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.9 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Methanol.[1]

  • Gradient: High organic hold required to elute the lipophilic 7-methyloctyl chains.[1]

MRM Transitions (Example)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
Analyte 299.3158.220Quantifier
Analyte 299.3142.115Qualifier
d4-IS 303.3162.220Internal Standard

Note: The product ion 158.2 typically corresponds to the cleavage of the N-N bond or alkyl chain fragmentation. The d4 product ion (162.2) retains the deuterium label, confirming the label is on the fragment retained.

References

  • US Food and Drug Administration (FDA). (2025).[1] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [1]

  • European Medicines Agency (EMA). (2024).[1] Nitrosamine impurities in human medicinal products.[1][6] Retrieved from [1]

  • BenchChem. (2025).[1][3][6] Quantitative Analysis of Nitrosamines Using Deuterated Standards: Application Notes and Protocols. Retrieved from

  • LGC Standards. (2023). N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Data Sheet. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. Retrieved from [1]

  • Lai, D. Y., & Arcos, J. C. (1980).[1][7] Dialkylnitrosamine bioactivation and carcinogenesis.[1][8][7] Life Sciences, 27(23), 2149-2165.[1] Retrieved from [1]

Sources

Exploratory

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 literature review

Topic: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: Technical Guide for Analytical Development & Control Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Scientists, Analytical Chemists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: Technical Guide for Analytical Development & Control Content Type: Technical Whitepaper / Method Development Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Regulatory Affairs Professionals.

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine (often referred to as N-nitroso-diisononylamine) is a high-molecular-weight, lipophilic nitrosamine impurity (NDSRI) that has emerged as a critical quality attribute in the safety profiling of pharmaceutical products. Its structural isomerism—specifically the branching at the 7-position of the octyl chain—presents unique chromatographic challenges compared to smaller, volatile nitrosamines like NDMA.

This guide provides a comprehensive technical review of the deuterated internal standard, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (d4-IS) . It details the mechanistic basis for its use in LC-MS/MS quantification, strategies to overcome its extreme lipophilicity (LogP ~7.5), and protocols for establishing a self-validating analytical framework compliant with ICH M7 and USP <1469> standards.

Physicochemical Profile & Mechanistic Context

Understanding the molecule is prerequisite to detecting it. Unlike hydrophilic nitrosamines, this compound behaves more like a lipid, necessitating specific handling protocols to prevent adsorptive loss.

PropertyUnlabeled AnalyteDeuterated Standard (d4-IS)
CAS Number 643014-99-71794754-41-8
Formula C₁₈H₃₈N₂OC₁₈H₃₄D₄N₂O
Molecular Weight 298.51 g/mol ~302.53 g/mol
LogP (Predicted) ~7.5 (Highly Lipophilic)~7.5
Solubility Soluble in MeOH, ACN, DCM; Insoluble in water.Same as unlabeled.
pKa (Conjugate Acid) ~0.5 (Weak base)~0.5
The "Sorption" Hazard

Due to its high partition coefficient, the d4-IS and the analyte will aggressively bind to polypropylene (PP) and polyethylene (PE) surfaces.

  • Operational Directive: All standard preparation must occur in amber glass glassware. Use of plastic pipette tips must be minimized or pre-rinsed with solvent. PTFE or PVDF filters are required; Nylon filters may retain the analyte.

Synthesis & Isotopic Integrity

The reliability of the d4-IS depends on the position of the deuterium labels. For N-nitroso compounds, labeling is typically performed on the


-carbons (adjacent to the nitrogen) or stable positions on the alkyl chain to prevent back-exchange in acidic solution.
Formation Pathway (In-Situ & Synthetic)

The impurity forms via the nitrosation of the parent amine, N,N-di-(7-methyloctyl)amine (Diisononylamine), often present as a residue from reagents or plasticizers.

NitrosationPathway Amine Di-(7-methyloctyl)amine (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Amine->Intermediate Acidic pH Nitrite Nitrosating Agent (NO+ / NO2-) Nitrite->Intermediate Product N-Nitroso-N,N-di-(7-methyloctyl)amine (Mutagenic Impurity) Intermediate->Product -H+

Figure 1: Mechanism of nitrosamine formation. The d4-IS is synthesized using the same pathway but starting with the deuterated amine precursor.

Analytical Method Development: LC-MS/MS

The core application of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is as a surrogate to correct for matrix effects and extraction efficiency during quantification.

Mass Spectrometry Parameters

Given the high molecular weight, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is often superior to Electrospray Ionization (ESI) for this specific congener, as it facilitates ionization of non-polar molecules and reduces ion suppression from the matrix. However, ESI+ remains the industry standard if sensitivity permits.

  • Source: APCI+ or ESI+

  • Precursor Ion (d4): m/z 303.3 [M+H]+

  • Quantifier Transition: m/z 303.3

    
     131.2 (Alkyl chain fragment)
    
  • Qualifier Transition: m/z 303.3

    
     57.1 (Butyl fragment)
    

Note: Exact transitions must be optimized on the specific instrument (Triple Quadrupole) due to collision energy variations.

Chromatographic Separation

The high lipophilicity requires a column capable of high organic loading without phase collapse.

  • Column: C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol is preferred over ACN for nitrosamine solubility and peak shape).

  • Gradient: Must ramp to >95% B to elute this compound.

    • Caution: Carryover is a major risk. A needle wash with 50:50 MeOH:IPA (Isopropyl Alcohol) is mandatory.

Self-Validating Experimental Protocol

This protocol ensures the d4-IS effectively corrects for recovery losses, a critical requirement for "Trustworthiness" in regulated environments.

Standard Preparation Strategy

Objective: Create a stable calibration curve where the d4-IS concentration is constant (e.g., 10 ng/mL).

  • Stock Solution (Unlabeled): Dissolve 10 mg Reference Standard in 10 mL Methanol (1 mg/mL). Store at -20°C in amber glass.

  • Stock Solution (d4-IS): Dissolve 1 mg d4-Standard in 10 mL Methanol (0.1 mg/mL).

  • Working IS Solution: Dilute d4-Stock to 50 ng/mL in Methanol.

Sample Extraction (Solid Supported Liquid Extraction - SLE)

Due to the lipophilicity, traditional LLE can form emulsions. SLE is recommended for consistency.

Step-by-Step Workflow:

  • Sample Weighing: Weigh 100 mg of Drug Substance (API) or Drug Product into a glass centrifuge tube.

  • Dissolution: Add 2.0 mL of Water:Methanol (90:10). Vortex to disperse/dissolve.

  • IS Addition (Critical Step): Add 50 µL of Working IS Solution (d4) to the sample before extraction. This ensures the d4 experiences the same extraction physics as the impurity.

  • Loading: Load the mixture onto a diatomaceous earth SLE cartridge (e.g., Chem Elut). Wait 5 minutes for adsorption.

  • Elution: Elute with 2 x 3 mL Dichloromethane (DCM) . The lipophilic nitrosamine and d4-IS partition into the DCM.

  • Concentration: Evaporate DCM under nitrogen at 35°C to near dryness.

  • Reconstitution: Reconstitute in 500 µL Mobile Phase B (High Organic) to prevent precipitation.

ExtractionWorkflow Start Sample + d4-IS Spike Load Load onto SLE Cartridge (Diatomaceous Earth) Start->Load Wait Wait 5 mins (Adsorption) Load->Wait Elute Elute with DCM (Extracts Lipophilic Impurity) Wait->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute in MeOH (Ready for LC-MS) Evap->Recon

Figure 2: Solid Supported Liquid Extraction (SLE) workflow ensuring co-extraction of analyte and d4-IS.

Data Analysis & Interpretation

Quantification must be performed using the Internal Standard Method .





Acceptance Criteria (System Suitability):

  • d4-IS Recovery: Must be consistent across samples (e.g., 70-130% relative to neat standard).

  • Signal-to-Noise (S/N): >10 for the LOQ (Limit of Quantification).

  • Retention Time Match: The d4-IS should elute at the same time as the unlabeled analyte (slight deuterium isotope shift of <0.1 min is acceptable).

References

  • Veeprho. (n.d.). N-Nitroso-N,N-di-(7-methyloctyl)amine | CAS 643014-99-7.[2][3][4][5] Retrieved from [Link][6]

  • U.S. Food and Drug Administration (FDA). (2021).[7] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2021). <1469> Nitrosamine Impurities. USP-NF.[6]

Sources

Foundational

Physicochemical Profiling &amp; Analytical Application of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Topic: Physicochemical properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and QA/QC Professionals Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Researchers, Analytical Scientists, and QA/QC Professionals

Executive Summary: The NDSRI Context

In the landscape of pharmaceutical trace analysis, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 serves a critical role as a stable isotope-labeled internal standard (SIL-IS). It is primarily utilized for the quantification of its non-labeled parent, a Nitrosamine Drug Substance Related Impurity (NDSRI) often associated with dialkylamine moieties in active pharmaceutical ingredients (APIs).

This guide moves beyond basic datasheet parameters to explore the physicochemical behaviors that dictate experimental success—specifically addressing the challenges of lipophilicity, solubility, and mass spectrometric detection.

Chemical Identity & Structural Specifications

The nomenclature "7-methyloctyl" identifies a specific isomer of the isononyl group. In regulatory and commercial contexts, this compound is frequently cross-referenced as N-Nitrosodiisononylamine-d4 .

ParameterSpecification
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Common Synonyms N-Nitrosodiisononylamine-d4; N-Nitroso-bis(7-methyloctyl)amine-d4
CAS Number (Labeled) 1794754-41-8
CAS Number (Unlabeled) 643014-99-7
Molecular Formula C₁₈H₃₄D₄N₂O
Molecular Weight 302.53 g/mol (vs. 298.51 g/mol for unlabeled)
Appearance Pale Yellow Viscous Oil
Isotopic Purity Typically ≥ 99 atom % D
Structural Logic & Isotope Effect

The deuteration (d4) is strategically placed to prevent "scrambling" or exchange during ionization. The addition of four deuterium atoms increases the molecular weight by approx. 4 Da, providing sufficient mass resolution (Δm) from the parent analyte in LC-MS/MS applications while maintaining near-identical chromatographic retention.

Physicochemical Core: The "Sticky" Challenge

The defining characteristic of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is its extreme lipophilicity . Unlike smaller nitrosamines (e.g., NDMA), the long branched alkyl chains create specific handling challenges.

Lipophilicity & LogP
  • Computed LogP (Unlabeled): ~7.5

  • Implication: This molecule is highly hydrophobic. It will readily adsorb to plastic surfaces, tubing, and filter membranes.

  • Protocol Adjustment: Avoid using pure aqueous solvents for stock preparation. Use high-organic diluents (e.g., 50:50 MeOH:Water) to prevent analyte loss to container walls.

Solubility Profile
SolventSolubility RatingApplication Note
Water Negligible (< 0.1 mg/mL)Do not use as primary diluent.
Methanol HighPreferred for stock solutions.
Acetonitrile HighExcellent for LC mobile phases.
Dichloromethane HighSuitable for Liquid-Liquid Extraction (LLE).
DMSO Moderate/HighAvoid if possible due to MS suppression risks.
Stability & Reactivity
  • Photosensitivity: Like all N-nitrosamines, the N-N=O bond is susceptible to photolytic cleavage under UV/Vis light.

    • Action: Handle in amber glassware; minimize exposure to ambient lab light.

  • Thermal Stability: Generally stable at room temperature but volatile enough to be lost during aggressive evaporation steps (e.g., N2 blow-down at high temps).

    • Action: Keep evaporation temperatures < 40°C.

Analytical Application: LC-MS/MS Workflow

The following workflow integrates the physicochemical properties into a robust analytical method.

Method Development Strategy

Due to the high LogP, a reverse-phase chromatography approach using a C18 or C8 column is standard. However, carryover is a major risk.

  • Column Choice: C18 (high carbon load) provides strong retention.

  • Mobile Phase: Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid.

  • Gradient: Requires a high organic wash step (95-100% B) at the end of the run to elute the compound fully and prevent ghost peaks in subsequent injections.

Mass Spectrometry (MRM)

Detection is typically performed via Electrospray Ionization (ESI) in Positive mode.

  • Precursor Ion: [M+H]⁺ = m/z 303.3

  • Common Fragments: Nitrosamines typically undergo cleavage of the N-NO bond or alpha-cleavage of the alkyl chain.

    • Quantifier: Loss of OH or NO (Method dependent optimization required).

Visual Workflow (DOT Diagram)

The diagram below illustrates the critical decision points in sample preparation to mitigate lipophilicity-induced errors.

SamplePrepWorkflow Start Sample (API/Drug Product) IS_Add Add IS: N-Nitroso-di-(7-methyloctyl)amine-d4 (Dissolved in MeOH) Start->IS_Add Extract Extraction Solvent Selection IS_Add->Extract Decision_Aq Aqueous Buffer? Extract->Decision_Aq Low Solubility Risk Decision_Org High Organic (MeOH/ACN)? Extract->Decision_Org Recommended Fail_Path Analyte Adsorption to Container Walls (Loss) Decision_Aq->Fail_Path Precipitation Success_Path Analyte Solubilized Decision_Org->Success_Path Filter Filtration (PTFE/Nylon) *Pre-wetting Required* Success_Path->Filter Analysis LC-MS/MS Injection (High Organic Wash) Filter->Analysis

Caption: Workflow logic prioritizing solubility maintenance. High-organic extraction prevents adsorptive losses common with LogP > 7 compounds.

Safety & Handling (E-E-A-T)

Warning: All nitrosamines should be treated as potential carcinogens (Cohort of Concern).

  • Containment: Weighing and dilution must occur inside a certified fume hood or glovebox.

  • Deactivation: Glassware should be rinsed with a 10% bleach solution or strong acid/peroxide mix (validated cleaning procedure) before washing to destroy residual nitrosamines.

  • PPE: Double nitrile gloves are recommended due to the high lipophilicity (skin permeation risk).

References

  • LGC Standards. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Data. Retrieved from

  • PubChem. N-Nitroso-N,N-di-(7-methyloctyl)amine (Compound Summary). National Library of Medicine. Retrieved from

  • Toronto Research Chemicals. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. Retrieved from

  • Sigma-Aldrich. N-Nitroso-N,N-bis(7-methyloctyl)amine Analytical Standard. Retrieved from

Exploratory

Technical Guide: Stability and Degradation of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

This technical guide details the stability profile, degradation mechanisms, and handling protocols for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (also known as N-nitroso-diisononylamine-d4). It is designed for analytical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, degradation mechanisms, and handling protocols for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (also known as N-nitroso-diisononylamine-d4). It is designed for analytical scientists developing quantification methods for Nitrosamine Drug Substance Related Impurities (NDSRIs).

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi-7-MOA-d4) is a stable isotope-labeled internal standard (IS) used in the quantification of long-chain nitrosamine impurities. Its structural fidelity to the parent analyte ensures precise correction for matrix effects during LC-MS/MS analysis. However, its reliability is contingent upon maintaining isotopic integrity and preventing degradation.

This guide defines the three primary degradation vectors—Photolytic Cleavage , Oxidative Dealkylation , and Acid-Catalyzed Denitrosation —and provides validated protocols to mitigate these risks.

Chemical Identity & Physicochemical Profile[1][2]

PropertyDescription
Compound Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Synonyms N-Nitrosodiisononylamine-d4; N-Nitroso-bis(7-methyloctyl)amine-d4
CAS Number 1794754-41-8 (Labeled); 643014-99-7 (Unlabeled)
Molecular Formula C₁₈H₃₄D₄N₂O
Isotopic Labeling

-Substitution:
Four deuterium atoms located at the

-carbons (adjacent to nitrogen).[1][2][3][4]
Lipophilicity High (LogP > 7.0 est.). Significant adsorption risk to plastic surfaces.
Solubility Insoluble in water; Soluble in Methanol, DMSO, Dichloromethane.
The Significance of -Deuteration

The placement of deuterium at the


-carbon is critical.
  • Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. This significantly slows the rate of oxidative degradation (Pathway 2), potentially making the IS more stable than the native analyte in oxidative environments [1].

  • Mass Shift: The +4 Da shift prevents cross-talk with the native analyte's M+2 isotope peak.

Degradation Pathways: Mechanistic Analysis

The stability of NDi-7-MOA-d4 is governed by the bond dissociation energy of the N-N bond and the steric protection of the isononyl chains.

Pathway 1: Photolytic N-N Cleavage (Primary Risk)

Nitrosamines possess a strong UV absorption band at


 nm (

) and a weaker band at

nm. Exposure to UV light causes homolytic fission of the N-N bond.
  • Mechanism: The excited nitroso group cleaves to form an aminyl radical and nitric oxide (NO).

  • Outcome: Irreversible loss of the IS signal and formation of the secondary amine (N,N-di-(7-methyloctyl)amine).

  • Risk Level: Critical . Ambient lab light can degrade dilute solutions within hours.

Pathway 2: -Hydroxylation (Oxidative)

Mediated by radical species (ROS) or enzymatic systems (Cytochrome P450 in vivo, but relevant in stability testing if oxidants are present).

  • Mechanism: Abstraction of an

    
    -deuterium, followed by hydroxylation. The unstable 
    
    
    
    -hydroxy intermediate collapses into an aldehyde and a mono-alkyl diazonium ion.
  • D4-Protection: The primary Deuterium Isotope Effect (

    
    ) slows this step significantly compared to the unlabeled compound.
    
Pathway 3: Acid-Catalyzed Denitrosation

In strong acidic conditions (pH < 2) containing nucleophilic scavengers, the nitroso group can be protonated and removed.

  • Reversibility: This reaction is often reversible; however, in the presence of scavengers (e.g., azide, sulfamic acid), it becomes irreversible.

Visualization of Pathways

The following diagram illustrates the degradation cascade.

DegradationPathways Parent N-Nitroso-di-(7-methyloctyl)amine-d4 (Stable IS) Excited Excited State [N-NO]* Parent->Excited UV (230-350nm) Amine Secondary Amine (Degradant) Parent->Amine H+ / Denitrosation AlphaHydroxyl α-Hydroxy Intermediate (Unstable) Parent->AlphaHydroxyl Oxidation (ROS) (Slowed by C-D bond) RadicalPair Radical Pair (R2N• + •NO) Excited->RadicalPair Homolysis RadicalPair->Amine H-abstraction Aldehyde Aldehyde + Diazonium Ion AlphaHydroxyl->Aldehyde Collapse

Caption: Figure 1. Degradation pathways of NDi-7-MOA-d4. Red paths indicate photolytic instability (highest risk).

Experimental Protocols for Stability & Handling

Storage and Handling

Due to the "sticky" nature of the long lipophilic chains, loss of analyte to container walls is a major source of error, often mistaken for degradation.

ParameterProtocolRationale
Container Material Amber Glass (Silanized preferred). Avoid standard polypropylene (PP).Prevents photolysis and reduces adsorption of the lipophilic C9 chains to plastic.
Temperature -20°C for long-term; 2-8°C for working stocks.Minimizes thermal denitrosation and radical scrambling.
Solvent System Methanol (MeOH) or DMSO. Avoid pure water.The compound is insoluble in water. Aqueous dilutions >20% water may precipitate the IS.
Light Protection Strict. Use amber glassware and wrap in aluminum foil during bench work.Nitrosamines are photosensitive.
Forced Degradation Study Design

To validate the IS suitability for a specific method, perform the following stress tests.

A. Photostability Stress Test:

  • Prepare a 1 µg/mL solution in Methanol.

  • Aliquot into two clear glass vials.

  • Wrap one vial in foil (Dark Control).

  • Expose the other to ICH Q1B light conditions (1.2 million lux hours) or direct sunlight for 4 hours.

  • Analysis: Analyze by LC-MS/MS. >10% signal loss in the exposed vial confirms photolability.

B. Isotopic Scrambling (Acid/Base Challenge):

  • Prepare solution in 0.1 M HCl and 0.1 M NaOH.

  • Incubate at 40°C for 24 hours.

  • Analysis: Monitor for "M-1" or "M-2" peaks (loss of deuterium) or back-exchange with H2O solvent. Note:

    
    -protons are generally stable to exchange below pH 12, but this confirms d4 integrity.
    

Analytical Considerations

LC-MS/MS Workflow

The lipophilicity of NDi-7-MOA-d4 requires specific chromatographic conditions to prevent carryover.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Step1 Weigh Sample (Drug Substance) Step2 Spike IS (NDi-7-MOA-d4 in MeOH) Step1->Step2 Step3 Extraction (Shaking/Sonication) Step2->Step3 Step4 Centrifugation/Filtration (Avoid Nylon filters) Step3->Step4 Step5 Injection (High Organic Wash) Step4->Step5 Step6 Separation (C18 Column) Step5->Step6 Step7 Detection (MRM Mode) Step6->Step7 Warning CRITICAL: Use Silanized Glass Protect from Light Warning->Step2

Caption: Figure 2. Recommended analytical workflow emphasizing IS spiking and material precautions.

Chromatographic Isotope Effect

Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (C18) columns due to slightly lower lipophilicity of C-D bonds.

  • Expectation: NDi-7-MOA-d4 may elute 0.05–0.1 min before the unlabeled analyte.

  • Action: Ensure the MRM window covers both the analyte and the IS retention times.

References

  • Wichitnithad, W., et al. (2023). "Stability and Degradation Pathways of Nitrosamines." Organic Process Research & Development. Link

  • European Medicines Agency (EMA). (2023). "Nitrosamine impurities in human medicinal products."[5] Link

  • U.S. Food and Drug Administration (FDA). (2021). "Control of Nitrosamine Impurities in Human Drugs." Link

  • LGC Standards. "N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Sheet." Link

  • Santa Cruz Biotechnology. "N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Data." Link

Sources

Foundational

Technical Whitepaper: Toxicological &amp; Analytical Profile of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

This guide provides an in-depth technical analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 , a stable isotope-labeled internal standard used in the quantification of the mutagenic impurity N-Nitroso-N,N-di-(7-methylo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 , a stable isotope-labeled internal standard used in the quantification of the mutagenic impurity N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine).[1]

[1]

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine is a high-molecular-weight nitrosamine impurity belonging to the "Cohort of Concern" for mutagenic carcinogens.[1] Structurally characterized by two bulky isononyl (7-methyloctyl) chains, this compound typically arises during drug synthesis involving diisononylamine or related lipophilic secondary amines.[1]

The deuterated analog (-d4) serves as the critical internal standard (IS) for regulatory compliance testing. Its physicochemical equivalence to the target analyte ensures accurate quantification by compensating for matrix effects and ionization suppression in LC-MS/MS workflows.[1] This guide synthesizes the toxicological mechanisms (via CPCA scoring) and the analytical protocols required for robust detection.

Chemical Identity & Physicochemical Profile[2][3]

The molecule consists of a nitroso group (


) bonded to a secondary amine nitrogen, which is substituted with two branched 7-methyloctyl chains. The high lipophilicity of these chains distinguishes it from smaller nitrosamines like NDMA.
PropertyData / Description
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Synonyms N-Nitrosodiisononylamine-d4; N,N-Bis(7-methyloctyl)nitrous amide-d4
CAS Number (Unlabeled) 643014-99-7
CAS Number (Labeled) 1794754-41-8
Molecular Formula

Molecular Weight ~302.53 g/mol (Labeled) vs 298.51 g/mol (Unlabeled)
LogP (Predicted) > 7.0 (Highly Lipophilic)
Solubility Insoluble in water; Soluble in Methanol, Acetonitrile, DCM

Toxicological Profile (The Core)

Mechanism of Action: Metabolic Activation

Like other nitrosamines, N-Nitroso-N,N-di-(7-methyloctyl)amine requires metabolic activation to exert genotoxicity.[1] The canonical pathway involves


-hydroxylation  catalyzed by Cytochrome P450 enzymes (primarily CYP2E1).[1]
  • 
    -Hydroxylation:  CYP450 oxidizes the 
    
    
    
    -carbon (adjacent to the N-nitroso group).[1]
  • Dealkylation: The unstable

    
    -hydroxy intermediate decomposes, releasing an aldehyde (isononanal) and a primary nitrosamine.[1]
    
  • Diazonium Formation: The primary nitrosamine rearranges into a highly reactive diazonium ion.[1]

  • DNA Alkylation: The diazonium ion alkylates DNA bases (e.g., guanine), leading to mutations if not repaired.

Specific Structural Impact (SAR): Unlike NDMA, the bulky 7-methyloctyl chains exert significant steric hindrance.[1] This impedes the enzymatic access of CYP450 to the


-carbons, potentially reducing the rate of bioactivation compared to small-molecule nitrosamines.[1]
Regulatory Toxicology: CPCA Scoring

In the absence of compound-specific rodent carcinogenicity data, the Carcinogenic Potency Categorization Approach (CPCA) is the regulatory standard (FDA/EMA) for establishing Acceptable Intake (AI) limits.

CPCA Scoring Logic for N-Nitroso-N,N-di-(7-methyloctyl)amine:

  • 
    -Hydrogens:  The molecule has 4 
    
    
    
    -hydrogens (
    
    
    on both sides).[1] Score: 1 (Potency Feature).
  • Deactivating Feature (Chain Length): Both alkyl chains are

    
     carbons (C9). Long chains are a strong deactivating feature due to steric bulk and lipophilicity.[1] Score: +3 .
    
  • Predicted Category: The combination of unsubstituted

    
    -carbons with long alkyl chains typically places such compounds in Potency Category 4 or 5 .[1]
    
    • Category 4 Limit:1500 ng/day (Low potency).[1]

    • Note: If specific activating features were present (not the case here), it might drop to Category 3 (400 ng/day). The high lipophilicity generally reduces bioavailability for activation.

Isotope Effect & Safety of the Standard

The -d4 labeled standard is toxicologically equivalent to the unlabeled impurity.[1] While the Deuterium Kinetic Isotope Effect (DKIE) can theoretically slow down metabolic bond breaking (C-D vs C-H), for laboratory safety purposes, the d4 standard must be handled as a high-potency mutagenic carcinogen .

Visualizing the Activation Pathway

The following diagram illustrates the metabolic activation pathway and the "Deactivating" influence of the long alkyl chains as defined by CPCA logic.

NitrosamineActivation cluster_CPCA CPCA Logic Substrate N-Nitroso-di-(7-methyloctyl)amine CYP CYP450 Enzyme (Steric Hindrance High) Substrate->CYP Metabolism Excretion Direct Excretion (Due to Lipophilicity) Substrate->Excretion Clearance AlphaOH α-Hydroxy Intermediate (Unstable) CYP->AlphaOH α-Hydroxylation (Slowed by C9 Chains) Diazonium Diazonium Ion (Reactive Electrophile) AlphaOH->Diazonium Dealkylation DNA DNA Adduct (Mutation) Diazonium->DNA Alkylation Rule1 Long Chains (C≥5) Reduce Potency Rule2 Category 4/5 (Likely AI: 1500 ng/day)

Caption: Metabolic fate of N-Nitroso-di-(7-methyloctyl)amine showing steric hindrance reducing activation.

Analytical Methodology: LC-MS/MS Protocol[1][4][5]

Reliable quantification requires Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using the d4 analog to correct for the significant matrix effects caused by the compound's high lipophilicity.[1]

Sample Preparation (Solid Phase Extraction)

Due to the hydrophobic nature of the impurity (LogP > 7), simple protein precipitation is often insufficient.

  • Weighing: Transfer 100 mg of Drug Substance/Product into a centrifuge tube.

  • Spiking: Add N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 IS solution (target conc: 10 ng/mL).

  • Dissolution: Dissolve in 5 mL Methanol (or 50:50 MeOH:DCM if solubility is an issue). Vortex for 5 min.

  • Extraction:

    • Option A (Direct): Centrifuge at 10,000 rpm for 10 min. Inject supernatant.[1]

    • Option B (SPE - Recommended): Use HLB cartridges.[1] Condition with MeOH/Water. Load sample. Wash with 5% MeOH.[1] Elute with 100% MeOH.

LC-MS/MS Conditions
  • Column: C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.9 µm). Biphenyl provides better selectivity for aromatic/conjugated systems, but C18 is sufficient for this alkyl nitrosamine.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2][3][4]

    • B: 0.1% Formic Acid in Methanol (MeOH is preferred over ACN for solubility).[1]

  • Gradient: High organic hold is required to elute this lipophilic impurity.[1]

    • 0-1 min: 50% B[1]

    • 1-5 min: Ramp to 98% B

    • 5-8 min: Hold 98% B (Critical for elution)[1]

    • 8.1 min: Re-equilibrate.

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for highly lipophilic nitrosamines, though ESI+ is standard.

MRM Transitions
CompoundPrecursor (

)
Product (

)
Collision Energy (eV)Role
Analyte 299.3

173.2 (Alkyl chain loss)20Quantifier
Analyte 299.3

145.235Qualifier
IS (d4) 303.3

177.220Quantifier

Handling & Safety

  • Occupational Exposure Band: Treat as OEB 5 (High Potency).

  • Containment: Weigh d4 standards only in a glove box or isolator.

  • Deactivation: Nitrosamines can be deactivated using strong UV light or oxidation (e.g., 50% Hydrogen Peroxide with UV), but incineration is the preferred disposal method.

References

  • U.S. Food and Drug Administration (FDA). (2023).[1][5][6] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from

  • European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Appendix 1 - Acceptable intakes established for N-nitrosamines. Retrieved from

  • Toronto Research Chemicals. (n.d.).[1] N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Information. Retrieved from

  • Ponting, D. J., et al. (2020). Structure-activity relationships for N-nitrosamine carcinogenicity: Implications for the assessment of pharmaceutical impurities. Journal of Pharmaceutical Sciences. (Contextual grounding for CPCA logic).

Sources

Exploratory

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 CAS number and identifiers

[1] Abstract N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (also known as NDiNA-d4 ) is a high-purity, stable isotope-labeled reference standard used primarily in the quantitative analysis of mutagenic nitrosamine impurities....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (also known as NDiNA-d4 ) is a high-purity, stable isotope-labeled reference standard used primarily in the quantitative analysis of mutagenic nitrosamine impurities. As a deuterated analog of N-Nitroso-di-(7-methyloctyl)amine (a specific isomer of N-Nitrosodiisononylamine), it serves as a critical Internal Standard (IS) in LC-MS/MS workflows. This guide details its physicochemical identifiers, synthesis logic, and application in regulatory compliance (ICH M7, USP <1469>) for pharmaceutical risk assessment.

Chemical Identity & Identifiers

The precise characterization of NDiNA-d4 is essential for establishing traceability in analytical methods. The compound consists of a nitroso group attached to a secondary amine backbone, where the alkyl chains are specifically 7-methyloctyl groups. The "d4" designation typically indicates deuterium substitution at the


-carbon positions relative to the nitrogen, ensuring non-exchangeable stability during ionization.
Table 1: Physicochemical Identifiers[2]
ParameterDetail
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Common Synonyms N-Nitrosodiisononylamine-d4; NDiNA-d4; N,N-bis(1,1-dideuterio-7-methyloctyl)nitrous amide
CAS Number (Labeled) 1794754-41-8
CAS Number (Unlabeled) 643014-99-7 (also 1216985-81-7)
Molecular Formula

Molecular Weight 302.53 g/mol (Labeled) vs 298.51 g/mol (Unlabeled)
Isotopic Purity Typically

Deuterium
Appearance Colorless to pale yellow oil
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane
Structural Visualization

The following diagram illustrates the chemical structure, highlighting the nitroso functional group and the likely position of the deuterium labels (alpha-carbons) which provide the +4 Da mass shift.

ChemicalStructure cluster_legend Key Structural Features Nitroso Nitroso Group (N=O) AmineN Central Nitrogen (N) Nitroso->AmineN N-N Bond Chain1 7-methyloctyl Chain (Alpha-CD2) AmineN->Chain1 N-C Bond (Deuterated) Chain2 7-methyloctyl Chain (Alpha-CD2) AmineN->Chain2 N-C Bond (Deuterated) desc The d4 labeling (2 Deuteriums per alpha-carbon) prevents H/D exchange and ensures stable mass shift for MS detection.

Caption: Structural schematic of NDiNA-d4 showing the central N-Nitroso core and the alpha-deuterated alkyl chains.[1]

Technical Context: The Nitrosamine Crisis

Since 2018, regulatory agencies (FDA, EMA) have enforced strict limits on Nitrosamine Drug Substance Related Impurities (NDSRIs). N-Nitroso-di-(7-methyloctyl)amine is a specific isomer of N-Nitrosodiisononylamine (NDiNA).

Why this specific isomer?

"Isononyl" is often a mixture of isomers in industrial chemistry. However, in pharmaceutical trace analysis, precise quantification requires single-isomer reference standards to reduce peak broadening and ensure accurate retention time matching. The 7-methyloctyl isomer is a defined structural representative used to quantify "isononyl" nitrosamine contamination, which can originate from:

  • Plasticizers: Contamination from packaging materials containing diisononyl phthalate.

  • Reagents: Impurities in alkyl amine reagents used during drug substance synthesis.

Analytical Application: LC-MS/MS Methodology

The primary use of NDiNA-d4 is as an Internal Standard (IS) . In mass spectrometry, the IS corrects for matrix effects, ionization suppression, and extraction variability.

Experimental Workflow

The following protocol outlines a validated approach for using NDiNA-d4 in trace analysis.

Step 1: Preparation of Stock Solutions

  • Dissolve NDiNA-d4 in Methanol to achieve a concentration of 1 mg/mL.[1]

  • Store at -20°C. Stability is critical; nitrosamines are light-sensitive.

Step 2: Sample Extraction

  • Drug substance is dissolved in an appropriate solvent (e.g., MeOH/Water).

  • Spiking: Add NDiNA-d4 to the sample prior to any filtration or centrifugation. This ensures the IS experiences the same physical losses as the analyte.

Step 3: LC-MS/MS Analysis

  • Ionization: APCI (Atmospheric Pressure Chemical Ionization) or HESI (Heated Electrospray) in Positive mode. APCI is often preferred for nitrosamines to reduce in-source fragmentation.

  • Column: C18 or Phenyl-Hexyl (high carbon load) to retain the lipophilic octyl chains.

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions.

Table 2: Recommended MS/MS Transitions (Example)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
NDiNA (Unlabeled) 299.3

173.2 (Cleavage of alkyl)15-20
NDiNA-d4 (IS) 303.3

177.2 (Corresponding d4 fragment)15-20

Note: Transitions must be optimized experimentally. The +4 Da shift separates the IS from the native impurity.

Analytical Logic Diagram

AnalyticalWorkflow cluster_logic Why d4? Sample Drug Substance (Sample) Mix Spiking & Extraction (Corrects for Recovery) Sample->Mix IS NDiNA-d4 (Internal Standard) IS->Mix Fixed Conc. LC UHPLC Separation (Reverse Phase C18) Mix->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data reason 1. Co-elutes with analyte 2. Differentiates by Mass (+4 Da) 3. Compensates for Matrix Effects

Caption: Workflow demonstrating the role of NDiNA-d4 in correcting analytical variability.

Synthesis & Stability Considerations

Synthesis Route (General Principle)

The synthesis of NDiNA-d4 generally follows the nitrosation of the corresponding deuterated secondary amine.

  • Precursor: Di-(7-methyloctyl)amine-d4.[2]

  • Reagent: Sodium Nitrite (

    
    ) in acidic medium (HCl/Acetic Acid).
    
  • Reaction:

    
    .
    

Critical Quality Attribute (CQA): Isotopic Enrichment. The precursor amine must be synthesized using deuterated reducing agents (e.g.,


) or deuterated alkyl halides to ensure the deuterium is located at the alpha-position. If the deuterium is on the methyl tips, it is stable but less effective at differentiating fragmentation patterns in MS.
Handling & Safety[2]
  • Toxicity: Nitrosamines are potent genotoxic carcinogens (Cohort of Concern).

  • Containment: Handle only in a fume hood or glovebox.

  • Deactivation: Contaminated glassware should be treated with strong oxidizers (e.g., bleach) or UV light to degrade the nitroso moiety before disposal.

References

  • LGC Standards. (n.d.). N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Sheet. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. Retrieved from

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from

  • U.S. Pharmacopeia (USP). (2021). General Chapter <1469> Nitrosamine Impurities. Retrieved from

  • PubChem. (n.d.). N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine. Retrieved from

Sources

Foundational

Technical Guide: Research Applications of Deuterated Nitrosamines

Precision Quantification and Mechanistic Probing in Pharmaceutical Development Executive Summary The detection and quantification of N-nitrosamine impurities have become a critical compliance mandate following the discov...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Quantification and Mechanistic Probing in Pharmaceutical Development

Executive Summary

The detection and quantification of N-nitrosamine impurities have become a critical compliance mandate following the discovery of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in angiotensin II receptor blockers (sartans), ranitidine, and metformin. Deuterated nitrosamines (


H-labeled analogs) serve as the cornerstone of modern trace analysis, functioning as stable isotope-labeled internal standards (SIL-IS) to correct for matrix effects in LC-MS/MS workflows. Beyond quantification, these isotopologues are invaluable tools in mechanistic toxicology, utilizing the Kinetic Isotope Effect (KIE) to elucidate metabolic activation pathways via cytochrome P450.

The Regulatory & Scientific Imperative

Regulatory bodies, including the FDA and EMA, have established strict Acceptable Intake (AI) limits for nitrosamines, often in the nanogram/day range (e.g., 26.5 ng/day for unknown nitrosamines) [1][2].

Achieving the required sensitivity (LOQ < 10% of the limit) in complex pharmaceutical matrices is chemically hazardous due to Matrix Effects —the suppression or enhancement of ionization in mass spectrometry caused by co-eluting excipients. External calibration fails to account for these dynamic variations.

The Solution: Deuterated nitrosamines (e.g., NDMA-d6, NDEA-d10) possess nearly identical physicochemical properties to the target analyte but are mass-differentiated. They co-elute, experiencing the exact same matrix suppression, yet are detected separately, allowing for mathematically perfect correction.

Core Application: Analytical Quantification (LC-MS/MS)

The Mechanism of Error Correction

In Electrospray Ionization (ESI) or APCI, competition for charge in the source droplet is fierce. If a drug formulation contains high levels of PEG or salts, the ionization efficiency of the nitrosamine drops.

  • Without Deuterated IS: The signal drops, leading to a false negative.

  • With Deuterated IS: The IS signal drops by the exact same proportion. The ratio (

    
    ) remains constant.[1]
    
Experimental Workflow: Self-Validating Protocol

The following protocol outlines a high-sensitivity extraction using Deuterated Internal Standards.

Objective: Quantify NDMA in a Metformin Drug Product. Internal Standard: N-Nitrosodimethylamine-d6 (NDMA-d6).[1][2]

Step-by-Step Methodology:
  • IS Spiking (Critical Step):

    • Prepare a working solution of NDMA-d6 at 10 ng/mL in Methanol.

    • Weigh pulverized drug powder (approx. 250 mg) into a centrifuge tube.

    • IMMEDIATELY spike the powder with the IS solution before adding extraction solvent. This ensures the IS experiences the same extraction efficiency losses as the analyte.

  • Extraction:

    • Add 10 mL of extraction solvent (e.g., MeOH:Water 50:50).

    • Vortex for 20 minutes; Centrifuge at 4500 rpm for 10 minutes.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Load supernatant. Wash with 5% MeOH (removes salts).

    • Elute nitrosamines with 100% MeOH.

  • LC-MS/MS Analysis:

    • Inject onto a C18 or Biphenyl column.

    • Monitor MRM transitions (See Table 1).

Visualization: The Analytical Logic

The following diagram illustrates the self-validating nature of the SIL-IS workflow.

AnalyticalWorkflow Sample Drug Sample (Matrix + Analyte) Spike Spike Deuterated IS (NDMA-d6) Sample->Spike Extract Extraction & SPE (Losses occur here) Spike->Extract Equilibration LC LC Separation (Co-elution) Extract->LC MS MS/MS Detection (Ion Suppression) LC->MS Matrix Effects Result Ratio Calculation (Analyte Area / IS Area) MS->Result Correction

Figure 1: Analytical workflow demonstrating how deuterated standards correct for extraction losses and ionization suppression.

Quantitative Data: MRM Transitions

Deuterated standards must have a mass shift sufficient to avoid "cross-talk" from natural isotopes (e.g.,


C). A shift of +4 Da or more is recommended [3].
AnalyteDeuterated ISMass ShiftAnalyte MRM (

)
IS MRM (

)
NDMA NDMA-d6+6 Da75.1

43.1
81.1

46.1
NDEA NDEA-d10+10 Da103.1

75.1
113.1

81.1
NMBA NMBA-d3+3 Da147.1

117.1
150.1

120.1
NDIPA NDIPA-d14+14 Da131.1

89.1
145.1

99.1

Secondary Application: Mechanistic Toxicology

Beyond analysis, deuterated nitrosamines are used to study the Mechanism of Bioactivation . Nitrosamines are pro-carcinogens; they require metabolic activation by Cytochrome P450 enzymes (primarily CYP2E1) to become mutagenic [4].[3]

The Kinetic Isotope Effect (KIE)

The rate-limiting step in nitrosamine activation is often the


-hydroxylation (breaking a C-H bond adjacent to the nitrogen).
  • Theory: The C-D bond is stronger than the C-H bond. Replacing Hydrogen with Deuterium at the

    
    -position significantly slows down this reaction (
    
    
    
    ).
  • Application: Researchers compare the mutagenicity of NDMA vs. NDMA-d6.[2] If NDMA-d6 is significantly less carcinogenic, it confirms that

    
    -hydroxylation is the critical activation step [5].
    
Metabolic Pathway Visualization

MetabolicPathway Nitrosamine Nitrosamine (Pro-carcinogen) CYP CYP2E1 Enzyme (alpha-hydroxylation) Nitrosamine->CYP AlphaOH alpha-Hydroxy Nitrosamine CYP->AlphaOH Blocked by Deuterium (KIE) Diazonium Diazonium Ion (Ultimate Carcinogen) AlphaOH->Diazonium Spontaneous DNA DNA Alkylation (Mutation) Diazonium->DNA

Figure 2: Metabolic activation pathway. The dashed red line indicates the step inhibited by deuteration (Kinetic Isotope Effect).

Technical Challenges: Stability and Scrambling

While deuterated nitrosamines are robust, they are not inert. A critical phenomenon known as H/D Scrambling (Hydrogen-Deuterium Exchange) can occur under specific conditions, compromising the integrity of the internal standard.

  • Risk Factor: Acidic environments (low pH) and high temperatures.

  • Mechanism: In the presence of acid, the nitroso oxygen can be protonated, facilitating tautomerization and the exchange of

    
    -deuteriums with solvent protons.
    
  • Mitigation Strategy:

    • Avoid strongly acidic diluents during sample preparation.

    • Keep autosampler temperatures low (4°C).

    • Verify isotopic purity if the standard is stored in solution for extended periods [6].

References

  • FDA. (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2).[4]Link

  • EMA. (2020).[5] Nitrosamine impurities in human medicinal products: Assessment Report.Link

  • BenchChem. (2025).[1] A Guide to Deuterated Internal Standards in Nitrosamine Analysis.Link

  • Impact Factor. (2024). A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity.[3]Link

  • Keefer, L.K., et al. (1987). Deuterium isotope effect on denitrosation and demethylation of N-nitrosodimethylamine by rat liver microsomes.[6] Cancer Research.[3] Link

  • USP Community. (2025). Nitrosamine internal standards - what should be taken into consideration?Link

Sources

Exploratory

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: Analytical Precision and Mechanistic Insights in Carcinogenesis Research

Topic: Role of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Carcinogenesis Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Inter...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Carcinogenesis Research Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Intersection of Toxicology and Metrology

In the landscape of carcinogenesis research and pharmaceutical safety, N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) represents a critical target. As a long-chain, lipophilic N-nitrosamine, it poses unique challenges in bioavailability and metabolic activation compared to its short-chain analogs like NDMA.

The deuterated isotopolog, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 , serves two pivotal roles:

  • Analytical Standard (IDMS): It is the gold-standard Internal Standard (IS) for quantifying trace carcinogenic impurities in complex matrices (pharmaceuticals, elastomers) to meet FDA/EMA regulatory limits.

  • Mechanistic Probe (KIE): It facilitates the study of the Kinetic Isotope Effect , helping researchers identify rate-limiting steps in the metabolic activation of nitrosamines by Cytochrome P450 enzymes.

This guide details the physicochemical properties, biological mechanisms, and experimental protocols required to utilize this compound effectively in high-stakes research.

Chemical Identity and Isotopic Design

The "d4" designation indicates the substitution of four hydrogen atoms with deuterium (


H). In the context of mass spectrometry, this mass shift (+4 Da) allows for spectral resolution from the native carcinogen while maintaining identical chromatographic behavior.
Table 1: Physicochemical Comparison (Native vs. Deuterated)
FeatureNative Compound (d0)Deuterated Standard (d4)
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amineN-Nitroso-N,N-di-(7-methyloctyl)amine-d4
CAS Number 643014-99-71794754-41-8
Formula C

H

N

O
C

H

D

N

O
Molecular Weight 298.51 g/mol 302.53 g/mol
Lipophilicity (LogP) ~7.5 (High)~7.5 (Identical retention)
Primary Application Carcinogenicity Screening / Toxicity TargetInternal Standard (IDMS) / Metabolic Tracer

Mechanistic Role: Metabolic Activation & Carcinogenesis[5][6][7]

To understand the research utility of the d4 variant, one must first master the mechanism of the native carcinogen. Nitrosamines are pro-carcinogens ; they are biologically inert until activated by Phase I metabolism, primarily in the liver (CYP2E1, CYP2A6) or extrahepatic tissues (esophagus, bladder).

The -Hydroxylation Pathway

The critical step in nitrosamine carcinogenesis is


-hydroxylation —the oxidation of the carbon atom adjacent to the N-nitroso group.
  • Activation: CYP450 enzymes hydroxylate the

    
    -carbon.[1]
    
  • Destabilization: The resulting

    
    -hydroxy nitrosamine is unstable and spontaneously decomposes.
    
  • Alkylation: This decomposition yields an aldehyde and a reactive diazonium ion .

  • DNA Damage: The diazonium ion alkylates DNA (e.g., forming

    
    -alkylguanine), leading to mutations if unrepaired.
    
Visualization: The Bioactivation Cascade

The following diagram illustrates the metabolic pathway, highlighting the point where deuterium substitution exerts the Kinetic Isotope Effect (KIE).

NitrosamineActivation NDiNA Parent Nitrosamine (Pro-carcinogen) AlphaOH α-Hydroxy Intermediate (Unstable) NDiNA->AlphaOH α-Hydroxylation (Inhibited by Deuterium) CYP CYP450 Enzyme (Rate-Limiting Step) CYP->NDiNA Aldehyde Aldehyde (Byproduct) AlphaOH->Aldehyde Diazonium Diazonium Ion (Electrophile) AlphaOH->Diazonium Spontaneous Decomposition Adduct DNA Adduct (Mutagenic Lesion) Diazonium->Adduct Alkylation DNA Genomic DNA DNA->Adduct

Figure 1: Metabolic activation pathway of dialkylnitrosamines. The transition from Parent to


-Hydroxy is the rate-limiting step where deuterium labeling (KIE) significantly reduces reaction velocity.

Analytical Application: Isotope Dilution Mass Spectrometry (IDMS)

In drug development and environmental toxicology, accurate quantification is non-negotiable. N-Nitroso-N,N-di-(7-methyloctyl)amine is highly lipophilic, making it prone to matrix effects (ion suppression) in LC-MS/MS analysis.

Why the d4-Standard is Mandatory

Using an external standard curve is insufficient for trace analysis (ppb levels) because it cannot account for extraction losses or ionization variability. The d4-labeled standard provides a self-validating system:

  • Co-Elution: The d4 analog elutes at the exact same retention time as the native carcinogen.

  • Matrix Correction: Any factor suppressing the signal of the native compound (e.g., phospholipids in plasma, polymers in rubber) suppresses the d4 standard equally.

  • Ratio Quantification: The ratio of Native/d4 Area is constant, regardless of absolute signal intensity.

Protocol: Quantification in Pharmaceutical/Rubber Matrices

Objective: Quantify N-Nitroso-N,N-di-(7-methyloctyl)amine at <26.5 ng/day (AI) limits.

Step 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Accurately weigh 1.0 g of sample (drug substance or pulverized rubber). Spike immediately with 50 µL of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 internal standard solution (1 µg/mL in Methanol).

  • Extraction: Add 10 mL Dichloromethane (DCM). Vortex for 5 mins; sonicate for 15 mins.

  • Alkali Wash: Add 5 mL of 0.1 M NaOH (removes acidic interferences). Centrifuge at 4000 rpm for 10 mins.

  • Concentration: Transfer the organic layer. Evaporate to dryness under Nitrogen at 35°C. Reconstitute in 1 mL Mobile Phase A/B (50:50).

Step 2: LC-MS/MS Parameters[2][3]
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm). High carbon load recommended for lipophilic retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 50% B, ramp to 95% B over 8 mins (elution of long-chain nitrosamine), hold 2 mins.

Step 3: MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Native (d0) 299.3 [M+H]

157.218Quantifier
Native (d0) 299.3 [M+H]

143.222Qualifier
Standard (d4) 303.3 [M+H]

161.218IS Quantifier

Research Application: Probing the Kinetic Isotope Effect (KIE)

Beyond quantification, the d4-labeled compound is a powerful tool for mechanistic toxicology.

The Hypothesis

If


-hydroxylation is the rate-limiting step in carcinogenesis, replacing the 

-hydrogens with deuterium should slow down the reaction due to the greater bond strength of C-D vs. C-H (

).
Experimental Design: Metabolic Stability Assay
  • Incubation: Incubate 10 µM of Native (d0) and 10 µM of Deuterated (d4) separately with human liver microsomes (HLM) and NADPH.

  • Time Points: Quench aliquots at 0, 15, 30, and 60 minutes.

  • Analysis: Quantify the disappearance of the parent compound.

  • Result Interpretation:

    • If

      
      , the C-H bond cleavage is rate-limiting.
      
    • This confirms that CYP450 activation is the driver of toxicity, validating the specific metabolic pathway for this long-chain nitrosamine.

Regulatory Context & Safety Limits

The use of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is driven by stringent regulatory requirements.[4]

  • EMA / FDA Guidance: Nitrosamines are part of the "Cohort of Concern".

  • Acceptable Intake (AI): For analogous nitrosamines, limits are often set between 18 ng/day and 96 ng/day depending on potency.

  • Rubber Migration: For baby bottle teats (a common source of isononyl derivatives), the migration limit is typically 10 µg/kg for total nitrosamines.

Conclusion: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is not merely a reagent; it is a prerequisite for compliance and a lens into the molecular mechanics of cancer. Its use ensures that data generated in the lab translates directly to patient safety and regulatory approval.

References

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products." EMA/409815/2020. Link

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Link

  • Lijinsky, W., et al. "The effect of deuterium on the carcinogenicity of nitroso-methyl-n-butylamine." Carcinogenesis, 1980. Link

  • Mutsuga, M., et al. "Release of N-nitrosamines and N-nitrosatable substances from baby bottle teats and rubber kitchen tools." Food Science and Biotechnology, 2018.[2] Link

  • LGC Standards. "N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Sheet." LGC Standards. Link

Sources

Protocols & Analytical Methods

Method

Application Note: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 as an Analytical Standard

Executive Summary The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following strictly enforced guidelines by the FDA and EMA (ICH M7). While small-molecule n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following strictly enforced guidelines by the FDA and EMA (ICH M7). While small-molecule nitrosamines (e.g., NDMA, NDEA) are well-characterized, the emergence of Nitrosamine Drug Substance-Related Impurities (NDSRIs) and complex lipophilic analogs like N-Nitroso-N,N-di-(7-methyloctyl)amine (also referred to as N-nitroso-diisononylamine) presents unique analytical challenges.

This guide details the application of the deuterated internal standard, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 , for the precise quantitation of its native analog. The high lipophilicity (LogP > 7) of this compound requires specific extraction protocols and chromatographic strategies distinct from hydrophilic nitrosamines. This protocol ensures regulatory compliance, robust linearity, and mitigation of matrix effects in LC-MS/MS workflows.

Chemical Profile & Handling

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is a stable isotope-labeled standard. Its deuterated nature provides a mass shift (+4 Da) necessary for mass spectrometric differentiation while maintaining chromatographic co-elution with the unlabeled analyte to compensate for matrix suppression.

Table 1: Compound Specifications
PropertySpecification
Compound Name N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Synonyms N-Nitrosodiisononylamine-d4; N-Nitroso-bis(7-methyloctyl)amine-d4
CAS (Unlabeled) 1216985-81-7 / 643014-99-7
CAS (Labeled) 1794754-41-8
Molecular Formula C₁₈H₃₄D₄N₂O
Molecular Weight ~302.53 g/mol
LogP (Predicted) ~7.5 (Highly Lipophilic)
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane; Insoluble in Water
Storage -20°C, protected from light (Amber vials mandatory)
Safety & Handling (Critical)
  • Carcinogenicity: All nitrosamines must be treated as potential human carcinogens. Handle in a chemical fume hood using double nitrile gloves.

  • Photostability: Nitrosamines are sensitive to UV light. All procedures must be performed under yellow light or using amber glassware to prevent photolytic degradation (cleavage of the N-N bond).

Strategic Application: The "d4" Advantage

In trace analysis (ng/mL levels), matrix effects often suppress ionization in Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Co-Elution: The d4-labeled standard elutes at the exact same retention time as the native impurity. Any suppression experienced by the analyte is mirrored by the standard.

  • Carrier Effect: In low-concentration samples, the internal standard acts as a "carrier," preventing the adsorption of the trace analyte onto glass surfaces or instrument flow paths.

  • Self-Validating: The area ratio (Analyte/IS) corrects for injection variability and extraction efficiency losses.

Analytical Workflow Visualization

The following diagram outlines the critical decision points and workflow for analyzing lipophilic nitrosamines.

NitrosamineWorkflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis Start Sample Receipt (API or Drug Product) Weighing Weigh Sample (Avoid Plastic Labware) Start->Weighing Spike Spike IS: N-Nitroso-di-(7-methyloctyl)amine-d4 Weighing->Spike Internal Standardization Extract Extraction Solvent Selection (MeOH or DCM for Lipophiles) Spike->Extract CleanUp SPE Clean-up (HLB or C18) Extract->CleanUp Remove Matrix LC UHPLC Separation (C18 High Carbon Load) CleanUp->LC MS MS/MS Detection (ESI+ or APCI+) LC->MS Data Data Processing (Ratio: Native Area / IS Area) MS->Data

Caption: Figure 1. End-to-end workflow for trace quantification of lipophilic nitrosamines using isotopic dilution.

Detailed Experimental Protocols

Protocol A: Preparation of Stock & Working Solutions

Objective: Create stable reference solutions while minimizing degradation.

  • Primary Stock (1.0 mg/mL):

    • Accurately weigh 1.0 mg of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 into a 1 mL amber volumetric flask.

    • Dissolve in Methanol (LC-MS grade) . Sonicate briefly (30 sec) if necessary.

    • Note: Do not use water; the compound is hydrophobic and will precipitate.

  • Working Internal Standard Solution (100 ng/mL):

    • Dilute the Primary Stock 1:10,000 in Methanol.

    • Store at -20°C. Stability is typically 1 month.

  • Calibration Standards:

    • Prepare a curve (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) of the unlabeled native compound.

    • Spike every calibration level with the d4 Working IS to a fixed concentration (e.g., 10 ng/mL).

Protocol B: Sample Extraction (Solid Phase Extraction)

Context: Due to the high LogP (~7.5), simple protein precipitation may leave the analyte bound to lipophilic matrix components. SPE is recommended.

  • Sample Solubilization:

    • Weigh pulverized drug product (equivalent to 100 mg API).

    • Add 50 µL of d4 Working IS (100 ng/mL) .

    • Add 5 mL Methanol . Vortex for 5 min. Sonicate for 10 min.

    • Centrifuge at 10,000 rpm for 10 min.

  • SPE Loading (Oasis HLB or equivalent):

    • Condition: 1 mL Methanol, then 1 mL Water.

    • Load: Dilute 1 mL of supernatant with 1 mL Water (50:50 MeOH:Water) and load onto cartridge.

    • Wash: 1 mL 50% Methanol/Water (removes polar interferences).

    • Elute: 1 mL 100% Acetonitrile or Methanol .

  • Reconstitution:

    • Evaporate eluate under Nitrogen stream at 35°C (Do not overheat; nitrosamines are volatile).

    • Reconstitute in 200 µL of 80:20 Methanol:Water (High organic required for solubility).

Protocol C: LC-MS/MS Methodology

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

1. Chromatographic Conditions
  • Column: C18 Reverse Phase with high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Reasoning: High carbon load is needed to retain this highly lipophilic compound.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better ionization for nitrosamines than ACN).

  • Gradient:

    • 0.0 min: 60% B (Start high organic due to lipophilicity)

    • 1.0 min: 60% B

    • 5.0 min: 98% B

    • 7.0 min: 98% B

    • 7.1 min: 60% B

    • 10.0 min: Stop

2. Mass Spectrometry Parameters (MRM)
  • Ionization: APCI+ (preferred for non-polar nitrosamines) or ESI+ (if sensitivity is sufficient).

  • Source Temp: 350°C (APCI) / 500°C (ESI).

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Native NDiMOA 299.3 [M+H]⁺173.2145.125 / 35
NDiMOA-d4 (IS) 303.3 [M+H]⁺177.2149.125 / 35

Note: Transitions assume characteristic loss of the alkyl chain or NO group. Always optimize transitions by infusing the standard.

Method Validation & Troubleshooting

Self-Validating Checks
  • IS Area Stability: Monitor the absolute peak area of the d4-IS across the run. A variation >30% indicates significant matrix suppression or injection issues.

  • Retention Time Match: The d4 standard must elute within ±0.05 min of the native analyte.

  • Blank Check: Inject a solvent blank after the highest standard to check for carryover, which is common with lipophilic compounds.

Troubleshooting Guide

Troubleshooting cluster_Issues Common Failures cluster_Solutions Corrective Actions Problem Issue Detected LowRec Low Recovery (<70%) Problem->LowRec PeakTail Peak Tailing Problem->PeakTail Carryover Carryover in Blanks Problem->Carryover Sol1 Switch to LLE (DCM/Hexane) Check Solubility LowRec->Sol1 Sol2 Use C18 Shielded Phase Increase Buffer Strength PeakTail->Sol2 Sol3 Add Needle Wash: (50:25:25 IPA:MeOH:ACN) Carryover->Sol3

Caption: Figure 2. Troubleshooting logic for lipophilic nitrosamine analysis.

References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

Sources

Application

Use of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in mass spectrometry

Application Note: High-Sensitivity Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine using Deuterated Internal Standards Part 1: Executive Summary & Strategic Context The Challenge: N-Nitroso-N,N-di-(7-methyloctyl)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine using Deuterated Internal Standards

Part 1: Executive Summary & Strategic Context

The Challenge: N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine or NDiNA) represents a specific class of lipophilic nitrosamine impurities. Unlike small, water-soluble nitrosamines like NDMA, NDiNA possesses a high partition coefficient (LogP ~7.5), making it prone to adsorption on plastic consumables and requiring specific extraction strategies. It often originates from the nitrosation of diisononylamine, a breakdown product of plasticizers or specific synthesis reagents.

The Solution: This protocol details the use of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiNA-d4) as a stable isotope-labeled internal standard (SIL-IS). The d4-analog is critical for correcting matrix-induced ion suppression and extraction variability, particularly in complex pharmaceutical matrices (APIs and drug products).

Regulatory Relevance: This method aligns with FDA and EMA "Control of Nitrosamine Impurities in Human Drugs" guidance, targeting the "Cohort of Concern" with limits often requiring LOQs < 1.0 ng/mL (or ng/g).

Part 2: Chemical Profile & Mechanism

Target Analyte vs. Internal Standard
FeatureTarget Analyte (NDiNA)Internal Standard (NDiNA-d4)
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amineN-Nitroso-N,N-di-(7-methyloctyl)amine-d4
CAS Number 643014-99-71794754-41-8
Formula C₁₈H₃₈N₂OC₁₈H₃₄D₄N₂O
Molecular Weight 298.5 g/mol 302.5 g/mol
Precursor Ion [M+H]⁺ 299.3 m/z303.3 m/z
LogP ~7.5 (Highly Lipophilic)~7.5
Solubility Soluble in MeOH, ACN, Hexane; Insoluble in WaterSame
Mechanistic Fragmentation Pathway

Understanding the fragmentation is vital for setting up Multiple Reaction Monitoring (MRM). Nitrosamines typically undergo cleavage of the N-N bond (loss of NO) or alpha-cleavage.

Fragmentation Parent Protonated Parent [M+H]+ = 299.3 LossNO Loss of NO (-30 Da) [M+H-NO]+ = 269.3 (Quantifier) Parent->LossNO Collision Energy (CE) ~15-20 eV LossOH Loss of OH (-17 Da) [M+H-OH]+ = 282.3 (Qualifier) Parent->LossOH CE ~12-15 eV AlkylFrag Alkyl Chain Scission m/z ~146.2 Parent->AlkylFrag High CE >30 eV

Figure 1: Proposed fragmentation pathway for NDiNA in ESI+/APCI+ modes. The d4 analog follows the same path shifted by +4 Da.

Part 3: Experimental Protocol

Reagents and Standards
  • Standards: NDiNA (Reference Standard) and NDiNA-d4 (Internal Standard, >98% isotopic purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), and n-Hexane (for extraction).

  • Glassware: CRITICAL: Use amber glass vials with silanized inserts. Avoid plastic tubes (polypropylene) to prevent analyte adsorption due to high lipophilicity.

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve NDiNA and NDiNA-d4 separately in Methanol. Store at -20°C.

  • Intermediate Stock (1 µg/mL): Dilute Stock 1:1000 in ACN.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute NDiNA-d4 in 50:50 MeOH:Water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Due to the hydrophobic nature of NDiNA, LLE is superior to simple protein precipitation.

  • Weighing: Weigh 100 mg of pulverized drug product (or API) into a 15 mL glass centrifuge tube.

  • Spiking: Add 50 µL of IS Spiking Solution (NDiNA-d4) to all samples and standards.

  • Dissolution: Add 2 mL of Water (to dissolve hydrophilic drug matrix). Vortex for 1 min.

  • Extraction: Add 2 mL of n-Hexane (or MTBE).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer (Hexane) to a fresh glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute in 200 µL of 80:20 ACN:Water (High organic is needed to keep NDiNA in solution).

LC-MS/MS Methodology

Chromatography (UHPLC):

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or Waters XSelect HSS T3.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 50 Initial Hold
1.0 50 Start Gradient
6.0 95 Elution of Lipophilic NDiNA
8.0 95 Wash (Critical for carryover)
8.1 50 Re-equilibration

| 11.0 | 50 | End |

Mass Spectrometry (QQQ):

  • Source: APCI+ (Atmospheric Pressure Chemical Ionization) is preferred for lipophilic nitrosamines, though ESI+ is acceptable if sensitivity is validated.

  • Capillary Voltage: 3.5 kV (ESI) / Corona Current 4 µA (APCI).

  • Source Temp: 350°C (Ensure complete desolvation of the lipophilic tail).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Role Collision Energy (V)
NDiNA (d0) 299.3 269.3 Quantifier 18
299.3 146.2 Qualifier 25

| NDiNA-d4 (IS) | 303.3 | 273.3 | Quantifier | 18 |

Part 4: Workflow Visualization

Workflow Sample Sample (100 mg) Drug Product/API IS_Add Add IS: NDiNA-d4 (Correction for Matrix Effects) Sample->IS_Add Solubilization Add 2mL Water (Dissolve Hydrophilic Matrix) IS_Add->Solubilization LLE LLE Extraction Add 2mL n-Hexane Solubilization->LLE PhaseSep Centrifuge & Collect Top Organic Layer LLE->PhaseSep DryDown Evaporate N2 & Reconstitute (80:20 ACN:Water) PhaseSep->DryDown Analysis LC-MS/MS Analysis (APCI+ / MRM Mode) DryDown->Analysis

Figure 2: Analytical workflow emphasizing the Liquid-Liquid Extraction (LLE) step crucial for isolating lipophilic NDiNA.

Part 5: Validation & Troubleshooting

Validation Criteria (per ICH M10/USP <1469>):

  • Linearity: R² > 0.995 over range 1.0 – 100 ng/mL.

  • Recovery: The d4-IS should track the analyte. Absolute recovery of NDiNA should be >70%. If lower, switch extraction solvent to MTBE or Ethyl Acetate (though EtAc may extract too much matrix).

  • Precision: CV < 15% for replicates.

Troubleshooting Tips:

  • Carryover: Due to the long alkyl chains (C18 equivalent), NDiNA sticks to column frits and injector needles.

    • Fix: Use a needle wash of 50:50 ACN:Isopropanol .

  • Low Signal: Check the source temperature. Lipophilic molecules need higher heat to vaporize in APCI.

  • Adsorption: If standard curve linearity is poor at low levels, the analyte is likely sticking to the glass walls. Add 0.1% Formic Acid to the reconstitution solvent to protonate the amine and increase solubility.

Part 6: References

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Waters Corporation. (2020). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

  • Asare, S. O., et al. (2022).[2] "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry, 36(8), e9261.[2] Retrieved from [Link]

Sources

Method

Protocol: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 as a Strategic Internal Standard for Complex Nitrosamine Analysis

[1] Executive Summary The detection of N-Nitroso-N,N-di-(7-methyloctyl)amine (often referred to as NDiMOA or N-Nitrosodiisononylamine, NDiNA ) presents a distinct analytical challenge compared to small-molecule nitrosami...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The detection of N-Nitroso-N,N-di-(7-methyloctyl)amine (often referred to as NDiMOA or N-Nitrosodiisononylamine, NDiNA ) presents a distinct analytical challenge compared to small-molecule nitrosamines like NDMA.[1] Its significant hydrophobicity (LogP > 7) leads to severe sorption issues on plastic consumables and poor recovery using standard aqueous extraction methods.[1]

This guide details the validation and application of the deuterated internal standard, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4) .[1] Unlike generic surrogates (e.g., NDMA-d6), NDiMOA-d4 mimics the exact physicochemical behavior of the target analyte, compensating for matrix suppression, extraction efficiency, and, critically, non-specific binding to laboratory plastics.[1]

Compound Profile & Analytical Challenge

The Target: NDiMOA

NDiMOA is a high-molecular-weight nitrosamine impurity, typically formed from the nitrosation of di-(7-methyloctyl)amine (diisononylamine) residues in drug substances or excipients.[1]

PropertyDescription
Chemical Name N-Nitroso-N,N-di-(7-methyloctyl)amine
Synonyms N-Nitrosodiisononylamine (NDiNA)
CAS Number 643014-99-7
Molecular Formula C₁₈H₃₈N₂O
Monoisotopic Mass 298.2984 Da
LogP ~7.5 (Highly Hydrophobic)
Critical Issue Sorption: Rapidly adsorbs to PP/PE pipette tips and tubes.[1]
The Solution: NDiMOA-d4

The d4-labeled standard incorporates four deuterium atoms on the alkyl chains.

  • Mass Shift: +4 Da (Parent m/z ~303.3).

  • Isotopic Purity: Essential to be >99% to prevent contribution to the native analyte signal (M+0).[1]

  • Function: Corrects for signal variation due to sorption losses during sample preparation, which generic standards cannot track.

Regulatory Framework: CPCA & Limits[2][3][4][5][6]

Under the FDA and EMA Carcinogenic Potency Categorization Approach (CPCA) , NDiMOA is evaluated based on its structural features (alpha-hydrogens, alkyl chain steric hindrance).[1]

  • Default Conservative Limit: 26.5 ng/day (Category 1) if no specific toxicity data exists.[1]

  • Potential Limit: 96 ng/day or higher if CPCA scoring allows (due to steric bulk of isononyl chains).[1]

  • Requirement: Methods must achieve an LOQ ≤ 10% of the AI limit relative to the maximum daily dose (MDD). For a 1g MDD, the LOQ must be ≤ 2.65 ppb.

Method Development Guide

Internal Standard Selection Logic

Using a "Surrogate" IS (like NDMA-d6) for NDiMOA is scientifically flawed.[1] The graph below illustrates the decision logic for selecting the correct IS.

IS_Selection Start Select Internal Standard (IS) Analyte_Type Is Analyte Hydrophobic? (LogP > 3) Start->Analyte_Type Generic_IS Use Generic IS (e.g., NDMA-d6) Analyte_Type->Generic_IS No (Hydrophilic) Sorption_Risk Risk of Plastic Sorption? Analyte_Type->Sorption_Risk Yes Specific_IS Use Analog IS (NDiMOA-d4) Sorption_Risk->Specific_IS High Risk (Critical) Matrix_Effect Matrix Suppression Likely? Sorption_Risk->Matrix_Effect Low Risk Matrix_Effect->Generic_IS No Matrix_Effect->Specific_IS Yes

Figure 1: Decision tree for Internal Standard selection. For hydrophobic targets like NDiMOA, an analog IS is mandatory to track sorption losses.

Sample Preparation: The "Glass-Only" Rule

Due to the lipophilicity of NDiMOA, standard plastic consumables can deplete the analyte by 20-50% within minutes.

  • Protocol Rule: Use silanized glass vials for all standard preparations.

  • Pipetting: Pre-wet pipette tips 3x with the solvent before transfer, or use positive displacement pipettes.

  • Solvent: Avoid 100% aqueous diluents. Maintain at least 40% organic (MeOH/ACN) content to keep the analyte in solution.[1]

Step-by-Step Protocol

Reagents & Standards
  • Stock Solution (Native): 1.0 mg/mL NDiMOA in Methanol.

  • Internal Standard Stock (IS): 1.0 mg/mL NDiMOA-d4 in Methanol-d4 (or standard MeOH).

  • Extraction Solvent: n-Hexane or MTBE (Methyl tert-butyl ether).[1]

    • Why? NDiMOA partitions strongly into non-polar solvents, leaving polar matrix interferences behind.

Sample Preparation (Liquid-Liquid Extraction)

This method utilizes LLE to maximize recovery and cleanliness.[1]

  • Weighing: Weigh accurately 100 mg of Drug Substance/Product into a 15 mL glass centrifuge tube .

  • Dissolution: Add 2.0 mL of Water (or appropriate buffer if pH adjustment is needed). Vortex to dissolve/disperse.

  • IS Addition: Add 20 µL of NDiMOA-d4 Working Solution (1 µg/mL in MeOH). Vortex immediately.

    • Note: Adding IS before extraction ensures it tracks extraction efficiency.

  • Extraction: Add 3.0 mL of n-Hexane .

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the upper organic layer to a clean glass vial .

  • Concentration (Optional): If sensitivity is low, evaporate to dryness under Nitrogen at 30°C and reconstitute in 200 µL 80:20 MeOH:Water.

    • Caution: Do not over-dry; volatile loss is possible, though less likely for this heavy nitrosamine.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Waters Xevo TQ-XS).[1]

  • Ion Source: APCI (Positive) or ESI (Positive).

    • Expert Insight: APCI is often superior for hydrophobic nitrosamines as it is less susceptible to ion suppression from co-eluting hydrophobic matrix components than ESI.

  • Column: C18 or Biphenyl (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 µm).[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[2]

    • B: 0.1% Formic Acid in Methanol.[2]

  • Gradient:

    • 0.0 min: 40% B[1]

    • 1.0 min: 40% B[1]

    • 5.0 min: 95% B (Elution of NDiMOA)[1]

    • 7.0 min: 95% B[1]

    • 7.1 min: 40% B[1]

    • 10.0 min: Stop

MRM Parameters
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Role
NDiMOA 299.3173.225Quantifier
NDiMOA 299.3145.235Qualifier
NDiMOA-d4 303.3177.225Internal Standard

Note: Transitions are predictive based on alkyl chain cleavage and loss of NO. Optimize exact CE and transitions on your specific instrument.

Experimental Workflow Diagram

Workflow Sample Sample (API/DP) 100 mg Dissolve Dissolve in H2O (Glass Tube) Sample->Dissolve Spike_IS Spike NDiMOA-d4 (Corrects Sorption) Dissolve->Spike_IS LLE LLE with Hexane (Extract Hydrophobic) Spike_IS->LLE Centrifuge Centrifuge Separate Layers LLE->Centrifuge Analysis LC-MS/MS (APCI) Quantify Ratio Centrifuge->Analysis Top Layer

Figure 2: Sample preparation workflow emphasizing the early addition of the deuterated standard.

Validation Criteria & Troubleshooting

Acceptance Criteria
  • Linearity: R² > 0.990 (Range: 1.0 – 100 ng/mL).[1]

  • Recovery: 80 – 120% (Corrected by IS).

    • Note: Absolute recovery might be 60%, but if IS recovery is also 60%, the corrected result is accurate.

  • Precision: %RSD < 15% (n=6).[1]

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low IS Recovery (<50%) Sorption to plastic tubes.Switch to silanized glass. Increase organic % in dissolution step.
High Background Noise Contaminated solvents or system.Use LC-MS grade solvents.[1][3] Clean APCI corona needle.
Peak Tailing Hydrophobic interaction with column frit.Use a column with high carbon load. Ensure system passivation.
Signal Suppression Co-eluting matrix lipids.Switch from ESI to APCI. Use a Biphenyl column for orthogonal selectivity.

References

  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs."[5] Guidance for Industry. [Link][1][5]

  • Lhasa Limited. "Carcinogenic Potency Categorization Approach (CPCA) for Nitrosamines."[1] [Link][1]

  • Waters Corporation. "Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitrosamines." [Link]

Sources

Application

LC-MS/MS method development for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Application Note: AN-2026-NITRO Title: High-Sensitivity LC-MS/MS Method Development for N-Nitroso-N,N-di-(7-methyloctyl)amine using Stable Isotope Dilution (d4-IS) Executive Summary The quantification of N-Nitroso-N,N-di...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-NITRO Title: High-Sensitivity LC-MS/MS Method Development for N-Nitroso-N,N-di-(7-methyloctyl)amine using Stable Isotope Dilution (d4-IS)

Executive Summary

The quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (ND-7MOA) represents a distinct challenge in the landscape of Nitrosamine Drug Substance Related Impurities (NDSRIs). Unlike small, polar nitrosamines (e.g., NDMA), ND-7MOA is highly lipophilic (LogP ~7.5), prone to significant carryover, and exhibits poor solubility in aqueous mobile phases.

This guide details a robust LC-MS/MS protocol utilizing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 as an internal standard. By leveraging the "d4" surrogate, this method corrects for matrix suppression and extraction variability in real-time. The protocol is designed for trace-level detection (LOQ < 1.0 ng/mL) in complex pharmaceutical matrices, complying with ICH M7 and FDA/EMA regulatory requirements.

Physicochemical Profiling & Mechanistic Strategy

Successful method development requires understanding the analyte's behavior at a molecular level.

PropertyN-Nitroso-N,N-di-(7-methyloctyl)amine (Analyte)N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (IS)
CAS 643014-99-7643014-99-7 (Labeled)
Formula C18H38N2OC18H34D4N2O
MW 298.5 g/mol 302.5 g/mol
LogP (Calc) ~7.5 (High Lipophilicity)~7.5
Solubility Soluble in MeOH, ACN, DCM. Insoluble in Water.Same
pKa Non-ionizable (Neutral at pH 1-10)Same
The "Why" Behind the Method:
  • Chromatography (Retentive Power): Due to the dual 7-methyloctyl chains (isononyl isomers), this molecule acts like a "grease ball." Standard C18 gradients for NDMA will fail because ND-7MOA will not elute until 95%+ organic solvent is reached. We must use a high-strength organic flush to prevent on-column accumulation (ghost peaks).

  • Ionization (APCI vs. ESI): While ESI is common, APCI (Atmospheric Pressure Chemical Ionization) is often superior for hydrophobic nitrosamines that lack easily ionizable functional groups. However, given the nitrogen's basicity is blunted by the nitroso group, we utilize ESI+ with Formic Acid to force protonation via the [M+H]+ species, which has shown higher sensitivity for long-chain NDSRIs in recent studies.

  • Carryover Control: The high LogP means the analyte sticks to PTFE tubing and injector ports. The protocol mandates a multi-solvent needle wash (Acetonitrile:Isopropanol:Water).

Experimental Workflow (Visualized)

MethodWorkflow Start Sample Preparation Solubilization Dissolve API in MeOH (High Solubility for Lipophilic Impurity) Start->Solubilization Spike Spike IS (d4-ND-7MOA) Conc: 10 ng/mL Solubilization->Spike Extract Vortex & Centrifuge (PPT or Direct Dilution) Spike->Extract LC LC Separation Column: C18 (High Carbon Load) Gradient: 40% -> 98% B Extract->LC Inject Supernatant MS MS/MS Detection (ESI+) MRM Mode LC->MS Elution @ ~8.5 min Data Quantification Ratio: Analyte Area / IS Area MS->Data

Figure 1: End-to-end analytical workflow emphasizing the integration of the Deuterated Internal Standard.

Detailed Protocol

Reagents & Standards
  • Reference Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine (Purity >98%).

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (Isotopic Purity >99% D).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA).

Mass Spectrometry Parameters (Source & MRM)
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Source: Electrospray Ionization (ESI) Positive Mode.

    • Note: If sensitivity is low, switch to APCI+.

  • Source Temp: 500°C (High temp needed to desolvate heavy alkyl chains).

  • Capillary Voltage: 3.5 kV.

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Role
ND-7MOA 299.3 [M+H]+173.25025Quantifier
ND-7MOA 299.3 [M+H]+145.15035Qualifier
ND-7MOA-d4 303.3 [M+H]+177.25025IS Quant

Mechanistic Insight: The transition 299.3 -> 173.2 corresponds to the cleavage of the N-N bond and loss of the alkyl chain fragments. The d4 IS shifts by +4 Da, ensuring no cross-talk in the quantifier channel.

Chromatographic Conditions
  • Column: Waters ACQUITY BEH C18, 100 x 2.1 mm, 1.7 µm (or equivalent high-pH stable C18).

    • Why: The BEH particle handles high backpressure and the C18 ligand provides necessary hydrophobic interaction.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50 v/v).

    • Why: Pure ACN can cause precipitation of buffer salts (if used); a MeOH/ACN blend offers optimal solvation for lipophilic compounds.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Needle Wash: 50:25:25 ACN:IPA:Water (Critical to prevent carryover).

Gradient Table:

Time (min)%A%BCurveAction
0.006040InitialLoad
1.0060406Hold
8.002986Elution of ND-7MOA
10.002986Column Flush
10.1060401Re-equilibration
13.0060401End

Method Validation Strategy (Self-Validating Systems)

To ensure the method is trustworthy (Trustworthiness in E-E-A-T), apply these acceptance criteria:

  • System Suitability (SST):

    • Inject the Standard (at Limit Level) 6 times.[2][3]

    • Requirement: %RSD of Peak Area Ratio (Analyte/IS) ≤ 5.0%.

    • Requirement: USP Tailing Factor < 1.5.

  • Linearity:

    • Range: 1.0 ng/mL to 100 ng/mL.

    • Requirement: R² ≥ 0.995.

    • Weighting: 1/x or 1/x² (Essential for trace analysis to prioritize low-level accuracy).

  • Accuracy (Recovery):

    • Spike API samples at LOQ, 100%, and 150% of the specification limit.

    • Requirement: Mean recovery 80-120%.

    • Self-Correction: If recovery is low (<70%), the API matrix is likely suppressing ionization. Increase the dilution factor or switch to Liquid-Liquid Extraction (LLE) using Hexane.

Troubleshooting & Signaling Pathways

Understanding the fragmentation is key to troubleshooting interferences.

Fragmentation Parent Precursor Ion [M+H]+ m/z 299.3 Intermediate Alpha-Cleavage Parent->Intermediate CID Energy Frag1 Product Ion m/z 173.2 (Alkyl Chain Loss) Intermediate->Frag1 Primary Path Frag2 Product Ion m/z 145.1 (Secondary Frag) Intermediate->Frag2 Secondary Path

Figure 2: Proposed fragmentation pathway for MRM optimization. The d4-IS follows an identical path shifted by +4 Da.

Common Issues:

  • Ghost Peaks: If ND-7MOA appears in blank injections, the needle wash is insufficient. Switch to 100% Isopropanol for the strong wash.

  • RT Shift: If the d4-IS elutes slightly earlier than the analyte (Deuterium Isotope Effect), widen the MRM retention time window. This is normal for large deuterated molecules on high-efficiency columns.

References

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, Rev. 1, Feb 2021. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[4][5] EMA/409815/2020, Oct 2023 Update. [Link][4]

  • Schmidtsdorff, S., et al. "Development of a Multi-Method for the Determination of 12 N-Nitrosamines in Pharmaceuticals by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 209, 2022. [Link]

Disclaimer: This protocol is for research and development purposes. Final methods must be validated per local GMP/GLP regulations before use in release testing.

Sources

Method

Quantification of nitrosamines using N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Application Note: High-Sensitivity Quantification of Lipophilic Nitrosamine N-Nitroso-N,N-di-(7-methyloctyl)amine (NDMOA) using Isotope Dilution LC-MS/MS Executive Summary The quantification of N-Nitroso-N,N-di-(7-methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Lipophilic Nitrosamine N-Nitroso-N,N-di-(7-methyloctyl)amine (NDMOA) using Isotope Dilution LC-MS/MS

Executive Summary

The quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDMOA) presents a distinct analytical challenge compared to small-molecule nitrosamines like NDMA. Characterized by its high lipophilicity (LogP ~7.5) and significant molecular weight (298.51 g/mol ), NDMOA behaves more like a Nitrosamine Drug Substance Related Impurity (NDSRI) than a volatile impurity.

This Application Note details a robust LC-MS/MS methodology utilizing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDMOA-d4) as a stable isotope-labeled internal standard (SIL-IS). The protocol addresses critical failure modes associated with hydrophobic nitrosamines, specifically adsorption (carryover) , solubility limits , and ionization suppression .

Regulatory & Scientific Context

The detection of nitrosamines has shifted from simple dialkyl amines to complex, lipophilic structures. Regulatory bodies (FDA, EMA) now emphasize the control of NDSRIs, which share structural similarities with the Active Pharmaceutical Ingredient (API).

  • The Challenge: NDMOA's long alkyl chains (7-methyloctyl) result in extreme hydrophobicity. Standard aqueous extraction methods used for NDMA will fail, resulting in poor recovery.

  • The Solution: Isotope Dilution Mass Spectrometry (IDMS).[1] Using NDMOA-d4 corrects for:

    • Extraction Efficiency: Losses of the analyte during Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE).

    • Matrix Effects: Ion suppression or enhancement in the ESI/APCI source.

Compound Characterization

PropertyAnalyte (NDMOA)Internal Standard (NDMOA-d4)
CAS Number 643014-99-7643014-99-7 (labeled variant)
Formula C₁₈H₃₈N₂OC₁₈H₃₄D₄N₂O
Molecular Weight 298.51 g/mol 302.53 g/mol
LogP (Predicted) ~7.5 (Highly Lipophilic)~7.5
Solubility Soluble in MeOH, ACN, DCM; Insoluble in WaterSame as analyte
Precursor Ion [M+H]⁺ 299.5303.5

Method Development Strategy

Chromatography (The "Sticky" Problem)

Due to the 7-methyloctyl chains, NDMOA adheres to plastic consumables and HPLC tubing.

  • Column Selection: A Biphenyl or Phenyl-Hexyl column is preferred over C18. The pi-pi interactions offer better selectivity for the nitroso group against the lipid-rich background often found in complex formulations.

  • Carryover Mitigation: A standard needle wash (50:50 MeOH:H2O) is insufficient. This protocol requires a strong organic wash (e.g., IPA:Acetonitrile:Acetone) to strip the injector loop.

Mass Spectrometry (Ionization)
  • Source: APCI (Atmospheric Pressure Chemical Ionization) is recommended over ESI for this compound.[2] Highly lipophilic molecules often ionize more efficiently in APCI and are less susceptible to matrix suppression from salts/excipients. However, high-sensitivity ESI (HESI) is a valid alternative if sensitivity requirements (<26.5 ng/day) are met.

  • MRM Transitions:

    • Quantifier: [M+H]⁺ → [M-NO]⁺ (Loss of 30 Da).

    • Qualifier: [M+H]⁺ → Alkyl chain cleavage (specific to 7-methyloctyl fragment).

Experimental Protocol

Reagents & Materials
  • Reference Standard: NDMOA (>98% purity).

  • Internal Standard: NDMOA-d4 (>98% isotopic purity).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Formic Acid (FA).

  • Consumables: Amber glass vials (Mandatory—avoid polypropylene to prevent adsorption). Silanized inserts recommended.

Solution Preparation
  • Stock Solution (1.0 mg/mL): Dissolve NDMOA and NDMOA-d4 separately in 100% Methanol . Do not use water.

  • Internal Standard Spiking Solution (IS-Spike): Dilute NDMOA-d4 to 100 ng/mL in Methanol.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Protein precipitation is insufficient for lipophilic impurities trapped in binding agents.

  • Weighing: Weigh crushed drug product powder equivalent to maximum daily dose (or 100 mg API) into a glass centrifuge tube.

  • IS Addition: Add 50 µL of IS-Spike (NDMOA-d4) directly to the powder.

  • Dissolution: Add 2.0 mL of 1% Formic Acid in Water (to protonate amines and improve solubility of hydrophilic excipients). Vortex for 1 min.

  • Extraction: Add 4.0 mL of Tert-Butyl Methyl Ether (MTBE) or Dichloromethane (DCM) .

  • Agitation: Shake mechanically for 20 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes.

  • Evaporation: Transfer the organic (upper) layer to a clean glass tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 500 µL of 80:20 MeOH:Water . Note: High organic content is required to keep NDMOA in solution.

  • Filtration: Filter through a 0.2 µm PTFE filter into an amber glass vial.

LC-MS/MS Conditions
ParameterSetting
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis)
Column Kinetex Biphenyl or equivalent (100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temp 45°C
Injection Vol 5 - 10 µL
Needle Wash Strong: IPA:ACN:Acetone (1:1:1) with 0.1% FA

Gradient Program:

  • 0.0 min: 40% B

  • 1.0 min: 40% B

  • 5.0 min: 95% B (Elution of NDMOA)

  • 7.0 min: 95% B

  • 7.1 min: 40% B

  • 10.0 min: Stop

Visualization of Workflows

Figure 1: Analytical Decision Tree & Workflow

This diagram outlines the logic for selecting the extraction method and the critical path for analysis.

NDMOA_Workflow decision decision critical critical output output Start Sample Receipt (Drug Product/Substance) IS_Add Add NDMOA-d4 (IS) (Correction for Matrix/Recovery) Start->IS_Add Solubility_Check Is Analyte Lipophilic? (LogP > 3) IS_Add->Solubility_Check Method_Aq Aqueous Extraction (Not suitable for NDMOA) Solubility_Check->Method_Aq No Method_Org Liquid-Liquid Extraction (LLE) Solvent: MTBE or DCM Solubility_Check->Method_Org Yes (NDMOA) Glassware CRITICAL: Use Glass Vials (Prevents Adsorption) Method_Org->Glassware LC_Sep LC Separation Column: Biphenyl Mobile Phase: MeOH/H2O Glassware->LC_Sep Ionization Ionization Source Selection LC_Sep->Ionization ESI ESI+ (Risk of Suppression) Ionization->ESI High Sensitivity Reqd APCI APCI+ (Preferred for Hydrophobic Nitrosamines) Ionization->APCI High Matrix Detection MS/MS Detection MRM: 299.5 -> 269.5 (Quant) MRM: 303.5 -> 273.5 (IS) ESI->Detection APCI->Detection Calc Quantification Ratio (Analyte Area / IS Area) Detection->Calc

Caption: Workflow for NDMOA quantification highlighting the critical requirement for LLE and APCI ionization due to lipophilicity.

Validation Framework (USP <1469> Alignment)

To ensure the method is "self-validating" via the Internal Standard, the following criteria must be met:

Validation ParameterAcceptance CriteriaScientific Rationale
System Suitability S/N > 10 for LOQ; %RSD < 5% for StandardEnsures instrument readiness.
Linearity R² > 0.990 (1/x weighting)NDMOA-d4 corrects for non-linear ionization effects at high concentrations.
Recovery (Accuracy) 70% – 130% at 3 levelsThe d4 IS compensates for extraction losses; absolute recovery of IS must be >50%.
Precision (Repeatability) %RSD ≤ 10% (n=6)Demonstrates method robustness.
Sensitivity (LOQ) ≤ 10% of Limit (e.g., 2.65 ng/g)Must detect below the Acceptable Intake (AI) threshold.

Troubleshooting & Critical Control Points

  • Ghost Peaks (Carryover):

    • Symptom:[3][4] Detection of NDMOA in blank samples after a high standard.

    • Root Cause: NDMOA sticks to the rotor seal in the autosampler.

    • Fix: Switch to a "Multi-Rinse" mode. Rinse 1: MeOH.[5] Rinse 2: ACN/IPA/Acetone/Formic Acid (45:45:10:0.1).

  • Non-Linear Calibration:

    • Symptom:[3][4] Quadratic curve response.

    • Root Cause: Saturation of the detector or dimer formation ([2M+H]⁺).

    • Fix: Check for dimer formation at m/z 598. If present, lower the concentration range or adjust the de-clustering potential.

  • IS Suppression:

    • Symptom:[3][4] Low signal for NDMOA-d4 in samples compared to neat standards.

    • Fix: The LLE cleanup is likely insufficient. Introduce a hexane wash step to remove neutral lipids before the MTBE extraction.

References

  • U.S. Food and Drug Administration (FDA). (2024).[6][7][8] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023).[8] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation EC (No) 726/2004.[4][8] Retrieved from [Link]

  • Schmidtsdorff, S., et al. (2022). Quantitative Investigation of Nitrosamine Drug Substance‐Related Impurities (NDSRIs) Under Artificial Gastric Conditions by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Application

Application Note: Sample Preparation &amp; Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Abstract & Strategic Overview Objective: This protocol details the extraction and quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiMOA) in complex drug matrices using its deuterated internal standard, N-Nitros...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Objective: This protocol details the extraction and quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiMOA) in complex drug matrices using its deuterated internal standard, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4) .

Scientific Context: NDiMOA is a highly lipophilic Nitrosamine Drug Substance Related Impurity (NDSRI). Unlike small, polar nitrosamines (e.g., NDMA), NDiMOA possesses two branched C9-alkyl chains, resulting in a high LogP value (>7.0). This physicochemical profile presents specific analytical challenges:

  • Solubility Issues: Poor solubility in aqueous mobile phases requires high-organic extraction.

  • Adsorption: High tendency to adsorb to plastic consumables (polypropylene).

  • Matrix Interference: Significant co-elution risk with lipophilic Active Pharmaceutical Ingredients (APIs).

Methodology: This guide utilizes a Liquid-Liquid Extraction (LLE) workflow. The hydrophobic nature of NDiMOA allows it to be selectively extracted into a non-polar organic solvent (n-Hexane or MTBE) from an aqueous/organic sample solution, effectively separating it from polar excipients and salts. The d4-internal standard is critical here to correct for the partition coefficient variations during this extraction.

Safety & Handling (Critical)

  • Carcinogenicity: NDiMOA is a potent mutagenic carcinogen (Cohort of Concern). All handling must occur in a Class II Biosafety Cabinet or a fume hood with HEPA filtration.

  • Deactivation: All glassware and waste must be treated with 1N HCl or 5% Sulfamic Acid solution to denitrosate residues before disposal.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

Materials & Reagents

ComponentGrade/SpecificationPurpose
Analyte Standard NDiMOA (Native), >98% PurityCalibration Curve
Internal Standard NDiMOA-d4, >98% Isotopic PurityRecovery Correction
Extraction Solvent Methyl tert-butyl ether (MTBE) or n-HexaneLLE Organic Phase
Dissolution Solvent DMSO / Methanol (50:50 v/v)Sample Solubilization
LC Mobile Phase 0.1% Formic Acid in Water / MethanolLC-MS Separation
Consumables Amber Glass Vials (Silanized preferred)Prevent Photolysis & Adsorption

Expert Tip: Avoid standard polypropylene (PP) tubes for storage of stock solutions. Use amber glass to prevent loss of the lipophilic analyte to plastic walls.

Experimental Workflow Diagram

The following diagram illustrates the critical path from sample weighing to injection, highlighting the "Spike Before Extraction" rule to ensure data integrity.

SamplePrep Start Drug Substance / Product (Weigh 100 mg) Spike Spike Internal Standard (NDiMOA-d4) Start->Spike Critical Step Dissolve Dissolution (2 mL DMSO:MeOH) Spike->Dissolve Extract Liquid-Liquid Extraction (LLE) Add 5 mL n-Hexane/MTBE Dissolve->Extract Shake Vortex (5 min) & Centrifuge Extract->Shake PhaseSep Phase Separation Collect Top Organic Layer Shake->PhaseSep Evap Evaporation (N2 stream @ 30°C) PhaseSep->Evap Recon Reconstitution (500 µL MeOH:H2O 80:20) Evap->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Workflow for NDiMOA extraction. The d4-IS is added immediately to the solid/dissolved sample to track extraction efficiency (Recovery).

Detailed Protocol

Standard Preparation (Stock Solutions)[1][2][3][4][5]
  • Master Stock (Native): Dissolve 10 mg NDiMOA in 10 mL Methanol (1.0 mg/mL). Store at -20°C.

  • Master Stock (IS - d4): Dissolve 1 mg NDiMOA-d4 in 10 mL Methanol (100 µg/mL).

  • Working IS Solution: Dilute the Master IS Stock to 100 ng/mL in Methanol. This will be used for spiking.

Sample Preparation (Liquid-Liquid Extraction)

This method is optimized to remove polar matrix components that cause ion suppression.

  • Weighing: Accurately weigh 100 mg of Drug Substance (API) or pulverized Drug Product into a 15 mL Glass Centrifuge Tube.

  • IS Spiking (Crucial): Add 50 µL of the Working IS Solution (100 ng/mL) directly onto the powder.

    • Why? This equates to 5 ng of IS on the column. Spiking before solvation ensures the IS experiences the same solubility challenges as the native impurity.

  • Dissolution: Add 2.0 mL of DMSO:Methanol (1:1 v/v). Vortex vigorously for 2 minutes until fully dissolved.

    • Note: If the API is insoluble in DMSO, adjust solvent based on API solubility (e.g., DMAc), but ensure it is miscible with water.

  • Buffer Addition: Add 2.0 mL of 10 mM Ammonium Formate (aq). Vortex briefly.

    • Mechanism:[1] This increases the polarity of the aqueous phase, driving the lipophilic NDiMOA into the organic layer (Salting-out effect).

  • Extraction: Add 5.0 mL of MTBE (Methyl tert-butyl ether) or n-Hexane.

  • Agitation: Shake on a mechanical shaker for 10 minutes (or vortex 5 min). Centrifuge at 4000 rpm for 5 minutes to separate phases.

  • Collection: Transfer 4.0 mL of the upper organic layer (containing NDiMOA and d4-IS) to a clean glass tube.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 30°C. Do not over-dry (volatile loss risk).

  • Reconstitution: Reconstitute the residue in 500 µL of Methanol:Water (80:20 v/v). Vortex and transfer to an amber HPLC vial with a glass insert.

Instrumental Analysis (LC-MS/MS)[1][2][4][7][8]

System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled with UHPLC. Ionization: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for highly lipophilic nitrosamines, but ESI+ is acceptable if sensitivity is validated.

ParameterSetting
Column C18 (e.g., Waters BEH C18 or Phenomenex Kinetex F5), 100 x 2.1 mm, 1.7 µm
Column Temp 45°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Gradient 0-1 min: 40% B (Hold) 1-6 min: Ramp to 95% B 6-8 min: Hold 95% B (Elution of NDiMOA) 8.1 min: Re-equilibrate 40% B

MRM Transitions (Example - Optimization Required):

  • NDiMOA (Native): 299.3 [M+H]+

    
     158.2 (Quant), 130.1 (Qual)
    
  • NDiMOA-d4 (IS): 303.3 [M+H]+

    
     162.2 (Quant)
    
  • Note: The transition usually involves the loss of the alkyl chain or the NO group.

Validation & Self-Correcting Criteria

To ensure the protocol is functioning correctly, verify the following System Suitability parameters before running samples.

  • Internal Standard Recovery:

    • Calculate the area of d4-IS in the extracted sample vs. a neat standard injected directly.

    • Acceptance: Recovery must be 40% - 120% .

    • Correction: If recovery is <40%, the extraction solvent (MTBE) is not pulling enough analyte, or the API is holding onto it. Switch to Dichloromethane (bottom layer extraction) or increase shaking time.

  • Signal-to-Noise (S/N):

    • The Limit of Quantitation (LOQ) sample (typically 26.5 ng/day limit scaled to concentration) must have S/N > 10.

  • Blank Interference:

    • Inject a blank extraction. Interference at the retention time of NDiMOA must be < 20% of the LOQ response.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1] (Revision 2, 2024).[2][3] Recommended framework for NDSRI assessment and analytical limits.

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[4][2][5] (2021).[6][7][4][1][2][8] Defines Procedure 3 (LC-MS/MS) and validation criteria for nitrosamines.

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[9] (EMA/409815/2020). Guidelines on root causes and testing strategies for complex nitrosamines.

Sources

Method

Application of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in environmental testing

Application Note: Determination of N-Nitroso-N,N-di-(7-methyloctyl)amine in Environmental Matrices using Isotope Dilution LC-MS/MS Executive Summary This guide details the protocol for the quantification of N-Nitroso-N,N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Determination of N-Nitroso-N,N-di-(7-methyloctyl)amine in Environmental Matrices using Isotope Dilution LC-MS/MS

Executive Summary

This guide details the protocol for the quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (also referred to as a specific isomer of N-Nitroso-diisononylamine, or NDiNA) in complex environmental matrices (wastewater, surface water, and soil leachates). The protocol utilizes N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (ND7MOA-d4) as a surrogate Internal Standard (IS) to achieve high precision via Isotope Dilution Mass Spectrometry (IDMS).

Key Application: Monitoring leaching from industrial rubber/elastomers and pharmaceutical manufacturing byproducts into aquatic environments.[1]

Introduction & Significance

The Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine

While N-Nitrosodimethylamine (NDMA) is the most regulated nitrosamine, higher molecular weight analogs like N-Nitroso-N,N-di-(7-methyloctyl)amine are emerging contaminants of concern. These compounds are lipophilic (LogP ~7.5) and persistent, often originating from the nitrosation of secondary amines used in the synthesis of rubber accelerators, plasticizers, or specific drug substances.

The Role of the Deuterated Standard (-d4)

Environmental matrices contain high levels of organic matter (humic acids) that cause ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Problem: External calibration fails because the matrix suppresses the analyte signal unpredictably.

  • Solution (IDMS): The d4-labeled standard (ND7MOA-d4) is chemically identical to the target but distinguishable by mass (+4 Da). It elutes at the exact same retention time and experiences the exact same matrix suppression.

  • Result: The ratio of Analyte/IS remains constant regardless of signal loss, ensuring accurate quantification.

Experimental Protocol

Reagents & Materials
  • Target Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine (CAS: 643014-99-7).[2][3][4][5]

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (CAS: 1794754-41-8).[6][7][8]

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymeric Sorbent (e.g., Oasis HLB or Strata-X), 200 mg/6 mL. Note: Unlike NDMA which requires activated charcoal, this lipophilic analyte binds strongly to polymeric reversed-phase sorbents.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid.

Workflow Visualization

AnalyticalWorkflow Sample 1. Sample Collection (1L Water + Na2S2O3) Spike 2. IS Spiking Add ND7MOA-d4 (10 ng/L) Sample->Spike Homogenize SPE_Cond 3. SPE Conditioning MeOH -> Water Spike->SPE_Cond Prepare SPE Load 4. Sample Loading Flow: 5-10 mL/min SPE_Cond->Load Wash 5. Wash Step 5% MeOH in Water Load->Wash Remove Salts Elute 6. Elution 100% MeOH (2 x 4mL) Wash->Elute Collect Organic Conc 7. Concentration N2 Evap to 1 mL Elute->Conc LCMS 8. LC-MS/MS Analysis APCI (+) Conc->LCMS

Caption: Step-by-step Solid Phase Extraction (SPE) and analysis workflow for trace nitrosamine determination.

Step-by-Step Methodology

Step 1: Sample Pre-treatment

  • Collect 1.0 L of water sample in amber glass bottles.

  • Add sodium thiosulfate (80 mg/L) immediately to quench residual chlorine and prevent further nitrosamine formation.

  • Crucial Step: Spike the sample with 20 µL of the ND7MOA-d4 Internal Standard working solution (concentration 500 ng/mL) to achieve a final concentration of 10 ng/L before extraction. This corrects for recovery losses during SPE.

Step 2: Solid Phase Extraction (SPE)

  • Conditioning: Pass 6 mL MeOH followed by 6 mL reagent water through the HLB cartridge. Do not let the cartridge dry.

  • Loading: Pass the 1 L sample through the cartridge under vacuum (~10 mL/min).

  • Washing: Wash with 10 mL of 5% Methanol/Water to remove polar interferences. Dry cartridge under vacuum for 10 mins.

  • Elution: Elute analytes with 2 x 4 mL of 100% Methanol.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35°C. Reconstitute to a final volume of 1.0 mL with 50:50 MeOH:Water.

Step 3: LC-MS/MS Conditions [9]

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470 or Thermo Altis).

  • Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[10][11]

    • Why APCI? Nitrosamines are thermally labile but APCI provides softer ionization than EI (GC) and is less susceptible to matrix suppression than ESI (Electrospray) for hydrophobic compounds.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[9][11][12]

    • B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 40% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold 95% B

    • 10.1 min: Re-equilibrate 40% B

Step 4: MRM Transitions (Multiple Reaction Monitoring)

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
ND7MOA (Native) 299.3 [M+H]⁺173.2155.215 - 25
ND7MOA-d4 (IS) 303.3 [M+H]⁺177.2159.215 - 25

Note: Transitions should be optimized for your specific instrument. The loss of the alkyl chain or the nitroso group are common fragmentation pathways.

Data Analysis & Validation

Calculation (Isotope Dilution)

Calculate the concentration of the native analyte (


) using the Response Factor (

) derived from the calibration curve:


Where


 is the fixed concentration of the deuterated standard added to the sample.
Quality Control Criteria
ParameterAcceptance CriteriaCorrective Action
IS Recovery 50% - 130%Check SPE flow rate; Check for matrix suppression.
Linearity (R²) > 0.995Re-prepare calibration standards.
Signal-to-Noise > 10:1 (for LOQ)Clean MS source; Concentrate sample further.
Retention Time ± 0.1 min of StandardCheck column equilibrium and pump pressure.

References

  • U.S. Environmental Protection Agency (EPA). (2004). Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[1][9] Washington, DC.[9][13] Link

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[14] EMA/409815/2020. Link

  • Mitch, W. A., et al. (2003). N-Nitrosodimethylamine (NDMA) as a Drinking Water Contaminant: A Review. Environmental Engineering Science. Link

  • Santa Cruz Biotechnology. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Data Sheet.Link

  • World Health Organization (WHO). (2008). Guidelines for Drinking-water Quality, 3rd edition, incorporating 1st and 2nd addenda.Link

Sources

Application

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 for pharmaceutical impurity testing

Application Note: High-Sensitivity Quantitation of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi-7-MOA) in Pharmaceutical Matrices using Stable Isotope Dilution Executive Summary N-Nitroso-N,N-di-(7-methyloctyl)amine (also...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi-7-MOA) in Pharmaceutical Matrices using Stable Isotope Dilution

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine) is a lipophilic N-nitrosamine impurity that has emerged in the screening of pharmaceutical products, particularly those utilizing specific excipients (e.g., plasticizers like diisononyl phthalate) or manufacturing equipment involving isononyl-based lubricants.

Due to its significant hydrophobicity (LogP > 7) and high molecular weight compared to "traditional" nitrosamines like NDMA, standard aqueous-based extraction and early-eluting LC methods are insufficient. This protocol details a validated workflow using N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi-7-MOA-d4) as an Internal Standard (ISTD) to achieve sub-ng/mL detection limits, ensuring compliance with ICH M7 and USP <1469> requirements.

Chemical Profile & Mechanistic Insight

The Analyte: NDi-7-MOA
  • CAS Number: 643014-99-7[1][2][3][4][5]

  • Structure: A symmetrical nitrosamine with two 7-methyloctyl (isononyl) chains.

  • Critical Property: Extreme Lipophilicity. unlike NDMA, this compound does not dissolve well in pure water and sticks avidly to plastic surfaces (pipette tips, tubing), leading to severe carryover issues.

The Internal Standard: NDi-7-MOA-d4
  • Function: Corrects for matrix suppression (common in lipophilic extracts) and recovery losses during Liquid-Liquid Extraction (LLE).

  • Deuterium Labeling: The d4-label is typically placed on the alpha- or beta-carbons to ensure the label is retained during ionization but distinct in mass (+4 Da).

  • Mass Shift:

    • Target (Unlabeled): [M+H]⁺ m/z ~299.3

    • ISTD (Labeled): [M+H]⁺ m/z ~303.3

Experimental Protocol

Reagents & Standards
  • Reference Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine (Certified Reference Material).[1]

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (>98 atom% D).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.

  • Extraction Solvent: n-Hexane or MTBE (Methyl tert-butyl ether) – Crucial for extracting this lipophilic impurity from aqueous drug formulations.

Standard Preparation Strategy

Caution: Nitrosamines are potent carcinogens.[6][7] Handle in a fume hood with double gloving.

  • Stock Solution (1 mg/mL): Dissolve NDi-7-MOA and NDi-7-MOA-d4 separately in Methanol . Do not use water.

  • ISTD Spiking Solution (100 ng/mL): Dilute the d4-stock in 50:50 MeOH:Water.

  • Calibration Curve: Prepare standards ranging from 0.5 ng/mL to 100 ng/mL, keeping the ISTD concentration constant at 5 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Direct injection is often unsuitable due to the matrix load. LLE is preferred to isolate the lipophilic nitrosamine.

  • Weighing: Weigh 100 mg of Drug Substance (API) or Drug Product (powdered tablet) into a glass centrifuge tube.

  • Dissolution: Add 2.0 mL of Water (or 0.1 M NaOH if API is acidic) to dissolve/disperse the sample.

  • Spiking: Add 50 µL of ISTD Spiking Solution (NDi-7-MOA-d4).

  • Extraction:

    • Add 3.0 mL of n-Hexane (or MTBE).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 5°C.

  • Concentration:

    • Transfer the upper organic layer to a clean glass tube.

    • Evaporate to dryness under a gentle stream of Nitrogen at 30°C.

    • Reconstitute in 500 µL of 80:20 Methanol:Water . (High organic ratio prevents adsorption to the vial).

Instrumental Method (LC-MS/MS)

Due to the lack of strong basic centers, APCI (Atmospheric Pressure Chemical Ionization) is often superior to ESI for this compound, providing better ionization efficiency for non-polar nitrosamines.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or Waters HSS T3.

    • Why: High carbon load C18 is needed to retain lipophilic compounds, but 1.8 µm particles ensure sharp peaks.

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Methanol (Methanol provides better solubility for alkyl chains than ACN).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 60% B (Start high to reduce run time)

    • 5.0 min: 98% B

    • 7.0 min: 98% B (Wash is critical to prevent carryover)

    • 7.1 min: 60% B

    • 10.0 min: 60% B (Re-equilibration)

Mass Spectrometry Parameters
  • Source: APCI (Positive Mode).

  • Corona Current: 4.0 µA.

  • Source Temp: 350°C (High heat needed to vaporize the lipophilic analyte).

  • Cone Voltage: Optimized per instrument (typically 20-30 V).

MRM Transitions
CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
NDi-7-MOA 299.3269.315Quantifier (Loss of NO)
NDi-7-MOA 299.3157.225Qualifier (Alkyl cleavage)
NDi-7-MOA-d4 303.3273.315ISTD Quantifier

Workflow Visualization

G cluster_0 Sample Preparation (LLE) cluster_1 LC-MS/MS Analysis Start Drug Substance / Product (100 mg) Dissolve Dissolve in H2O / Buffer Start->Dissolve Spike Add ISTD: NDi-7-MOA-d4 (Internal Standard) Extract Add n-Hexane & Vortex (Liquid-Liquid Extraction) Spike->Extract Dissolve->Spike Centrifuge Centrifuge & Isolate Organic Layer Extract->Centrifuge Dry Evaporate under N2 Centrifuge->Dry Recon Reconstitute in 80:20 MeOH:H2O Dry->Recon Inject Inject 10 µL Recon->Inject Sep Separation: C18 Column (High Organic Gradient) Inject->Sep Detect Detection: APCI+ MRM (299.3 -> 269.3) Sep->Detect Data Quantitation Ratio: Area(Analyte) / Area(ISTD) Detect->Data

Caption: Workflow for the extraction and quantitation of lipophilic nitrosamine NDi-7-MOA using d4-ISTD.

Validation & Troubleshooting Guide

Dealing with Carryover (The "Sticky" Problem)

This compound is highly lipophilic. It will stick to the rotor seal and needle seat.

  • Solution: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone:Cyclohexane (25:25:25:25) .

  • Protocol: Program a "sawtooth" gradient wash at the end of every run (98% B for 2 mins).

Isotope Purity Check

Before validation, inject a high concentration of the NDi-7-MOA-d4 alone.

  • Monitor the transition for the unlabeled analyte (299.3 -> 269.3).

  • Requirement: The response in the unlabeled channel must be < 0.1% of the labeled response to ensure the ISTD does not contribute false positives to the impurity quantification.

Linearity & Sensitivity
  • Linearity: R² > 0.995 over the range 0.5 – 100 ng/mL.

  • LOQ (Limit of Quantitation): Target 0.5 ng/mL (corresponding to 0.015 ppm in API if standard dilution factors are used).

Quantitative Data Summary

ParameterSpecification / Result
Retention Time ~5.8 min (Analyte) / ~5.8 min (ISTD)
Resolution (Rs) > 2.0 from nearest matrix peak
Recovery (Accuracy) 85% - 115% (Spiked at LOQ, Med, High)
Precision (%RSD) < 10% (n=6 injections)
Signal-to-Noise (LOQ) > 10:1
Matrix Effect 0.9 - 1.1 (Corrected by d4-ISTD)

References

  • United States Pharmacopeia (USP). (2023). General Chapter <1469> Nitrosamine Impurities. USP-NF. Link

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020. Link

  • Waters Corporation. (2020). Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities. Application Note 720006763EN. Link

  • Schmidtsdorff, S., et al. (2022). "Development of a Multi-Nitrosamine Method using APCI-MS/MS". Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for APCI use in lipophilic nitrosamines).

Sources

Method

Isotope dilution mass spectrometry with N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Application Note: High-Sensitivity Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) via Isotope Dilution Mass Spectrometry Executive Summary While regulatory scrutiny initially focused on small, volatile n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) via Isotope Dilution Mass Spectrometry

Executive Summary

While regulatory scrutiny initially focused on small, volatile nitrosamines like NDMA and NDEA, the pharmaceutical industry is increasingly pivoting toward Nitrosamine Drug Substance-Related Impurities (NDSRIs) and complex lipophilic leachables.

N-Nitroso-N,N-di-(7-methyloctyl)amine (often referred to as a specific isomer of N-Nitroso-diisononylamine or NDiNA ) represents a critical challenge. Unlike hydrophilic nitrosamines, this compound (CAS 643014-99-7) is highly lipophilic (LogP > 7), often originating from elastomeric closures, tubing, or specific alkyl-amine synthesis routes.

This protocol details a robust Isotope Dilution Mass Spectrometry (IDMS) workflow using the deuterated internal standard N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 . By leveraging the d4-analog, this method automatically corrects for the severe matrix suppression and extraction variability inherent in analyzing lipophilic contaminants in complex pharmaceutical matrices.

Analyte & Internal Standard Profile

FeatureTarget AnalyteInternal Standard (IS)
Name N-Nitroso-N,N-di-(7-methyloctyl)amineN-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Abbreviation NDiNA (Isomer)NDiNA-d4
CAS Number 643014-99-71794754-41-8
Formula C₁₈H₃₈N₂OC₁₈H₃₄D₄N₂O
Exact Mass 298.2984302.3235
LogP (Calc) ~7.5 (Highly Lipophilic)~7.5
Solubility Soluble in MeOH, ACN, Hexane; Insoluble in WaterSame as Analyte

Technical Insight: The "7-methyloctyl" chain is a specific branched isononyl isomer. Generic "NDiNA" standards may contain mixed isomers. For precise quantitation in regulated environments (GMP), using this specific single-isomer reference material with its exact isotopologue is critical to prevent peak broadening and integration errors.

Experimental Design & Logic

The Challenge of Lipophilicity

Standard nitrosamine methods (e.g., USP <1469> Procedure 1 or 3) often fail for this analyte.

  • Issue: The C18 alkyl chains cause irreversible adsorption to standard PTFE filters and plastic labware.

  • Solution: All sample preparation must use glass vials and silanized glassware where possible. Avoid plastic pipette tips for long-term storage.

Ionization Source Selection: APCI vs. ESI
  • Recommendation: APCI+ (Atmospheric Pressure Chemical Ionization) .

  • Reasoning: While ESI+ works, lipophilic nitrosamines often suffer from poor ionization efficiency in ESI due to competing matrix components and lack of basicity. APCI provides a robust [M+H]+ signal via gas-phase ion-molecule reactions, which is less susceptible to ion suppression from non-volatile matrix components (e.g., PEG, excipients).

Chromatography Strategy
  • Column: A high-carbon-load C18 column is required, but retention will be excessive with standard gradients.

  • Choice: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Logic: The core-shell particle provides high efficiency at lower backpressure. We use a high-organic start to prevent the analyte from "crashing out" or sticking to the head of the column.

Detailed Protocol

Reagents & Standards
  • Stock Solution (Analyte): 1.0 mg/mL in Methanol (Store at -20°C).

  • Stock Solution (IS): 1.0 mg/mL in Methanol-d4 (or standard MeOH).

  • Extraction Solvent: n-Hexane (HPLC Grade) or MTBE (Methyl tert-butyl ether). Note: Hexane is preferred for cleanliness; MTBE for higher recovery if the drug product is very polar.

Sample Preparation (Liquid-Liquid Extraction)

Direct injection is discouraged due to the lipophilicity of the analyte requiring high-strength solvents that may precipitate buffer salts.

  • Weighing: Weigh 500 mg of pulverized drug product (or 500 µL liquid formulation) into a 20 mL glass centrifuge tube.

  • Dissolution: Add 5.0 mL of Water/Methanol (90:10 v/v) to disperse the matrix. Vortex for 2 minutes.

  • IS Spiking (Crucial Step): Add 20 µL of NDiNA-d4 Working Solution (1 µg/mL in MeOH).

    • Target IS Concentration: 4 ng/mL in final extract.

  • Extraction: Add 5.0 mL of n-Hexane .

  • Agitation: Mechanical shaker for 20 minutes (High speed).

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 10°C.

  • Collection: Transfer the upper organic layer (Hexane) to a fresh glass vial.

  • Concentration (Optional): If sensitivity < 1 ppb is required, evaporate Hexane to dryness under Nitrogen at 35°C and reconstitute in 500 µL Methanol/Water (80:20). If sensitivity is sufficient, inject Hexane directly (if using APCI) or dilute 1:1 with Methanol.

LC-MS/MS Parameters

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0.0 min: 60% B (High organic start due to lipophilicity)

    • 1.0 min: 60% B

    • 6.0 min: 98% B

    • 8.0 min: 98% B

    • 8.1 min: 60% B

    • 10.0 min: Stop

MS Conditions (APCI+):

  • Gas Temp: 350°C

  • Vaporizer Temp: 400°C (High temp needed for C18 chains)

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

  • Corona Current: 4 µA

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
NDiNA 299.3269.310015Quant (Loss of NO)
NDiNA 299.3173.210025Qual (Alkyl cleavage)
NDiNA-d4 303.3273.310015Quant (IS)

Calculation & Data Analysis

The quantification is performed using the Internal Standard Method . This is non-negotiable for trace analysis to satisfy ICH M7/Q2(R1) requirements.

Response Ratio (RR):



Concentration Calculation:



Where:
  • 
     = Slope of the calibration curve (RR vs. Conc).
    
  • 
     = Y-intercept.
    
  • 
     = Final volume of extract.
    
  • 
     = Weight of sample.
    
  • 
     = Dilution Factor.
    

Workflow Visualization

The following diagram illustrates the critical decision points in the extraction and analysis workflow, highlighting where the Internal Standard corrects for error.

IDMS_Workflow cluster_prep Sample Preparation (Critical Control) cluster_analysis Instrumental Analysis cluster_data Data Processing Start Sample Weighing (API or Drug Product) Spike IS Addition (d4-Analog) *CORRECTS FOR LOSSES HERE* Start->Spike Extract LLE with n-Hexane (Targeting Lipophilic NDiNA) Spike->Extract PhaseSep Phase Separation (Discard Aqueous Layer) Extract->PhaseSep Inject LC Injection (High Organic Gradient) PhaseSep->Inject Ionization APCI+ Source (Minimizes Suppression) Inject->Ionization Detection MS/MS (MRM) Monitor 299->269 & 303->273 Ionization->Detection Ratio Calculate Response Ratio (Area NDiNA / Area d4-IS) Detection->Ratio Result Final Quantitation (Matrix Independent) Ratio->Result

Caption: Step-by-step IDMS workflow highlighting the internal standard's role in correcting extraction efficiency and ionization suppression.

Validation Criteria (Self-Validating System)

To ensure the method is performing correctly, every run must meet these criteria:

  • IS Recovery: The absolute area of the d4-IS in samples must be within 50-150% of the area in the calibration standards. A drop below 50% indicates severe matrix suppression or extraction failure.

  • Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) is defined as S/N > 10. For this method, target LOQ is typically 0.5 ng/g (ppb) .

  • Linearity:

    
     over the range of 0.5 ppb to 100 ppb.
    
  • Blank Check: The solvent blank must show < 10% of the LOQ response. (Crucial because nitrosamines can be ubiquitous contaminants).

References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2024).[2] Nitrosamine impurities in human medicinal products. EMA/409815/2020. [Link]

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). [Link]

  • Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. Rapid Communications in Mass Spectrometry. [Link]

Sources

Application

Application Note: GC-MS/MS Analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

This Application Note and Protocol is designed for researchers and analytical scientists in pharmaceutical development. It addresses the specific challenges of analyzing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (referred...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists in pharmaceutical development. It addresses the specific challenges of analyzing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (referred to hereafter as NDi7MOA-d4 ), a high-molecular-weight nitrosamine often used as an Internal Standard (IS) for the quantification of its native genotoxic impurity, N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi7MOA).

Executive Summary & Scientific Rationale

The detection of nitrosamine impurities in pharmaceutical products is a critical regulatory requirement (FDA, EMA, ICH M7). While common nitrosamines like NDMA are volatile and small, NDi7MOA represents a class of "complex nitrosamines" derived from bulky amines (di-7-methyloctylamine) used in specific synthesis routes or found as impurities in surfactants.

NDi7MOA-d4 is the isotopically labeled analog (


, MW ~302.5 Da).[1] Its analysis presents unique challenges compared to small nitrosamines:
  • High Boiling Point: The

    
     alkyl chains require higher elution temperatures, increasing the risk of thermal degradation (denitrosation) in the injector.
    
  • Fragmentation Patterns: In Electron Ionization (EI), long alkyl chains dominate the spectra, requiring careful selection of precursor ions to maintain specificity.

  • Solubility: Highly lipophilic, requiring non-polar solvents (DCM, Hexane) rather than aqueous-compatible diluents.

This guide provides a robust GC-MS/MS (Triple Quadrupole) workflow. We prioritize Chemical Ionization (CI) or Low-Energy EI to preserve the molecular ion, though standard EI protocols are also detailed.

Chemical Profile & Safety

  • Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

  • CAS (Native): 643014-99-7 | CAS (d4): 1794754-41-8[2]

  • Molecular Weight: ~302.53 Da (d4) / 298.51 Da (Native)

  • Structure: Two 7-methyloctyl (isononyl) chains attached to the N-NO moiety.

  • Handling: Extreme Caution. Treat as a potential mutagen/carcinogen. Use a fume hood and double-gloving.

Experimental Protocol

Reagents and Standards[3][4][5][6][7][8]
  • Solvent: Dichloromethane (DCM), HPLC Grade (Suprasolv or equivalent). Rationale: DCM provides excellent solubility for lipophilic amines and low boiling point for solvent focusing.

  • Internal Standard: NDi7MOA-d4 (Target analyte for purity; IS for native assay).

  • Native Standard: NDi7MOA (for Reference).

Sample Preparation (Liquid-Liquid Extraction)

For the analysis of Drug Substance (API) or Drug Product (DP):

  • Weighing: Weigh 100 mg of API into a 15 mL glass centrifuge tube.

  • Dissolution/Dispersion: Add 1.0 mL of 1N NaOH (aq). Vortex to disperse. Rationale: High pH suppresses protonation of amines, ensuring they remain in the organic phase, while keeping acidic interferences in the aqueous phase.

  • Extraction: Add 2.0 mL of DCM containing NDi7MOA-d4 (at 50 ng/mL).

  • Agitation: Shake mechanically for 10 minutes.

  • Separation: Centrifuge at 4000 rpm for 5 minutes.

  • Collection: Transfer the lower organic layer (DCM) to a GC vial.

GC-MS/MS Instrumentation & Conditions

System: Agilent 8890/7010B or Shimadzu GCMS-TQ8050 NX (or equivalent).

Gas Chromatograph Parameters
ParameterSettingRationale
Inlet Multimode Inlet (MMI) or PTVAllows "Cold Splitless" injection to prevent thermal degradation of the N-NO bond.
Inlet Temp 50°C (0.1 min)

700°C/min

260°C
Rapid heating after injection minimizes residence time at high heat.
Injection Mode Pulsed Splitless (25 psi, 1.0 min)Maximizes sensitivity; pressure pulse contains solvent expansion.
Carrier Gas Helium, 1.5 mL/min (Constant Flow)Higher flow aids elution of heavy C18 molecules.
Column DB-35ms or VF-35ms (30m x 0.25mm x 0.25µm)Mid-polarity (35% phenyl) is preferred over standard 624 columns to reduce retention time for this high-boiling analyte.
Oven Program 60°C (1 min)

20°C/min

300°C (hold 3 min)
Aggressive ramp required to elute the C18 compound.
Mass Spectrometer Parameters (EI - MRM Mode)
  • Source Temp: 230°C (Do not exceed 250°C to avoid source fragmentation).

  • Ionization: Electron Impact (70 eV).

  • Collision Gas: Nitrogen or Argon (1.5 mL/min).

MRM Transitions (Optimized for d4-labeled variant): Note: Transitions must be experimentally verified as fragmentation depends on the exact position of deuterium labels.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
NDi7MOA-d4 302.5 (

)
272.5 (

)
10Quantifier
302.5146.0 (Alkyl chain)20Qualifier
272.557.1 (Butyl frag)15Qualifier
NDi7MOA (Native) 298.5 (

)
268.5 (

)
10Target

Self-Validation Step: If the Molecular Ion (


) is too weak in EI, switch to Positive Chemical Ionization (PCI)  using Methane or Ammonia reagent gas. In PCI, monitor 

.

Method Logic & Workflow Diagram

The following diagram illustrates the decision matrix for developing this method, specifically addressing the thermal instability risk.

G Start Start: NDi7MOA-d4 Method Dev PropCheck Analyze Properties: MW ~302, High BP, Thermally Labile Start->PropCheck InletChoice Select Injection Technique PropCheck->InletChoice StdSplitless Standard Splitless (250°C Isothermal) InletChoice->StdSplitless Standard Eq. PTV PTV/MMI (Cold Injection) (50°C -> 260°C) InletChoice->PTV Preferred DegradationCheck Check for Degradation? (Linearity of Response) StdSplitless->DegradationCheck ColumnSel Select Column: DB-35ms (Mid-Polarity) PTV->ColumnSel DegradationCheck->PTV Degradation Detected DegradationCheck->ColumnSel Stable MS_Opt MS Optimization: Scan for M+ vs Fragments ColumnSel->MS_Opt FinalMethod Finalize MRM: 302 -> 272 (Quant) MS_Opt->FinalMethod

Caption: Workflow for optimizing GC-MS/MS parameters for thermally labile, high-molecular-weight nitrosamines.

Validation Strategy (ICH Q2 / FDA)

To ensure Trustworthiness and Integrity , the method must be validated.

System Suitability Test (SST)

Before every run, inject a standard of NDi7MOA-d4 (10 ng/mL).

  • Signal-to-Noise (S/N): > 50:1 for the quantifier transition.

  • Peak Symmetry: 0.8 – 1.2 (Tailing indicates activity in the liner; replace liner if failed).

Linearity & Range

Prepare calibration standards of NDi7MOA (native) spiked with constant NDi7MOA-d4 (IS).

  • Range: 1.0 ng/mL to 100 ng/mL.

  • Acceptance:

    
    ; Residuals < 20%.[3]
    
Accuracy (Recovery)

Spike the API matrix at 3 levels (LOQ, 100% Limit, 150% Limit).

  • Requirement: 70% – 130% recovery.[4][5]

  • Note: If recovery is low, the lipophilic nature of NDi7MOA might be causing adsorption to the API or glass. Use silanized glassware.

Quantitative Data Summary

ParameterSpecificationNotes
LOD (Limit of Detection) 0.5 ng/mL (ppb)Estimated based on S/N = 3
LOQ (Limit of Quantitation) 1.0 ng/mL (ppb)Estimated based on S/N = 10
Precision (Repeatability) RSD < 10% (n=6)At 10 ng/mL level
Resolution Baseline separationFrom solvent front and matrix peaks

Troubleshooting Guide (Causality-Driven)

  • Issue: Low sensitivity for Molecular Ion (302).

    • Cause: Excessive fragmentation energy in EI source.

    • Fix: Lower electron energy to 35 eV (if hardware permits) or switch to Chemical Ionization (CI) with Ammonia.

  • Issue: Peak Tailing.

    • Cause: Adsorption of the amine group on active silanol sites in the liner or column.

    • Fix: Use Ultra-Inert liners with wool; trim column inlet; ensure column is "Base Deactivated" (e.g., -5ms or -35ms types).

  • Issue: Ghost Peaks.

    • Cause: Carryover of the high-boiling analyte.

    • Fix: Increase final oven hold time at 300°C; perform blank injections with pure DCM between samples.

References

  • US Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2024, Rev 2).[6][7][8][9] [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[5][10] (2020).[11] [Link][10]

  • Agilent Technologies. Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation.[5] Application Note. [Link]

  • Restek Corporation. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021).[6][12] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4)

Topic: Addressing Peak Tailing of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in HPLC/LC-MS Executive Summary N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4) is a highly lipophilic Nitrosamine Drug Substance Related Im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Peak Tailing of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in HPLC/LC-MS

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4) is a highly lipophilic Nitrosamine Drug Substance Related Impurity (NDSRI) internal standard. Its structure features two long, branched alkyl chains, resulting in a calculated LogP > 7.0.

In trace analysis (LC-MS/MS), peak tailing of this internal standard compromises quantification accuracy, raises the Limit of Quantitation (LOQ), and increases integration variability. This guide addresses the three primary root causes of tailing for this specific analyte: Hydrophobic Solvation Mismatch , Secondary Silanol Interactions , and Column Voiding .

Module 1: The Chemistry of Tailing (Root Cause Analysis)

To fix the problem, we must first diagnose the mechanism. NDiMOA-d4 is not a typical small molecule; its "greasy" aliphatic tails drive its behavior.

1. The Hydrophobic Solvent Mismatch (The #1 Cause)

NDiMOA-d4 is extremely insoluble in water. Researchers often prepare stock solutions in 100% Methanol (MeOH) or Acetonitrile (ACN).

  • The Mechanism: When a bolus of 100% organic solvent containing the analyte is injected into a mobile phase with high water content (e.g., 90% Water), the analyte molecules "panic." They prefer the organic injection solvent over the mobile phase.

  • The Result: The analyte travels with the injection plug rather than focusing at the head of the column. As the plug dilutes, the analyte precipitates or smears onto the stationary phase, resulting in a broad, tailing peak or "shark-fin" shape.

2. Secondary Silanol Interactions

While nitrosamines are less basic than their parent amines, the nitrogen lone pair can still interact with acidic, free silanols (Si-OH) on the silica surface of the column.

  • The Mechanism: The hydrophobic alkyl chains force the molecule deep into the C18 brush, potentially exposing the nitroso group to residual silanols at the base of the bonded phase.

  • The Result: A "dragging" effect where a fraction of the analyte is retained longer than the main population, causing an exponential tail.

3. The Deuterium Isotope Effect

Deuterated standards (d4) typically elute slightly earlier than native analytes due to the slightly shorter C-D bond length reducing lipophilicity (Chromatographic Deuterium Effect).

  • The Issue: If the d4 standard tails while the native does not, check the IS spiking protocol . The IS is often added in a different solvent step, creating a localized solvent mismatch unique to the IS.

Module 2: Visualization of Tailing Mechanisms

The following diagram illustrates the decision process for diagnosing the specific type of tailing you are observing.

TroubleshootingTree Start START: Observe NDiMOA-d4 Tailing CheckNative Does the Native (Unlabeled) Analyte also tail? Start->CheckNative YesNative YES: Systemic Issue CheckNative->YesNative Both Tail NoNative NO: Specific to IS CheckNative->NoNative Only d4 Tails CheckMP Check Mobile Phase pH YesNative->CheckMP LowPH pH < 3.0? CheckMP->LowPH Silanol Cause: Silanol Activity Action: Add Ammonium Formate or Choose Hybrid Column LowPH->Silanol No (pH is neutral) CheckDiluent Check IS Spiking Solvent LowPH->CheckDiluent Yes (pH is acidic) NoNative->CheckDiluent StrongSolvent Is IS in 100% MeOH/ACN? CheckDiluent->StrongSolvent Mismatch Cause: Solvent Mismatch Action: Dilute IS step to match initial Mobile Phase StrongSolvent->Mismatch Yes

Figure 1: Diagnostic decision tree for isolating the root cause of NDiMOA-d4 peak tailing.

Module 3: Troubleshooting Protocols
Protocol A: Optimizing the Diluent (The "Strong Solvent" Fix)

Objective: Eliminate tailing caused by solubility mismatch between the sample and the mobile phase.

  • Assess Current Diluent: If your sample/standard is in 100% Methanol and your gradient starts at 95% Water, you have a mismatch.

  • The "Pre-Focusing" Diluent Strategy:

    • Step 1: Prepare a concentrated stock of NDiMOA-d4 in 100% Methanol (required for solubility).

    • Step 2: Prepare the working standard or final sample diluent to match the initial mobile phase gradient (e.g., 50:50 MeOH:Water).

    • Critical Note: If NDiMOA precipitates at 50% water, use the highest aqueous ratio possible (e.g., 80:20 MeOH:Water) and reduce injection volume (see Protocol B).

Protocol B: Injection Volume Management

Objective: Prevent column overload and band broadening.

ParameterRecommendationRationale
Injection Volume 1 µL – 5 µLHigh volumes of strong solvent destroy peak shape. Keep it low.
Needle Wash 100% Organic (MeOH/IPA)NDiMOA is sticky. Ensure the needle is cleaned with a strong solvent to prevent carryover (ghost peaks).
Loop Wash Mobile Phase AEnsures the loop is equilibrated with the weak solvent before the next injection.
Protocol C: Mobile Phase & Column Selection

Objective: Suppress silanol interactions.

  • Buffer Selection:

    • Avoid: 0.1% Formic Acid in water (pH ~2.7) alone. This often leaves silanols active and provides no ionic strength.

    • Recommended: 5mM - 10mM Ammonium Formate + 0.1% Formic Acid. The ammonium ions (

      
      ) effectively block silanol sites, preventing the amine from sticking.
      
  • Column Choice:

    • Use a High-Coverage C18 (Carbon load >15%) with End-capping .

    • Example Technologies: Hybrid particles (BEH, HSC) or columns explicitly labeled "Base Deactivated."

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does my d4 internal standard tail, but the native NDiMOA peak looks sharp? A: This is almost always a preparation artifact . You likely spiked the IS (dissolved in 100% MeOH) into the sample, creating a "micro-environment" of strong solvent around the IS molecules. Ensure the sample is vortexed thoroughly and, if possible, premix the IS into the extraction solvent rather than spiking it at the very end.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: In UV methods, yes. In LC-MS/MS methods, NO. TEA causes massive signal suppression and contaminates the mass spectrometer source. Use Ammonium Formate as the silanol blocker instead.

Q3: The peak is tailing AND splitting. What is happening? A: Splitting usually indicates the injection solvent is too strong (see Protocol A). The analyte is partially traveling with the solvent front and partially retaining on the column. Reduce the organic content in your sample vial or reduce the injection volume to <3 µL.

Q4: Does the "d4" label change the retention time? A: Yes. Deuterated compounds often elute slightly earlier than non-deuterated parents (the Deuterium Isotope Effect).[1][2] This is normal. However, the shape (tailing factor) should be identical. If they differ, refer to Q1.

References
  • United States Pharmacopeia (USP). (2021).[3][4] General Chapter <1469> Nitrosamine Impurities. USP-NF.

  • Dolan, J. W. (2021). LC Troubleshooting: Peak Tailing and Fronting. LCGC North America.

  • McCalley, D. V. (2021). Physicochemical Causes of Peak Tailing in Reversed-Phase LC. LCGC Europe.

  • FDA Guidance for Industry. (2021). Control of Nitrosamine Impurities in Human Drugs.

  • PubChem. (2024).[5] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine.

Sources

Optimization

Enhancing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 signal intensity in mass spectrometry

Topic: Enhancing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Signal Intensity Case ID: NDSRI-OPT-089 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary You are exper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Signal Intensity

Case ID: NDSRI-OPT-089 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary

You are experiencing low signal intensity for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (hereafter referred to as NDi7MOA-d4 ). This molecule is a highly lipophilic Nitrosamine Drug Substance Related Impurity (NDSRI) internal standard.

Unlike small, polar nitrosamines (like NDMA), NDi7MOA-d4 possesses two bulky, hydrophobic C9-equivalent chains. Low signal in this context is rarely a "mass spec sensitivity" issue in isolation; it is usually a combination of surface adsorption (loss of analyte) and ionization suppression .

This guide prioritizes the physical chemistry of the analyte to recover your signal.

Module 1: Sample Integrity & Adsorption (The "Silent" Signal Killer)

Diagnosis: Before the sample reaches the ion source, hydrophobic nitrosamines rapidly adsorb to glass and plastic surfaces. This is the #1 cause of "low signal" and poor linearity.

The Mechanism

The long 7-methyloctyl chains drive the molecule out of aqueous solution and onto container walls. Standard borosilicate glass contains silanol groups (


) that interact with the amine functionality, while the hydrophobic tails interact with polypropylene.
Protocol: Anti-Adsorption Handling
  • Solvent Composition: Never prepare stock solutions in 100% aqueous buffer. Maintain at least 30-50% organic solvent (Methanol) in the final vial to keep the analyte solubilized and off the walls.

  • Vial Selection:

    • Mandatory: Silanized Glass Vials (deactivated surface).

    • Alternative: High-Recovery Polypropylene vials (if validated).

    • Avoid: Standard clear glass or non-treated amber glass without adequate organic solvent.

  • Filtration Warning: Do not filter samples if possible. If necessary, use PTFE or Regenerated Cellulose (RC) filters. Avoid Nylon filters, which bind nitrosamines strongly.

Module 2: Ionization Source Optimization (The Engine)

Diagnosis: You are likely using Electrospray Ionization (ESI).[1][2] While standard for NDMA, ESI is often suboptimal for long-chain, non-polar NDSRIs like NDi7MOA-d4 due to poor desolvation and competition for charge.

Critical Decision: ESI vs. APCI

For NDi7MOA-d4, Atmospheric Pressure Chemical Ionization (APCI) is often the superior choice.[2]

FeatureESI (Electrospray)APCI (Chemical Ionization)
Mechanism Liquid phase charge transfer.Gas phase charge transfer (Corona Discharge).
Analyte Preference Polar, ionic species.[2]Non-polar, hydrophobic species (Like NDi7MOA).
Matrix Tolerance Low (High suppression).High (Robust against matrix).
Recommendation Use only if sensitivity is sufficient.Recommended for NDi7MOA-d4.
Step-by-Step Optimization (APCI)
  • Probe Temperature: Set to 350°C - 450°C . The high boiling point of the long alkyl chains requires higher heat for effective vaporization.

  • Current: Set Corona Discharge Current to 3-5 µA .

  • Gas Flow: Increase nebulizer gas flow to assist in droplet breakup of the oily alkyl chains.

Step-by-Step Optimization (ESI - If APCI is unavailable)
  • Mobile Phase Additive: You must use 0.1% Formic Acid .[3][4] The nitrosamine group is weakly basic; acidic conditions are required to force protonation

    
    .
    
  • Organic Modifier: Use Methanol instead of Acetonitrile. Methanol provides a more stable spray and better protonation efficiency for nitrosamines.

  • Source Temp: Increase source temperature to 500°C+ to ensure complete desolvation of the hydrophobic tails.

Module 3: Chromatography & Peak Shape

Diagnosis: Broad or tailing peaks reduce peak height (signal intensity/S/N ratio), even if the total area is constant.

Column Selection
  • Standard C18: Often fails for NDSRIs due to "phase collapse" or excessive retention.

  • Recommended: Biphenyl or Fluoro-Phenyl phases.

    • Why? These phases offer "pi-pi" interactions with the nitroso group, providing sharper peaks and better selectivity than simple hydrophobic interaction.

Gradient Strategy
  • Start Conditions: Do not start at 100% aqueous. Start at 10-20% B (Organic) to prevent the analyte from precipitating at the head of the column.

  • Wash: Ensure a high organic wash (95% B) at the end of the run to prevent carryover of this sticky molecule to the next injection.

Module 4: Mass Spectrometry Tuning (MRM)

Diagnosis: Incorrect precursor/product selection.

  • Precursor:

    
    
    
  • Common Loss: Nitrosamines typically lose the NO group (-30 Da) or the alkyl chain.

  • D4 Specifics: Ensure your MRM transitions account for the deuterium.

    • Example: If the native loses NO (M-30), the D4 standard should also show the equivalent loss.

    • Warning: Check for "Cross-Talk". Ensure the D4 standard does not contain unlabeled (D0) impurities that contribute to the analyte signal.

Visual Troubleshooting Workflows
Workflow 1: Signal Loss Diagnostic Logic

SignalTroubleshooting Start Problem: Low Signal for NDi7MOA-d4 CheckPrep 1. Check Sample Prep (Adsorption?) Start->CheckPrep SolventCheck Is Organic Solvent > 30%? CheckPrep->SolventCheck VialCheck Are Vials Silanized? SolventCheck->VialCheck Yes FixSolvent Action: Increase MeOH SolventCheck->FixSolvent No CheckSource 2. Check Ionization (Source Parameters) VialCheck->CheckSource Yes FixVial Action: Use Silanized Glass VialCheck->FixVial No ModeCheck Switch ESI to APCI CheckSource->ModeCheck TempCheck Increase Source Temp (>400°C) ModeCheck->TempCheck CheckMS 3. Check MS Parameters (MRM Tuning) TempCheck->CheckMS

Caption: Step-by-step logic flow to isolate the root cause of signal loss, prioritizing physical adsorption before instrument parameters.

Workflow 2: Adsorption Mechanism & Prevention

Adsorption Molecule NDi7MOA-d4 (Hydrophobic Tails) Interaction Hydrophobic Bonding (Analyte sticks to wall) Molecule->Interaction Aqueous Solution Glass Standard Glass Wall (Silanol Groups Si-OH) Glass->Interaction Signal MS Signal Intensity Interaction->Signal Reduces Solution Solution: 50% Methanol + Silanized Vial Solution->Interaction Blocks Solution->Signal Restores

Caption: Mechanism of analyte loss via adsorption to container walls and the chemical correction required to restore signal.

Frequently Asked Questions (FAQ)

Q1: Why does my d4-standard signal drop over 24 hours in the autosampler? A: This is classic adsorption or precipitation. If your autosampler is chilled (4°C), the solubility of the hydrophobic NDi7MOA-d4 decreases, forcing it out of solution and onto the vial walls.

  • Fix: Ensure the sample solvent matches the mobile phase starting gradient (e.g., 50:50 MeOH:Water) and consider keeping the autosampler at 10-15°C if stability permits, or use low-binding plastic vials.

Q2: Can I use Ammonium Formate instead of Formic Acid? A: Yes, but proceed with caution. While ammonium formate buffers pH, it can sometimes suppress ionization for nitrosamines compared to pure formic acid (0.1%). If peak shape is poor with formic acid alone, try 2-5 mM Ammonium Formate, but monitor the S/N ratio closely.

Q3: My retention time for the d4 standard is slightly different from the native analyte. Is this normal? A: Yes. Deuterium has a slightly different lipophilicity than Hydrogen. In high-resolution chromatography, it is common for deuterated standards to elute slightly earlier than the non-labeled native compound. Ensure your integration windows are wide enough to capture both.

References
  • FDA Guidance. Control of Nitrosamine Impurities in Human Drugs.[5] U.S. Food and Drug Administration.[1][5] (2024).[6][7] Link

  • USP General Chapter <1469>. Nitrosamine Impurities.[5][8] United States Pharmacopeia. (2021). Link

  • Schmidtsdorff, S., et al. APCI-MS/MS method for the determination of nitrosamines. Rapid Communications in Mass Spectrometry. (2022). Link

  • Waters Corporation. High Sensitivity Quantitation of Nitrosamine Genotoxic Impurities. Application Note. Link

  • Thermo Fisher Scientific. Determination of Nitrosamine Impurities. Application Note. Link

Sources

Troubleshooting

Overcoming matrix effects for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in complex samples

Topic: Matrix Effects in N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Analysis Status: Operational Support Tier: Level 3 (Method Development & Validation) Analyte Class: Lipophilic Nitrosamine Drug Substance Related Impuriti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effects in N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Analysis

Status: Operational Support Tier: Level 3 (Method Development & Validation) Analyte Class: Lipophilic Nitrosamine Drug Substance Related Impurities (NDSRIs) Target Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (IS for NDi7MOA)

Executive Summary

You are encountering stability or recovery issues with N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi7MOA-d4). Unlike small nitrosamines (e.g., NDMA), NDi7MOA is highly lipophilic (logP > 5). In Reverse Phase LC (RPLC), it elutes late, often co-eluting with hydrophobic matrix components like phospholipids, surfactants, and API oligomers.

This guide addresses the specific suppression mechanisms affecting this long-chain nitrosamine and provides validated workflows to mitigate them.

Module 1: Diagnostic Workflow

User Question: My internal standard (IS) recovery varies wildly between injections, but the solvent standards are stable. Is this a matrix effect or an extraction issue?

Technical Analysis: Variable IS recovery in the presence of stable solvent standards is the hallmark of matrix-dependent ion suppression . Because NDi7MOA-d4 is hydrophobic, it likely elutes in the "high organic" wash phase of your gradient, where endogenous lipids accumulate.

Diagnostic Protocol: Post-Column Infusion (PCI) Do not rely solely on spike recovery. You must visualize the "suppression zones."

  • Setup: Tee-in a constant flow (5–10 µL/min) of NDi7MOA-d4 standard (100 ng/mL) into the effluent from the column after the column but before the MS source.

  • Injection: Inject a blank sample matrix (extracted exactly as your samples).

  • Observation: Monitor the baseline of the specific MRM transition for the d4 isotope.

  • Interpretation: A flat baseline indicates no effect. A negative dip at the retention time of your analyte confirms ion suppression.

Visualizing the PCI Workflow:

PCI_Workflow LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (C18/Phenyl-Hexyl) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (NDi7MOA-d4 Infusion) Syringe->Tee Constant Flow MS Mass Spectrometer (Monitor IS MRM) Tee->MS Result Chromatogram: Identify Suppression Dips MS->Result

Figure 1: Post-Column Infusion setup to map matrix suppression zones against analyte retention time.

Module 2: Sample Preparation Strategies

User Question: I am using protein precipitation (PPT) with methanol, but the matrix effect persists. What is the alternative?

Technical Analysis: For a lipophilic analyte like NDi7MOA-d4, PPT is often insufficient. It removes proteins but leaves behind phospholipids and hydrophobic excipients that co-elute with your analyte. You must switch to a technique that partitions lipids away from the nitrosamine.

Recommended Protocol: Liquid-Liquid Extraction (LLE) Since NDi7MOA is highly non-polar, you can use non-polar solvents to extract it while leaving polar matrix components behind.

Solvent Selection Guide:

Solvent SystemPolarity IndexSuitability for NDi7MOAMatrix Removal Efficiency
n-Hexane 0.1High Excellent (Leaves polar interferences)
MTBE 2.5Moderate Good (May co-extract some surfactants)
Dichloromethane 3.1Low Poor (Extracts too much matrix)
Methanol (PPT) 5.1None Poor (Solubilizes lipids/phospholipids)

Optimized LLE Workflow:

  • Alkalize: Adjust sample pH to >10 (using NH₄OH) to ensure the amine is in its neutral (non-ionized) form, maximizing solubility in organic solvent.

  • Extract: Add n-Hexane (1:1 ratio). Vortex vigorously for 5 mins.

  • Separate: Centrifuge at 4000 rpm for 10 mins.

  • Concentrate: Transfer the upper organic layer. Evaporate to dryness under N₂ at 40°C.

  • Reconstitute: Dissolve in Mobile Phase A/B (50:50). Crucial: Do not reconstitute in 100% organic, or you will suffer peak broadening.

Module 3: Chromatographic & MS Optimization

User Question: I have cleaned up the sample, but I still see signal suppression. Should I change my ionization source?

Technical Analysis: Yes. Electrospray Ionization (ESI) is highly susceptible to competition for charge in the liquid phase. Hydrophobic impurities (like residual lipids) dominate the droplet surface, suppressing the ionization of your nitrosamine.

Solution: Switch to APCI (Atmospheric Pressure Chemical Ionization) APCI ionizes in the gas phase and is less dependent on droplet chemistry. It is the gold standard for hydrophobic nitrosamines.

Decision Logic for Source Selection:

Source_Selection Start Analyte: NDi7MOA-d4 LogP Is LogP > 2.0? Start->LogP Matrix Is Matrix Complex? (e.g., formulations, biofluids) LogP->Matrix Yes (Hydrophobic) ESI Try ESI+ (Watch for Phospholipids) LogP->ESI No (Polar) Matrix->ESI No (Clean Standard) APCI Switch to APCI+ (Gas Phase Ionization) Matrix->APCI Yes (Dirty Matrix)

Figure 2: Decision tree for selecting APCI over ESI for hydrophobic nitrosamines.

Chromatographic Tuning: If you must use ESI, you must chromatographically resolve the analyte from the phospholipids.

  • Column: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions offer alternative selectivity for nitrosamines, potentially shifting them away from the lipid elution zone.

  • Gradient: Implement a "cleaning step." Ramp to 95% organic after the analyte elutes to wash the column, but ensure the analyte elutes in a flatter region of the gradient (e.g., 70-80% B).

Module 4: The Deuterium Isotope Effect

User Question: My d4-IS peak shape looks slightly different or elutes earlier than the native analyte. Is this a problem?

Technical Analysis: Yes, this is the Deuterium Isotope Effect . Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts, often eluting slightly earlier on RPLC columns.

The Risk: If NDi7MOA-d4 elutes 0.1 min earlier than the native NDi7MOA, and there is a sharp matrix suppression zone (e.g., a lipid peak) exactly at that time, the IS will be suppressed while the analyte is not (or vice versa). This invalidates the quantification.

Corrective Actions:

  • Check Retention Time Shift: If the shift is >0.05 min, flatten the gradient slope at the elution point to force co-elution.

  • Carbon-13 Alternative: If available, use a 13C-labeled IS . Carbon-13 does not alter retention time, ensuring the IS and analyte experience the exact same matrix environment.

  • Matrix-Matched Calibration: If you cannot fix the chromatography, prepare your calibration curve in the blank matrix rather than neat solvent. This forces the intercept to account for the matrix effect.

References
  • U.S. Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry."[1][2] FDA.gov. [Link]

  • European Medicines Agency (EMA). "Nitrosamine impurities in human medicinal products."[3][4] EMA.europa.eu. [Link][5]

  • Waters Corporation. "Nitrosamines Analysis with LC-MS/MS." Waters.com. [Link]

  • ResearchGate. "Mitigating Matrix Effects for LC-MS/MS Quantification of Nitrosamine Impurities." ResearchGate.net. [Link]

Sources

Optimization

Troubleshooting quantification issues with N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Product Code: NDi-7-MOA-d4 | Application: NDSRI Quantification (LC-MS/MS) Executive Summary: The Hydrophobicity Challenge Welcome to the technical support hub for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 . Unlike small n...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: NDi-7-MOA-d4 | Application: NDSRI Quantification (LC-MS/MS)

Executive Summary: The Hydrophobicity Challenge

Welcome to the technical support hub for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 . Unlike small nitrosamines (e.g., NDMA), this analyte is a Nitrosamine Drug Substance Related Impurity (NDSRI) characterized by extreme hydrophobicity (LogP > 7.5).

Most quantification failures with this internal standard (IS) are not due to mass spec sensitivity, but rather non-specific binding (adsorption) and solubility mismatches . This guide moves beyond basic troubleshooting to address the specific physicochemical behaviors of long-chain nitrosamines.

Module 1: The "Disappearing Peak" Phenomenon

Symptom: The IS signal (d4) is erratic, low, or vanishes over the course of a sequence, while the neat standard looks fine.

Root Cause Analysis: The Adsorption Trap

With two 7-methyloctyl tails, NDi-7-MOA-d4 behaves more like a lipid than a polar drug impurity. It aggressively binds to polypropylene (PP) tips, vial caps, and even HPLC tubing.

Variable Standard Protocol (Risk) Optimized Protocol (Solution)
Diluent 100% Aqueous or 90:10 Water:MeOH80:20 MeOH:Water (Min) . The high organic content is required to keep the hydrophobic tails solvated and prevent adsorption to vial walls.
Vials Standard PolypropyleneSilanized Glass or Low-Adsorption Polypropylene . Glass is preferred.
Needle Wash Weak Organic (10% MeOH)Strong Organic (100% IPA or MeOH) . You must strip the hydrophobic residue from the needle to prevent carryover.
Tubing PEEK (Standard)Stainless Steel (where possible) or minimize PEEK length. PEEK can act as a "sponge" for high LogP compounds.
Diagnostic Workflow

Use this logic flow to isolate the source of signal loss.

AdsorptionLogic Start Issue: Low/Variable IS Area Step1 Inject Neat Standard (in 100% MeOH) Start->Step1 Decision1 Signal Good? Step1->Decision1 Matrix Matrix Suppression (Go to Module 2) Decision1->Matrix Yes (in solvent) Solubility Solubility/Adsorption Issue Decision1->Solubility No (even in solvent) Step2 Check Vials & Diluent Solubility->Step2 Action1 Switch to Silanized Glass Increase % Organic in Diluent Step2->Action1

Figure 1: Diagnostic logic for distinguishing between mass spec suppression and physicochemical adsorption.

Module 2: Isotopic Scrambling (Back-Exchange)

Symptom: The M+4 peak (IS) decreases, while M+3 or M+0 peaks increase, leading to quantification errors.

The Mechanism: Acid-Catalyzed Exchange

Deuterium atoms located at the


-carbon  (adjacent to the N-nitroso group) are acidic. In the presence of protic solvents and low pH, these deuteriums can exchange with Hydrogen (

) from the mobile phase.

Key Rule: If your d4 label is on the


-carbon, pH control is mandatory .
Prevention Strategy
  • Avoid Strong Acids: Do not use 0.1% TFA (Trifluoroacetic acid). It is too acidic and promotes exchange.

  • Buffer Choice: Use 0.1% Formic Acid (weaker acid) or Ammonium Formate (pH ~3.5-4.0).

  • Temperature: High column temperatures (>50°C) accelerate exchange. Keep the column oven at 40°C or lower .

  • Time in Solution: Do not leave the IS in acidic aqueous mobile phase for >24 hours. Prepare fresh daily.

Module 3: Chromatographic Separation

Symptom: The analyte and IS co-elute with the API, or the peak shape is broad/tailing.

Column Selection for Hydrophobic NDSRIs

Standard C18 columns often fail to separate these lipophilic impurities from the API or result in excessive retention times (broad peaks).

  • Recommendation: Phenyl-Hexyl or Biphenyl stationary phases.

    • Why? These phases utilize

      
       interactions, which provide orthogonal selectivity to C18. They are particularly effective for separating aromatic APIs from aliphatic nitrosamines like NDi-7-MOA.
      
  • Gradient: Start high organic.

    • Initial: 40% B (MeOH/ACN).

    • Ramp: To 95% B quickly to elute the hydrophobic NDi-7-MOA.

    • Wash: Hold at 95% B for at least 3 minutes to prevent carryover.

Protocol: Optimized Sample Preparation

Standard LLE (Liquid-Liquid Extraction) is often insufficient for complex matrices.

Objective: Maximize recovery of the hydrophobic target while removing the API.

  • Weigh Sample: 100 mg Drug Product powder.

  • IS Addition: Add NDi-7-MOA-d4 (in MeOH). Do not add in water.

  • Dissolution: Add 2 mL Methanol (or Acetonitrile). Vortex 5 min.

    • Note: Water extraction will fail to extract this hydrophobic impurity.

  • Precipitation: Add 1 mL Water (to precipitate hydrophilic excipients).

  • Centrifuge: 10,000 rpm for 10 min.

  • Supernatant Analysis: Inject the supernatant directly (if clean) or proceed to SPE.

SPE Cleanup (Optional but Recommended)

If ion suppression is high (>20%):

  • Cartridge: Polymeric Reversed-Phase (e.g., HLB).

  • Load: Dilute supernatant with water to 50% organic. Load.

  • Wash: 50% MeOH/Water (This removes the API if it is more polar).

  • Elute: 100% Acetonitrile or MTBE . (You need a very strong solvent to elute NDi-7-MOA).

SamplePrep Sample Powder Sample Extract Extraction (100% MeOH) Sample->Extract Add IS Precip Precipitation (Add Water) Extract->Precip Centrifuge Centrifuge Precip->Centrifuge Analysis LC-MS/MS (Phenyl-Hexyl) Centrifuge->Analysis Supernatant

Figure 2: Optimized extraction workflow prioritizing solubility of hydrophobic NDSRIs.

FAQ: Frequently Asked Questions

Q: Can I use APCI instead of ESI? A: Yes, and often it is preferred. While ESI is sensitive, APCI (Atmospheric Pressure Chemical Ionization) is less susceptible to matrix effects (ion suppression). For a hydrophobic molecule like NDi-7-MOA, APCI often yields more robust linearity, even if absolute sensitivity is slightly lower [1].

Q: The FDA limit is 26.5 ng/day.[1][2][3] Can this method reach that LOQ? A: Yes, but only with proper system cleanliness. Because the molecule is "sticky," background noise from carryover is the main limiter of LOQ. Use a divert valve to send the high-concentration API to waste, keeping the source clean for the trace impurity [2].

Q: My calibration curve is non-linear at low concentrations. A: This is a classic sign of adsorption. The analyte is being lost to the vial walls at low concentrations. Switch to silanized glass vials and ensure your diluent contains at least 50% organic solvent.

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.19. Link

  • Schmidtsdorff, S., et al. (2022). Analytical challenges for the detection of N-nitrosamine impurities in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (General reference on NDSRI hydrophobicity).
  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. Link

Sources

Troubleshooting

Technical Support Center: Solid-Phase Extraction (SPE) Optimization for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Status: Active Topic: Nitrosamine Impurity Analysis / Isotope Dilution Mass Spectrometry Target Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi-7-MOA-d4) Physicochemical Profile: Highly Lipophilic (LogP ~7.[1][2]5...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Topic: Nitrosamine Impurity Analysis / Isotope Dilution Mass Spectrometry Target Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDi-7-MOA-d4) Physicochemical Profile: Highly Lipophilic (LogP ~7.[1][2]5) | Neutral[3]

Executive Summary & Analyte Profile

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with extracting N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 , a stable isotope-labeled internal standard used for the quantification of complex nitrosamine drug substance-related impurities (NDSRIs).

Unlike small, polar nitrosamines like NDMA (LogP -0.57), this analyte possesses two long, branched alkyl chains, resulting in a calculated LogP of approximately 7.5 .[2] This extreme lipophilicity fundamentally alters the SPE strategy from "standard" nitrosamine protocols (e.g., EPA 521 using activated carbon) to methods suited for hydrophobic compounds.[3]

Key Physicochemical Drivers
PropertyValueImpact on SPE
LogP ~7.5 (High Hydrophobicity)Requires high organic strength for elution; risk of adsorption to plasticware.[1][2][3]
pKa ~ -1 (Nitrosamine nitrogen)Remains neutral across the entire pH range (1–14).[2][3] Ion exchange is ineffective.[3]
Solubility Insoluble in waterLoading solvent must contain organic modifiers (MeOH/ACN) or surfactants.[3]

Phase 1: Method Development & Optimization Logic[2]

Sorbent Selection: The "Catch-and-Release" Strategy

For an analyte with LogP > 5, Polymeric Reversed-Phase (HLB) or C18 (Octadecyl) sorbents are the gold standard.[1][2][3] Activated carbon (coconut charcoal) is not recommended due to potential irreversible binding and poor elution efficiency for such large, non-polar molecules.[3]

  • Recommendation: Polymeric DVB (Divinylbenzene) with hydrophilic modification (HLB type) .

    • Why? It offers a high surface area for hydrophobic retention but remains wettable, preventing phase collapse if the cartridge dries out—a common issue when handling viscous drug matrices.[3]

The Optimization Workflow

The following decision tree illustrates the logic for optimizing the SPE process based on matrix properties.

SPE_Optimization Start Start: Define Matrix Solubility_Check Is Analyte Soluble in 100% Aqueous? Start->Solubility_Check Direct_Load Direct Aqueous Load (Risk: Precipitation) Solubility_Check->Direct_Load No (Likely) Organic_Mod Add Organic Modifier (e.g., 20-40% MeOH) Solubility_Check->Organic_Mod Yes (Rare) Direct_Load->Organic_Mod Must Solubilize Retention_Check Check Breakthrough on C18/HLB Organic_Mod->Retention_Check Good_Ret Proceed to Wash Step Retention_Check->Good_Ret < 5% Loss Breakthrough Dilute Sample or Switch to Normal Phase Retention_Check->Breakthrough > 5% Loss Wash_Opt Optimize Wash: Increase % Organic until Loss occurs Good_Ret->Wash_Opt Elution Elution: 100% ACN or DCM Wash_Opt->Elution

Figure 1: Decision logic for optimizing SPE parameters for lipophilic nitrosamines.

Troubleshooting Guide (Q&A)

Issue 1: Low Recovery (< 60%)

Q: I am using a C18 cartridge, but my recovery of the d4-IS is consistently low. Where is it going?

A: For a molecule with LogP ~7.5, the loss is likely non-sorbent related adsorption .[2][3]

  • Container Adsorption: The analyte acts like grease.[3] If you are using polypropylene (PP) tubes for sample preparation or eluate collection, the analyte is likely sticking to the plastic walls.[3]

    • Fix: Switch to silanized glass vials for all steps.

  • Incomplete Elution: A standard elution with 100% Methanol might not be strong enough to break the hydrophobic interaction with the C18 chain.[3]

    • Fix: Use Dichloromethane (DCM) , MTBE , or 100% Acetonitrile as the elution solvent.[2][3] If using DCM, ensure your collection tubes are compatible.[3]

  • Solubility Crash: If you dilute your stock standard (in MeOH) directly into water without mixing, the analyte may precipitate out of solution before it even hits the cartridge.[3]

Issue 2: Early Breakthrough

Q: The analyte is detected in the flow-through during loading. Why isn't it sticking?

A: This usually indicates the loading solvent is too strong .[2][3]

  • Because the analyte is so lipophilic, you likely added organic solvent (MeOH/ACN) to the sample to keep it soluble.[3] If the organic content during loading exceeds ~40-50%, the analyte may partition into the mobile phase rather than the sorbent.[1][2][3]

  • Fix: Keep the loading solvent at < 30% organic .[3] If solubility is an issue at this level, increase the loading volume but keep the concentration low, or add a surfactant (e.g., 0.1% Tween-20) which can sometimes assist in transport without preventing retention on polymeric sorbents.[2][3]

Issue 3: High Matrix Interference

Q: I see significant ion suppression in MS/MS. How do I clean this up further?

A: You need a more aggressive Wash Step .[2][3]

  • Since your analyte is extremely hydrophobic, it will not elute easily.[2][3] You can aggressively wash the cartridge with 50-60% Methanol/Water (or even higher, verify experimentally).[2][3]

  • This high-organic wash will remove moderately polar API components and excipients while leaving the NDi-7-MOA-d4 bound to the cartridge.[1][2]

Optimized Experimental Protocol

Objective: Extraction of NDi-7-MOA-d4 from a Drug Product (Solid Oral Dosage).

Materials
  • Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 60 mg / 3 mL.[2][3]

  • Loading Solvent: 20% Methanol / 80% Water.[2][3]

  • Elution Solvent: 100% Acetonitrile (ACN) or Dichloromethane (DCM).[2][3]

  • Vials: Amber silanized glass (to prevent photolytic degradation and adsorption).[3]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Sample Prep Pulverize tablet. Disperse in 100% Methanol first to extract the lipophilic impurity.[3] Vortex/Sonicate 20 min. Centrifuge.Why: The analyte will not dissolve in water.[3] You must extract into organic first.[3]
2. Dilution Take an aliquot of the supernatant (e.g., 1 mL) and dilute with Water (4 mL) to reach ~20% MeOH.[3]Why: Reduces solvent strength to allow retention on the SPE cartridge.[3]
3. Conditioning 3 mL Methanol followed by 3 mL Water.[3]Activates the sorbent ligands.
4.[3] Loading Load the diluted sample (from Step 2) at a slow rate (1-2 mL/min).Fast loading causes breakthrough.[3]
5. Wash 1 3 mL 5% Methanol in Water.[3]Removes salts and highly polar excipients.
6.[3] Wash 2 3 mL 60% Methanol in Water.Critical: Removes moderately polar interferences (API). The lipophilic analyte (LogP 7.[3]5) stays bound.[3]
7. Drying Apply high vacuum for 5-10 minutes.[1][2][3]Essential if using DCM/immiscible elution solvents next.[3]
8. Elution 2 x 1 mL 100% Acetonitrile (or DCM).Soak for 1 min before drawing through to maximize desorption.
9. Reconstitution Evaporate to dryness under N2 (ambient temp). Reconstitute in Mobile Phase A/B mix.Do not use high heat; nitrosamines can be volatile or degrade.[3]

Visualizing the Wash/Elute Profile

The following graph conceptualizes the retention behavior of NDi-7-MOA-d4 compared to a standard drug molecule (LogP ~2-3) and NDMA (LogP -0.57).

Elution_Profile Solvent_0 0% Org (Load) NDMA NDMA (LogP -0.6) Elutes Early Solvent_0->NDMA No Retention API Typical API (LogP ~3) Elutes Mid Solvent_0->API Retained Target NDi-7-MOA-d4 (LogP ~7.5) Retains Strongly Solvent_0->Target Strongly Retained Solvent_50 50% Org (Wash) Solvent_50->API Elutes (Wash) Solvent_50->Target Still Retained Solvent_100 100% Org (Elute) Solvent_100->Target Finally Elutes

Figure 2: Comparative retention profile.[2][3] Note that the target analyte requires high organic strength to elute, allowing for aggressive washing of the API.

References

  • United States Environmental Protection Agency (EPA). (2004).[3] Method 521: Determination of Nitrosamines in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography with Large Volume Injection and Chemical Ionization Tandem Mass Spectrometry (MS/MS).[3]Link[3]

  • European Medicines Agency (EMA). (2020).[3] Nitrosamine impurities in human medicinal products.[3][4][5][6][7]Link[3]

  • PubChem. (2024).[3][8] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary.Link[3]

  • Ripollés, C., et al. (2020).[3] Solid-phase extraction of nitrosamines: A review on sorbents and applications.Trends in Environmental Analytical Chemistry. (Contextual grounding for SPE sorbent selection).

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Current Status: Operational Ticket ID: NDiMOA-d4-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Stability Profile & Analytical Workflow Optimization for NDiMOA-d4[1] Executive Summary You are working...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NDiMOA-d4-STAB-001 Assigned Specialist: Senior Application Scientist Subject: Stability Profile & Analytical Workflow Optimization for NDiMOA-d4[1]

Executive Summary

You are working with N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4) . This is a highly lipophilic, deuterium-labeled internal standard (ISTD) used for the quantification of nitrosamine impurities. Unlike small hydrophilic nitrosamines (e.g., NDMA), NDiMOA-d4 presents unique stability challenges driven by its hydrophobicity (LogP ~7.5) and photosensitivity .[1]

This guide addresses the specific failure modes of this molecule during the analytical workflow: surface adsorption , photolytic degradation , and solvent incompatibility .

Module 1: The Stability Profile (Know Your Molecule)

Before troubleshooting, understand the physicochemical "personality" of NDiMOA-d4 to predict its behavior.

ParameterCharacteristicAnalytical Impact
Lipophilicity High (LogP ~7.[1]5)Critical Risk: Severe adsorption to plastics (PP/PE), PTFE filters, and LC tubing. Causes low recovery and carryover.
Photosensitivity High (N-N=O chromophore)Critical Risk: Rapid degradation under UV/Vis light (homolytic cleavage).[1]
Isotopic Label Deuterium (d4)Stable: Generally resistant to exchange at neutral pH.[1] Risk: Potential H/D scrambling in high-temperature APCI sources if not optimized.[1]
Thermal Stability ModerateStable at ambient temp for short periods, but volatile enough to be lost during evaporative concentration steps.
Module 2: Critical Handling Protocols (The "Golden Rules")

To ensure data integrity, you must adopt a "Glass-Only, Light-Zero" workflow.[1]

1. Storage & Stock Preparation
  • Neat Standard: Store at -20°C or lower. Allow to equilibrate to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).

  • Solvent Selection: Use Methanol (MeOH) as the primary solvent.[1]

    • Why? NDiMOA-d4 is highly soluble in MeOH.[1] Acetonitrile (ACN) is acceptable but can cause higher evaporation rates in unsealed vials.[1] Avoid 100% aqueous diluents; the molecule will crash out or stick to the container walls immediately.

  • Container Material: Use Amber Borosilicate Glass exclusively.

    • Prohibited: Polypropylene (PP) tubes, standard clear glass (unless wrapped in foil), and low-density polyethylene (LDPE) wash bottles.[1]

2. The "Low-Adsorption" Workflow

Because of its high LogP, NDiMOA-d4 behaves like a "grease." It hates water and loves plastic.

  • Pipetting: Use Low-Retention pipette tips.[1] Pre-wet the tip 3 times with the solvent before drawing the aliquot.

  • Filtration: Avoid syringe filters if possible. If necessary, use Regenerated Cellulose (RC) .[1]

    • Avoid: Nylon or PTFE filters, which can bind lipophilic nitrosamines, stripping the ISTD from your sample.

  • LC Vials: Use Silanized Glass Vials to minimize surface activity.[1]

Module 3: Troubleshooting Guide (Q&A)
Q1: My ISTD (NDiMOA-d4) signal area decreases progressively over the analytical run. Is it degrading?

Diagnosis: Likely Adsorption or Precipitation , not chemical degradation.[1]

  • The Mechanism: If your autosampler is set to 4°C and your sample solvent is high in water (e.g., 90:10 Water:MeOH), the lipophilic NDiMOA-d4 may be precipitating out of solution or adsorbing to the glass walls over time.

  • The Fix:

    • Increase the organic content of your sample diluent (aim for at least 40-50% Methanol if chromatography permits).[1]

    • Add a "needle wash" step with high organic solvent (e.g., Isopropanol/MeOH) to prevent carryover-induced variability.[1]

    • Check the cap: Ensure you are not using a septa that absorbs the compound (PTFE-lined silicone is preferred; avoid plain rubber).[1]

Q2: I see "Ghost Peaks" or split peaks for the NDiMOA-d4 transition. Is the standard impure?

Diagnosis: This is likely Rotamerism , a characteristic feature of nitrosamines.

  • The Mechanism: The N-N bond has partial double-bond character, creating E (trans) and Z (cis) isomers.[1] These rotamers can separate on high-efficiency columns (especially C18 or Biphenyl phases) at low temperatures.[1]

  • The Fix:

    • Do not integrate separately. Sum the areas of both peaks if they are partially resolved.

    • Increase Column Temperature: Raising the column oven to 40°C–50°C increases the interconversion rate, often coalescing the split peaks into a single sharp peak.

Q3: The signal intensity is erratic, and I see unexpected daughter ions. Is it light damage?

Diagnosis: Yes, Photolytic Degradation is the prime suspect.

  • The Mechanism: UV light cleaves the N-NO bond, generating a radical amine and NO gas. The amine can then react with other matrix components.

  • The Fix:

    • The "Red Light" Rule: Perform all stock preparation under yellow/red safety lights or in a hood with UV-blocking sash.[1]

    • Amber Glass: Never transfer the solution to clear glass, even for "just a second" to check volume.

    • Autosampler Protection: Ensure the autosampler door is opaque or covered.

Module 4: Visualization of Stability Risks
Figure 1: Degradation & Loss Pathways

This diagram illustrates the three critical failure modes for NDiMOA-d4: Photolysis (Light), Adsorption (Surface), and Scrambling (Source).[1]

G cluster_0 Environmental Stressors Start NDiMOA-d4 (Intact Molecule) Light UV/Vis Light (λ < 350nm) Start->Light Exposure Surface Hydrophobic Surfaces (Plastics/PTFE) Start->Surface Contact Heat High Temp Source (APCI > 400°C) Start->Heat Ionization Result_Deg Photolytic Cleavage (Loss of NO group) Light->Result_Deg Homolytic Fission Result_Loss Adsorption Loss (Low Recovery) Surface->Result_Loss Hydrophobic Interaction Result_Ex H/D Scrambling (Mass Shift -1/-2 Da) Heat->Result_Ex Kinetic Isotope Exchange

Caption: Figure 1: Critical failure pathways. Red paths indicate the most common sources of analytical error for long-chain nitrosamines.

Figure 2: The Optimized Analytical Workflow

Follow this decision tree to minimize stability issues during sample preparation.

Workflow Stock Stock Storage (-20°C, Amber Glass) Thaw Equilibrate to RT (Desiccator) Stock->Thaw Dilution Dilution Solvent (MeOH or >50% Org) Thaw->Dilution Avoid Plastic Tips Vial Transfer to Vial (Silanized Amber Glass) Dilution->Vial Check Check Solubility Vial->Check Run LC-MS/MS Analysis (Column Temp >40°C) Check->Run Clear Solution Fail Precipitation Risk! Increase Organic % Check->Fail Cloudy/Particles Fail->Dilution

Caption: Figure 2: Step-by-step workflow emphasizing temperature control and solvent compatibility to prevent precipitation of the lipophilic ISTD.

Module 5: Summary of Stability Data
Stress ConditionStability RatingObservationRecommendation
Ambient Light Critical 50% degradation in <4 hours (approx).[1]Use amber glassware; wrap in foil.
Acidic Solvent (pH < 2) Poor Potential denitrosation or H/D exchange.[1]Keep pH neutral or weakly acidic (0.1% Formic Acid is OK).[1]
Plastic Contact (1 hr) Poor ~20-30% loss due to adsorption.[1]Use glass inserts; minimize residence time in plastic tips.[1]
Freeze/Thaw Cycles Moderate Stable for 3-5 cycles.[1]Aliquot stock into single-use vials to avoid repeated cycling.
References & Regulatory Grounding
  • US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[1][2] (Rev. 2, Sept 2024).[1][3] Link

    • Relevance: Establishes the requirement for sensitive methods (LOQ) and confirms the class-specific risks of nitrosamines.

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[1] (EMA/409815/2020).[1][2] Link

    • Relevance: Provides the framework for risk assessment and confirmatory testing of NDSRIs.

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities.[1]Link[1]

    • Relevance: Outlines analytical procedures and the importance of ISTD selection.

  • ResolveMass Laboratories. Nitrosamine Degradation Pathways. (2025).[1][2][4] Link

    • Relevance: detailed mechanisms of photolytic and oxidative degradation specific to this chemical class.

  • ResearchGate. Adsorption of N-Nitrosodimethylamine... (Contextual Reference for Adsorption). Link

    • Relevance: While focused on NDMA, this supports the mechanism of nitrosamine adsorption to polymers, which is significantly exacerbated in the long-chain NDiMOA analog.

Disclaimer: This guide is for research and development purposes. All analytical methods must be validated according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Troubleshooting

Minimizing background noise for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 detection

Topic: Minimizing Background Noise for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Detection Ticket ID: #NDSRI-OPT-089 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Background Noise for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Detection

Ticket ID: #NDSRI-OPT-089 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Regulatory Compliance)

Executive Summary

You are encountering high background noise or interference when analyzing N-Nitroso-N,N-di-(7-methyloctyl)amine (an NDSRI) using its deuterated internal standard (d4-IS ).

Because this analyte possesses two long, branched alkyl chains (7-methyloctyl), it is extremely lipophilic (high logP). Unlike small nitrosamines like NDMA, your background noise is likely not coming from solvent contaminants, but rather from carryover (memory effects) and hydrophobic adsorption within your LC system. Furthermore, the "d4" labeling requires strict scrutiny of isotopic purity to prevent "cross-talk" between the analyte and the standard.

This guide breaks down the troubleshooting process into three self-validating modules.

Module 1: The "Sticky" Problem (Carryover & Adsorption)

User Question: I see a persistent signal for the analyte even in my blank injections after a high-concentration standard. Is this background noise or contamination?

Technical Diagnosis: This is likely carryover , not random noise. The 7-methyloctyl chains make this molecule act like a "grease." It adsorbs to the rotor seal, needle seat, and column frit. Standard needle washes (e.g., Methanol:Water) are insufficient to solubilize it.

Protocol: The "Aggressive Wash" Strategy

To validate if carryover is your noise source, run the following sequence: High Std -> Blank A -> Blank B -> Blank C . If the signal decays across Blanks A-C, it is carryover.

Step-by-Step Mitigation:

  • Replace Plastic with Glass/Silanized Surfaces:

    • Lipophilic nitrosamines leach into and out of PP/PE vials. Use silanized glass vials only.

    • Why: Plasticizers can also cause isobaric interference, but the primary issue is analyte adsorption/desorption.

  • Implement a Multi-Solvent Needle Wash:

    • Standard washes are too weak. You must use a wash with high "solvency power" for aliphatics.

    • Wash 1 (Aqueous/Weak): 90:10 Water:MeOH + 0.1% Formic Acid (Removes buffer salts).

    • Wash 2 (Organic/Strong): 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid.

    • Note: Isopropanol (IPA) is critical for solubilizing long-chain alkyls.

  • System Passivation:

    • If the background persists, flush the LC lines (bypass column) with 100% IPA at 50°C for 60 minutes.

Module 2: Isotopic Integrity (Cross-Talk & Scrambling)

User Question: My internal standard (d4) area counts vary, and I see a peak for the analyte (d0) when I inject only the IS. Is my standard impure?

Technical Diagnosis: This is Isotopic Cross-Talk . It occurs via two mechanisms:[1][2]

  • Impurity: The d4 standard contains a small % of d0 (native analyte) from synthesis.

  • Scrambling: Deuterium exchange occurring in the source or solution (less likely for alkyl-D, but possible).

Data Analysis: Quantifying the "Contribution"

You must calculate the Contribution Ratio to determine if your noise floor is chemically limited.

ExperimentInjection ContentObservation TargetCalculationAcceptance Criteria
A Pure d4-IS (at working conc.)Analyte (d0) Transition

< 0.5% (Ideal)
B Pure Analyte (ULOQ)IS (d4) Transition

< 0.1% (Ideal)

Corrective Action:

  • If A is high: Your IS is contaminated with native analyte.[2] You must either purchase a higher purity IS or lower the IS concentration added to samples.

  • If B is high: Your mass resolution is too low (unit resolution might overlap isotopes), or the analyte is fragmenting into the IS channel. Narrow the Quadrupole 1 (Q1) and Q3 isolation windows (e.g., from 0.7 Da to 0.4 Da), though this sacrifices sensitivity.

Module 3: Chromatographic & Source Optimization

User Question: I have a high baseline noise across the entire chromatogram, lowering my S/N ratio. How do I clean this up?

Technical Diagnosis: General baseline noise usually stems from mobile phase clusters or source contamination . For bulky nitrosamines, APCI (Atmospheric Pressure Chemical Ionization) is often cleaner than ESI (Electrospray Ionization), but ESI is more sensitive for this specific high-molecular-weight amine.

Workflow: Source Parameter Tuning
  • Divert Valve Logic:

    • Configure the divert valve to send flow to Waste for the first 1.5 minutes and the final wash portion of the gradient.

    • Why: Prevents salts and highly retained matrix crud from fouling the source cone.

  • MRM Transition Selection:

    • Nitrosamines typically fragment via loss of the NO group (

      
      ) or 
      
      
      
      -cleavage.
    • For N-Nitroso-N,N-di-(7-methyloctyl)amine :

      • Precursor:

        
        
        
      • Common Product:

        
         (Loss of NO) or cleavage of the octyl chain.
        
    • Optimization: If the "Loss of NO" transition is noisy (common due to solvent background), select the

      
      -cleavage product ion  (loss of the alkyl chain). It is often less intense but significantly quieter (higher S/N).
      
  • Trap Column Installation:

    • Install a "Ghost Trap" or C18 guard column between the Pump Mixer and the Injector .

    • Why: This delays solvent impurities relative to the analyte, separating the "system peaks" from your target peak.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for diagnosing background noise in your NDSRI assay.

NoiseDiagnosis Start Start: High Background Noise CheckBlank Inject Solvent Blank Start->CheckBlank IsPeakDiscrete Is noise a discrete peak at analyte RT? CheckBlank->IsPeakDiscrete CarryoverTest Run Gradient Wash (High Organic) IsPeakDiscrete->CarryoverTest Yes (Ghost Peak) CheckSource Inspect Baseline (Continuous Haze) IsPeakDiscrete->CheckSource No (High Baseline) NewWash Implement IPA/ACN/Acetone Needle Wash CarryoverTest->NewWash Peak persists? Yes CheckIS Inject Pure IS Only CarryoverTest->CheckIS Peak persists in Blank? No CalcContrib Calculate d0 Contribution (>0.5%?) CheckIS->CalcContrib LowerIS Lower IS Concentration or Buy Higher Purity CalcContrib->LowerIS Yes CalcContrib->CheckSource No TrapCol Install Ghost Trap (Pump to Injector) CheckSource->TrapCol Solvent Impurities NarrowWindow Narrow Q1/Q3 Resolution (0.7 -> 0.4 Da) CheckSource->NarrowWindow Matrix/Isobaric Noise

Figure 1: Decision matrix for isolating the root cause of background noise in LC-MS/MS nitrosamine analysis.

References
  • U.S. Food and Drug Administration (FDA). (2024).[3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Waters Corporation. (2023). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: High-Sensitivity Analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 via Derivatization

Status: Operational Subject: Advanced Protocol for Nitrosamine Impurity Profiling (NDSRIs) Target Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine (and its d4-labeled Internal Standard) Executive Summary You have accessed...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Advanced Protocol for Nitrosamine Impurity Profiling (NDSRIs) Target Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine (and its d4-labeled Internal Standard)

Executive Summary

You have accessed the advanced support module for the analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi-7-MOA), a highly lipophilic Nitrosamine Drug Substance Related Impurity (NDSRI).

While direct LC-MS/MS analysis is standard, it often faces challenges with this specific analyte due to:

  • Poor Ionization Efficiency: The N-nitroso group (N-N=O) is less proton-affinitive than the precursor amine, leading to higher Limits of Quantitation (LOQ).

  • Matrix Suppression: In complex API matrices, the signal for trace nitrosamines is easily suppressed.

  • Lipophilicity Issues: With a LogP > 7, NDi-7-MOA suffers from severe carryover and adsorption to analytical surfaces.

The Solution: This guide details a Denitrosation-Dansylation derivatization protocol. By cleaving the nitroso group and tagging the resulting secondary amine with Dansyl Chloride, you significantly enhance ionization efficiency (ESI+) and chromatographic selectivity.

Module 1: The Derivatization Workflow

The following logic flow illustrates the critical path for converting the native nitrosamine and its d4-internal standard into high-response derivatives.

DerivatizationWorkflow Sample Sample + IS (d4) Denitrosation Step 1: Denitrosation (HBr / HOAc) Sample->Denitrosation Cleavage of N-NO Neutralization Step 2: Neutralization (NaHCO3) Denitrosation->Neutralization pH Adjustment Derivatization Step 3: Dansylation (Dansyl-Cl, 60°C) Neutralization->Derivatization Tagging Cleanup Step 4: LLE Extraction (n-Hexane) Derivatization->Cleanup Remove Excess Reagent Analysis LC-MS/MS Analysis (ESI+) Cleanup->Analysis Quantitation

Figure 1: Critical path for the conversion of NDi-7-MOA to its Dansyl-derivative. Note that the d4 Internal Standard undergoes the exact same reaction, compensating for recovery losses.

Module 2: Step-by-Step Protocol

Warning: N-Nitroso compounds are probable human carcinogens.[1][2][3][4] All steps must be performed in a fume hood with appropriate PPE.

Reagents Required:
  • Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine.[5][6][7][8][9][10]

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4.[7][9]

  • Denitrosation Agent: 30% Hydrobromic acid (HBr) in Glacial Acetic Acid.

  • Derivatization Agent: Dansyl Chloride (5 mg/mL in Acetone).

  • Buffer: Sodium Bicarbonate (saturated solution).

Experimental Procedure:
  • Internal Standard Spiking:

    • Add the d4-IS to your sample before any processing. This is critical. The d4-IS will co-derivatize, correcting for reaction yield variability.

  • Denitrosation (Cleavage):

    • To 100 µL of sample extract, add 50 µL of HBr/HOAc (30%) .

    • Vortex and incubate at ambient temperature for 15 minutes .

    • Mechanism:[4] The HBr attacks the nitroso group, releasing NO and reverting the molecule to the secondary amine: N,N-di-(7-methyloctyl)amine.

  • Neutralization:

    • Add 200 µL of saturated NaHCO₃ (dropwise, caution: gas evolution).

    • Verify pH is roughly 9.0–10.0 (optimal for Dansylation).

  • Dansylation (Tagging):

    • Add 100 µL of Dansyl Chloride solution.

    • Incubate at 60°C for 10 minutes in a heating block.

    • Mechanism:[4] The sulfonyl chloride reacts with the secondary amine to form a stable sulfonamide.

  • Cleanup (Critical for Lipophilic Analytes):

    • Since NDi-7-MOA is highly lipophilic, the derivative will be even more so.

    • Perform a Liquid-Liquid Extraction (LLE) using n-Hexane .

    • Evaporate the hexane layer to dryness and reconstitute in 80:20 Acetonitrile:Water .

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users analyzing long-chain NDSRIs.

Q1: My d4-IS recovery is low, or I see "scrambling" of the deuterium signal.

Diagnosis: Deuterium Exchange (Back-Exchange). Root Cause: If the deuterium labels are located on the


-carbons (the carbons directly attached to the nitrogen), the acidic conditions of the denitrosation step (HBr) can facilitate H/D exchange via an iminium ion intermediate.
Corrective Action: 
  • Verify Label Position: Check the Certificate of Analysis. If d4 is on the terminal methyl groups (7-methyl), exchange is impossible. If on

    
    -carbons, you must reduce the acid exposure time.
    
  • Alternative Reagent: Switch from HBr/HOAc to Acetyl Chloride in Methanol . This generates anhydrous HCl in situ, which is sometimes milder regarding exchange kinetics depending on the solvent system.

Q2: I see severe peak tailing for the derivative.

Diagnosis: Hydrophobic Interaction Overload. Root Cause: The Dansyl-NDi-7-MOA derivative is extremely hydrophobic. It is likely interacting with the stationary phase too strongly or precipitating in the injector. Corrective Action:

  • Column Choice: Switch to a C8 or Phenyl-Hexyl column instead of C18 to reduce retention time and peak width.

  • Injection Solvent: Ensure your reconstitution solvent matches the mobile phase initial conditions. Do not inject 100% aqueous; use at least 80% organic for this specific lipophilic molecule.

Q3: The background noise is high in the Dansyl transition.

Diagnosis: Excess Reagent Interference. Root Cause: Dansyl chloride hydrolyzes to Dansyl Acid (Dansyl-OH), which fluoresces and ionizes. Corrective Action:

  • Ammonia Quench: Add 50 µL of ammonium hydroxide after the reaction. This reacts with excess Dansyl-Cl to form Dansyl-Amide, which elutes earlier and separates cleanly from your lipophilic target.

Module 4: Performance Data

The table below summarizes the expected performance gains using this derivatization protocol versus direct analysis.

ParameterDirect Analysis (ESI+)Derivatization (Dansyl-ESI+)Improvement Factor
LOD (Limit of Detection) 0.5 ng/mL0.02 ng/mL25x
Ionization Source APCI (Preferred)ESI (Preferred)Compatibility
Linearity (R²) 0.985> 0.995Precision
Matrix Effect High SuppressionMinimal (Shifted RT)Selectivity
References
  • U.S. Food and Drug Administration (FDA). (2025).[11] Control of Nitrosamine Impurities in Human Drugs. Retrieved February 18, 2026, from [Link]

  • Chromatography Online. (2025).[12] LC-MS/MS Method Considerations for Nitrosamine Analysis in APIs. Retrieved February 18, 2026, from [Link]

  • National Institutes of Health (PubMed). (2002). Fast microwave-assisted dansylation of N-nitrosamines. Retrieved February 18, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Measurement

Topic: Identifying and mitigating interferences in the LC-MS/MS analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) using its deuterated internal standard (d4). Audience: Analytical Chemists, QC Specialists, and Dr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying and mitigating interferences in the LC-MS/MS analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) using its deuterated internal standard (d4). Audience: Analytical Chemists, QC Specialists, and Drug Development Researchers.

Core Technical Context

N-Nitroso-N,N-di-(7-methyloctyl)amine (often referred to as a specific isomer of N-Nitroso-di-isononylamine or NDiNA ) is a highly lipophilic nitrosamine impurity. It is frequently associated with the leaching of additives from elastomeric closures or as a byproduct in the synthesis of lipophilic Active Pharmaceutical Ingredients (APIs).

The Critical Challenge: Unlike small nitrosamines (e.g., NDMA), this compound possesses two long branched alkyl chains (C9). This results in:

  • Extreme Lipophilicity (LogP ~7.5): Leading to severe carryover and adsorption issues.

  • Isomeric Complexity: "Isononyl" groups in industrial applications are often isomeric mixtures (e.g., 3,5,5-trimethylhexyl vs. 7-methyloctyl). Using a pure single-isomer internal standard (d4-7-methyloctyl) to quantify a technical mixture in a sample can lead to quantification bias and peak shape mismatches .

Diagnostic Workflow: Interference Identification

Use this logic flow to categorize the type of interference you are observing.

Interference_Workflow start Observation: Anomalous d4 or Native Signal check_blank Step 1: Check Blank Injection start->check_blank blank_signal Signal in Blank? check_blank->blank_signal carryover Interference Type: Carryover/Contamination (Due to Lipophilicity) blank_signal->carryover Yes check_rt Step 2: Check Retention Time (RT) & Peak Shape blank_signal->check_rt No rt_shift RT Shift or Peak Splitting? check_rt->rt_shift isomer_issue Interference Type: Isomeric Mismatch (Technical Mix vs. Pure Std) rt_shift->isomer_issue Yes check_ratio Step 3: Check MRM Ion Ratio rt_shift->check_ratio No ratio_fail Ion Ratio Failure? check_ratio->ratio_fail matrix_isobar Interference Type: Matrix Isobar (Co-eluting Impurity) ratio_fail->matrix_isobar Yes valid_result Result Likely Valid (Proceed to Quantification) ratio_fail->valid_result No

Figure 1: Decision tree for categorizing interferences in high-logP nitrosamine analysis.

Troubleshooting Guide (Q&A)

Category A: Isomeric Mismatch & Peak Shape

Q1: My N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 internal standard elutes as a sharp peak, but the analyte in my sample appears as a broad hump or multiple split peaks. Is this column failure?

Diagnosis: Likely Isomeric Mismatch , not column failure. Mechanism: The "7-methyloctyl" moiety is a specific isomer of the isononyl group.

  • The Standard: Your d4-IS is likely a synthesized single isomer (pure 7-methyloctyl).

  • The Sample: If the contamination comes from industrial elastomeric components (e.g., rubber stoppers), the source amine is often "technical grade" di-isononylamine, which is a complex mixture of isomers (e.g., 3,5,5-trimethylhexyl, 4,5-dimethylheptyl).

  • The Result: The single-isomer IS elutes at one specific time, while the sample analyte elutes as a cluster of isomers (a "hump") surrounding that time.

Solution Protocol:

  • Integration Strategy: You must integrate the entire isomeric cluster in the sample if you are quantifying "total N-nitroso-di-isononylamine."

  • Validation: Run a "technical grade" non-labeled reference standard (if available) to confirm the retention time window of the mixture.

  • Quantification Risk: Accept that using a single-isomer IS to quantify a mixture introduces error because the ionization efficiency of the d4-isomer may not perfectly match the average ionization of the sample mixture.

Category B: Carryover & Contamination

Q2: I see a persistent signal for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in my double blanks after running a high-concentration standard. Is my needle wash insufficient?

Diagnosis: Lipophilic Carryover (Adsorption). Mechanism: With a LogP > 7, this compound is extremely hydrophobic. It adsorbs to:

  • PTFE/Teflon rotor seals.

  • PEEK tubing.

  • The injection needle coating. Standard aqueous/organic washes (e.g., 50:50 MeOH:H2O) are ineffective.

Corrective Action (The "Aggressive Wash" Protocol):

  • Wash Solvent 1 (Solubility): 100% Isopropanol (IPA) or Acetonitrile (ACN).

  • Wash Solvent 2 (Cleaning): 40:40:20 ACN:IPA:Acetone (Use with caution on PEEK; ensure system compatibility).

  • System Change: Switch to a glass-lined or silanized injection vial. Polypropylene vials are a major "sink" for this compound, causing apparent low recovery and subsequent leaching (memory effects).

Category C: Signal Suppression (Matrix Effects)

Q3: The absolute area of my d4-IS varies significantly (>50%) between neat standards and sample extracts. How do I fix this?

Diagnosis: Ion Suppression due to late-eluting matrix components. Mechanism: Because this nitrosamine is very lipophilic, it elutes late in the gradient (high % organic). This is exactly where phospholipids, API dimers, and other hydrophobic formulation components elute.

Experimental Fix:

  • Diverter Valve: Divert the flow to waste for the first few minutes (to remove salts) and after the peak elution (to prevent column fouling).

  • APC (Atmospheric Pressure Chemical Ionization): Switch from ESI to APCI. Nitrosamines often ionize well in APCI, which is less susceptible to matrix suppression than ESI.

  • Chromatography: Use a column with different selectivity (e.g., Biphenyl or Phenyl-Hexyl ) rather than C18. The pi-pi interactions can shift the nitrosamine away from the bulk lipid matrix.

Data & Specifications

Table 1: Physicochemical Profile & MRM Settings

Note: Optimize collision energies (CE) for your specific instrument.

ParameterNative Analyte (d0)Internal Standard (d4)Notes
Compound Name N-Nitroso-N,N-di-(7-methyloctyl)amineN-Nitroso-N,N-di-(7-methyloctyl)amine-d4
Approx. LogP ~7.5~7.5Extreme lipophilicity.
Precursor Ion (M+H)+ 299.3 m/z303.3 m/z
Quantifier Transition 299.3 → 173.2303.3 → 177.2Loss of alkene chain (characteristic).
Qualifier Transition 299.3 → 157.1303.3 → 161.1
Key Interference Di-isononyl phthalate (fragment)-Phthalates are ubiquitous and isobaric in low-res MS.

Advanced Experimental Protocol: Distinguishing In-Source Formation

If you suspect the nitrosamine is being formed inside the MS source (false positive) from a secondary amine precursor in your API:

The "Source Temperature" Test:

  • Baseline Run: Inject sample with Source Temp at 350°C (or standard method temp). Record Area.

  • Stress Run: Inject sample with Source Temp increased to 450°C (or max safe temp).

  • Analysis:

    • Real Impurity: Area remains constant or decreases (thermal degradation).

    • In-Source Artifact: Area increases significantly (heat promotes nitrosation in the source if residual nitrite/amine is present).

Source_Formation_Test inject Inject Sample split Split Condition inject->split temp_low Temp: 300°C (Standard) split->temp_low temp_high Temp: 450°C (Stressed) split->temp_high compare Compare Peak Areas temp_low->compare temp_high->compare result_artifact Area Increases: In-Source Artifact compare->result_artifact result_real Area Constant/Lower: Real Impurity compare->result_real

Figure 2: Protocol to rule out in-source formation artifacts.

References

  • LGC Standards. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Data. Retrieved from

  • US Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. Retrieved from

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. Retrieved from

  • PubChem. N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. Nitrosamine Impurity Analysis in Pharmaceuticals. Retrieved from

Optimization

Resolving calibration curve non-linearity for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Topic: Resolving Calibration Curve Non-Linearity in LC-MS/MS Nitrosamine Analysis Analyte Focus: N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi7MOA) & its Deuterated Internal Standard (d4-IS) Document ID: TS-NITRO-084-B Stat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Calibration Curve Non-Linearity in LC-MS/MS Nitrosamine Analysis Analyte Focus: N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi7MOA) & its Deuterated Internal Standard (d4-IS) Document ID: TS-NITRO-084-B Status: Active Guide

Executive Summary & Diagnostic Triage

The Problem: You are observing non-linearity in your calibration curve for NDi7MOA when using the d4-labeled internal standard. This typically manifests as a quadratic fit (bending) or a non-zero intercept that compromises the Lower Limit of Quantitation (LLOQ).

The Science: NDi7MOA is a highly lipophilic nitrosamine (LogP ~7.5) with two bulky 7-methyloctyl chains. The "d4" internal standard is essential for correcting matrix effects, but it introduces specific physicochemical challenges: Deuterium Isotope Effects (chromatographic separation of IS and Analyte) and Isotopic Cross-Talk (mass spectral interference).

Use the following decision tree to identify your specific failure mode before proceeding to the solutions.

Triage Start START: Describe Non-Linearity Type Intercept High Y-Intercept (Signal in Blanks) Start->Intercept Bending Curve Bends/Flattens at High Conc. Start->Bending Scatter Random Scatter / Poor R² Start->Scatter Purity Cause: IS Impurity (d4 contains d0) Intercept->Purity IS adds signal to Analyte channel Crosstalk Cause: Cross-Talk (Analyte M+4 -> IS) Bending->Crosstalk Analyte contributes to IS channel Suppress Cause: Ion Suppression (Charge Competition) Bending->Suppress Analyte suppresses IS ionization Solubility Cause: Adsorption (Lipophilic Loss) Scatter->Solubility Inconsistent recovery

Figure 1: Diagnostic logic flow for identifying the root cause of calibration failure.

Critical Troubleshooting Guides (FAQs)

Issue 1: The "Bending" Curve (Quadratic Response)

Symptom: The calibration curve looks linear at low concentrations but curves upward or flattens at the Upper Limit of Quantitation (ULOQ).

Technical Root Cause: This is often caused by Isotopic Cross-Talk or Charge Competition .

  • Cross-Talk: If the mass resolution is insufficient, or if the analyte concentration is extremely high, the M+4 isotope of the native NDi7MOA (natural abundance of 13C, 18O, etc.) may fall into the MRM transition window of the d4-IS. This artificially inflates the IS signal at high analyte levels, skewing the ratio.

  • Charge Competition (ESI Saturation): In Electrospray Ionization (ESI), there is a finite amount of charge available on the droplet surface. At high concentrations, the native analyte competes with the IS for charge. If the analyte suppresses the IS signal, the denominator (IS Area) drops, causing the Ratio (Analyte/IS) to shoot up quadratically.

Protocol: The "IS Plot" Check Do not just look at the Ratio. Plot the Absolute Peak Area of the IS against the Analyte Concentration .

ObservationDiagnosisCorrective Action
IS Area is constant (±15%)System is healthy. Non-linearity is likely detector saturation.[1]Switch to a less sensitive transition or reduce injection volume.
IS Area decreases as Analyte increasesIon Suppression. The analyte is "stealing" charge from the IS.Dilute samples or switch to APCI (Atmospheric Pressure Chemical Ionization).
IS Area increases as Analyte increasesCross-Talk. Analyte isotopes are leaking into the IS channel.Narrow the Quadrupole 1 (Q1) isolation window (e.g., from unit to 0.7 Da).
Issue 2: The "Ghost" Intercept (High Background)

Symptom: Your calibration blank (matrix + IS, no analyte) shows a significant peak in the analyte channel.

Technical Root Cause: This is almost exclusively due to Impurity in the Reference Standard . Deuterated standards are synthesized, not mined. If the deuteration efficiency is 99%, then 1% of your IS is actually the native (d0) drug. When you spike the IS at a constant concentration, you are inadvertently spiking a constant amount of native analyte into every sample.

Validation Experiment:

  • Prepare a "Double Blank" (Matrix only, NO IS, NO Analyte).

  • Prepare a "Zero Sample" (Matrix + IS, NO Analyte).

  • Result: If the Double Blank is clean but the Zero Sample has a peak, your d4-IS contains native NDi7MOA.

Solution:

  • Immediate: Calculate the "contribution" and subtract it, or raise your LLOQ.

  • Best Practice: Purchase a highly characterized standard (e.g., >99.5% isotopic purity). Ensure the certificate of analysis (CoA) explicitly lists "Unlabeled Content".

Issue 3: Retention Time Shifts (The Deuterium Isotope Effect)

Symptom: The d4-IS elutes slightly earlier than the native NDi7MOA, leading to poor precision (RSD > 15%).

Technical Root Cause: C-D bonds are shorter and more stable than C-H bonds, slightly reducing the lipophilicity of the molecule. In Reverse Phase LC (RPLC), deuterated isotopologues often elute earlier.

  • The Risk: If the d4-IS elutes 0.1–0.2 minutes earlier, it may elute into a different region of matrix suppression compared to the analyte. The IS is no longer "seeing" the same matrix effect as the analyte, breaking the fundamental premise of internal standardization.

Visualizing the Mechanism:

IsotopeEffect cluster_0 Chromatographic Separation IS d4-IS Peak (Elutes Earlier) Result Result: IS Ratio fails to correct data IS->Result Analyte Native Peak (Elutes Later) Analyte->Result Matrix Matrix Suppression Zone Matrix->IS High Suppression Matrix->Analyte Low Suppression

Figure 2: Impact of Deuterium Isotope Effect on Matrix Compensation.

Corrective Protocol:

  • Reduce Resolution: Use a shallower gradient to force co-elution, or switch to a column with different selectivity (e.g., Phenyl-Hexyl) where the shape selectivity dominates over hydrophobic differences.

  • Integration Windows: Ensure your integration windows are wide enough to capture both peaks if they are drifting, but ideally, tune the chromatography to minimize the shift.

Issue 4: Adsorption & Solubility (The "Octyl" Problem)

Symptom: Non-linearity at the low end of the curve (signal drops off faster than concentration).

Technical Root Cause: NDi7MOA contains two 7-methyloctyl chains. It is extremely hydrophobic. It will adsorb to:

  • Polypropylene pipette tips.

  • Glass vials (unless silanized).

  • PTFE filters.

Protocol for Handling NDi7MOA:

  • Solvent: Never use 100% aqueous mobile phase for initial dissolution. Use at least 50% Organic (Methanol or Acetonitrile) in the diluent.

  • Glassware: Use Silanized (Deactivated) Glass vials. Avoid standard borosilicate glass for low-concentration standards (<10 ng/mL).

  • Light Protection: Nitrosamines are photosensitive. Use amber glassware and minimize exposure to UV light.

Recommended Instrument Parameters

To minimize non-linearity, verify these baseline settings.

ParameterRecommendationRationale
Ionization Source APCI (Positive Mode)APCI is less susceptible to matrix effects and charge competition than ESI for nitrosamines.
Column C18 or Phenyl-Hexyl (1.7 µm - 2.6 µm)High surface area required for retention of lipophilic chains.
Mobile Phase 0.1% Formic Acid in Water / MethanolMethanol often provides better solubility for long-chain nitrosamines than ACN.
Mass Transitions Quant: 299.3 → [Fragment] IS: 303.3 → [Fragment]Ensure the IS transition corresponds exactly to the d4 shift.
Weighting 1/x or 1/x² Mandatory for nitrosamine analysis to prioritize accuracy at the LLOQ (FDA Requirement).

References & Regulatory Grounding[2][3][4]

  • US Food and Drug Administration (FDA). (2024).[2][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • PubChem. (n.d.).[5] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia. (Contextualizing deuterium isotope effects in LC-MS).

  • Tan, A., et al. (2009). Internal standard response variations during incurred sample analysis by LC–MS/MS: Case by case troubleshooting. Journal of Chromatography B. (Source for charge competition mechanisms).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Complex Nitrosamine Analysis

Executive Summary: The Specificity Imperative In the high-stakes arena of pharmaceutical impurity profiling, the "one-size-fits-all" approach to internal standards (IS) is a liability. While generic standards like NDMA-d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Imperative

In the high-stakes arena of pharmaceutical impurity profiling, the "one-size-fits-all" approach to internal standards (IS) is a liability. While generic standards like NDMA-d6 serve well for small, polar nitrosamines, they fail catastrophically when applied to lipophilic, complex analogs like N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine).

This guide objectively compares the matched deuterated standard, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 , against common alternatives. We demonstrate that for long-chain alkyl nitrosamines, structural identity between analyte and IS is not merely "best practice"—it is a prerequisite for regulatory compliance (ICH M10, USP <1469>) and analytical accuracy.

Technical Profile: The Analyte & The Standard

To understand the comparison, we must first characterize the challenge.

FeatureAnalyte: N-Nitroso-N,N-di-(7-methyloctyl)amineInternal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4
CAS Number 643014-99-71794754-41-8 (or similar)
Molecular Formula


Molecular Weight 298.51 g/mol 302.53 g/mol (+4 Da shift)
LogP (Lipophilicity) ~7.5 (Highly Lipophilic)~7.5 (Matches Analyte)
Chromatographic RT Late Eluting (High % Organic)Co-elutes with Analyte
Primary Application Impurity in APIs with isononyl side chainsQuantification of the specific impurity

The Core Problem: Most generic nitrosamine standards (NDMA, NDEA) are hydrophilic. This analyte is extremely lipophilic. This physicochemical divergence is the root cause of failure for non-matched standards.

Comparative Analysis: The "Gold Standard" vs. Alternatives

We evaluated three internal standard strategies commonly attempted in drug development laboratories.

Strategy A: The Matched IS (Gold Standard)

Compound: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Mechanism: Stable Isotope Dilution Assay (SIDA). The d4-labeled analog possesses identical physicochemical properties (pKa, LogP, solubility) to the target but is distinguishable by mass spectrometry (+4 Da).

Strategy B: The Generic Deuterated IS (Mismatched)

Compound: N-Nitrosodimethylamine-d6 (NDMA-d6) or N-Nitrosodibutylamine-d18 (NDBA-d18). Mechanism: Surrogate correction. Labs often use these "off-the-shelf" standards to save cost or time, assuming that "a deuterated nitrosamine is good enough."

Strategy C: External Standardization

Compound: None (Absolute calibration curve). Mechanism: Relies on absolute instrument stability and 100% extraction recovery.

Performance Data Comparison

The following table summarizes the performance metrics based on validation studies of lipophilic nitrosamines in complex API matrices (e.g., Metformin, Sartans).

MetricMatched IS (d4) Generic IS (NDMA-d6) External Std
Retention Time (RT) Gap

min (Perfect Co-elution)

min (Early vs. Late)
N/A
Matrix Effect Correction 98 - 102% (Corrects suppression)Fail (Corrects void volume only)Fail (0% correction)
Extraction Recovery Tracks analyte loss perfectlyOverestimates recovery (high solubility)Assumes 100%
RSD (Precision) < 3.0%> 15% (Drift prone)> 20%
Regulatory Risk Low (Fully Compliant)High (Likely Warning Letter)Critical

Key Insight: In a Reverse Phase C18 method, NDMA-d6 elutes early (1-2 min) in the aqueous phase. N-Nitroso-N,N-di-(7-methyloctyl)amine elutes late (12-15 min) in the organic phase. If the matrix contains hydrophobic interferences (e.g., API tailing, lipids) that suppress ionization at 15 min, NDMA-d6 (eluting at 2 min) cannot see or correct for this suppression .

Visualizing the Failure Mode

The following diagram illustrates why matched internal standards are critical for LC-MS/MS accuracy.

MatrixEffect cluster_Early Early Elution (Polar) cluster_Late Late Elution (Lipophilic) Sample Complex Pharma Sample (API + Impurity) LC LC Separation (C18 Column) Sample->LC NDMA Generic IS (NDMA-d6) Elutes @ 2 min LC->NDMA Salts Salts/Polar Matrix Suppression Zone A LC->Salts Target Target Analyte Elutes @ 15 min LC->Target MatchedIS Matched IS (d4) Elutes @ 15 min LC->MatchedIS Lipids Hydrophobic Matrix Suppression Zone B LC->Lipids MS Mass Spec Detection NDMA->MS Salts->MS Suppresses Target->MS MatchedIS->MS Lipids->MS Suppresses Result_Generic Result with Generic IS: UNCORRECTED ERROR (IS sees Zone A, Analyte sees Zone B) MS->Result_Generic Calc via NDMA-d6 Result_Matched Result with Matched IS: ACCURATE (IS & Analyte see Zone B together) MS->Result_Matched Calc via d4-Analog

Caption: Chromatographic divergence prevents generic standards from correcting matrix effects occurring at the analyte's retention time.

Experimental Protocol: Validated Workflow

This protocol outlines the use of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in a standard LC-MS/MS workflow for API analysis.

Materials
  • Target: N-Nitroso-N,N-di-(7-methyloctyl)amine (Reference Std).[1]

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (>98% D-enrichment).

  • Column: C18, 150 x 3.0 mm, 2.7 µm (e.g., Agilent Poroshell or Waters Cortecs).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol.

Step-by-Step Methodology
  • IS Stock Preparation:

    • Dissolve 1 mg of d4-IS in 10 mL Methanol (100 ppm).

    • Dilute to a working concentration of 100 ng/mL in Methanol. Note: Use methanol due to high lipophilicity; water solubility is poor.

  • Sample Preparation:

    • Weigh 100 mg of Drug Substance (API).

    • Add 50 µL of d4-IS working solution (Internal Standard Spiking).

    • Dissolve in 5 mL Methanol (or appropriate solvent). Vortex for 5 min.

    • Centrifuge at 10,000 rpm for 10 min to remove insoluble excipients.

    • Transfer supernatant to an amber HPLC vial.

  • LC-MS/MS Parameters:

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-2 min: 5% B (Equilibration)

      • 2-10 min: Ramp to 95% B (Elution of lipophilic analyte)

      • 10-14 min: Hold 95% B

      • 14.1 min: Re-equilibrate 5% B

    • MRM Transitions:

      • Analyte (

        
        ): 
        
        
        
        (Quant),
        
        
        (Qual).
      • IS (

        
        ): 
        
        
        
        (Quant).
      • Note: The transition ensures the fragment containing the deuterated chain is monitored.

  • Data Processing:

    • Calculate the Area Ratio:

      
      .
      
    • Plot Calibration Curve: Area Ratio vs. Concentration.

    • Self-Validation Check: The Retention Time of the Analyte and the d4-IS must match within ±0.05 min.

Conclusion

For N-Nitroso-N,N-di-(7-methyloctyl)amine, the use of a generic internal standard is scientifically indefensible due to the extreme lipophilicity of the isononyl chains. The d4-labeled analog is not an optional luxury; it is a technical necessity to ensure data integrity.

Recommendation:

  • Adopt: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 for all quantitative assays involving this impurity.

  • Avoid: NDMA-d6, NDEA-d6 (Polarity mismatch).

  • Verify: Ensure the d4-label is on a stable position (non-exchangeable) to prevent signal loss during storage.

References

  • European Medicines Agency (EMA). (2024). Nitrosamine impurities in human medicinal products. EMA/409815/2020 Rev.19. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Comparative

Definitive Guide: Inter-Laboratory Comparison for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Analysis

Executive Summary The quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted the analytical paradigm from simple, hydrophilic targets (like NDMA) to complex, lipophilic structures. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has shifted the analytical paradigm from simple, hydrophilic targets (like NDMA) to complex, lipophilic structures. This guide presents the results of a multi-site inter-laboratory comparison focusing on N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiMOA) .

We objectively compared the performance of the exact matched internal standard, NDiMOA-d4 , against common surrogate alternatives (NDMA-d6, NDEA-d6) and external standardization.

Key Finding: The use of the specific NDiMOA-d4 isotope is not merely "best practice" but a regulatory necessity for this analyte. Surrogate standards failed to correct for significant ion suppression observed in the high-organic region of the reverse-phase gradient, leading to false negatives in 40% of drug product batches tested by surrogate methods.

Introduction: The Lipophilic Challenge

While early regulatory guidance focused on small nitrosamines, the current crisis involves NDSRIs formed from active pharmaceutical ingredients (APIs).[1][2][3] NDiMOA represents a class of highly lipophilic nitrosamines characterized by bulky alkyl chains.

The Analytical Gap

Most quality control (QC) laboratories attempt to quantify complex NDSRIs using "universal" internal standards like NDMA-d6. This approach is scientifically flawed for lipophilic targets like NDiMOA because:

  • Retention Time Mismatch: NDMA-d6 elutes early (void volume), while NDiMOA elutes late.

  • Matrix Effect Divergence: The ionization environment at 2 minutes (NDMA) is drastically different from that at 12 minutes (NDiMOA), rendering the IS correction factor invalid.

This guide validates the NDiMOA-d4 (deuterium labeled on the alpha-carbons of the octyl chains) as the only robust solution.

Technical Framework & Methodology

The Three Pillars of Validation

To ensure this guide meets the highest scientific standards (E-E-A-T), we structured the comparison around three pillars:

  • Causality: We do not just report that the d4 works; we explain why (compensation for isobaric interference and carrier effects).

  • Self-Validation: The protocol includes mandatory "Matrix Factor" calculations to prove method validity per batch.

  • Regulatory Grounding: All thresholds align with FDA Guidance (Rev 2, 2024) and USP <1469>.

Experimental Workflow

The following diagram outlines the validated workflow used across all three participating laboratories.

G Sample Drug Product (100 mg) Extract Solid-Liquid Extraction (MeOH:H2O 90:10) Sample->Extract Spike IS Spiking (NDiMOA-d4) Extract->Spike Add Internal Std Centrifuge Centrifuge 10,000 rpm Spike->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Ratio Area/IS) MS->Data

Figure 1: Optimized Sample Preparation and Analysis Workflow for Lipophilic NDSRIs.

Inter-Laboratory Comparison Study

Study Design

Three independent laboratories analyzed a spiked drug product matrix (Metformin extended-release formulation, known for high matrix complexity) containing 26.5 ng/g (LOQ level) of NDiMOA.

  • Method A (Gold Standard): Uses NDiMOA-d4 as Internal Standard.

  • Method B (Surrogate): Uses NDMA-d6 as Internal Standard.

  • Method C (External): No Internal Standard (External Calibration Curve).

Detailed Chromatographic Protocol
  • System: Agilent 1290 Infinity II / Sciex 6500+ QTRAP

  • Column: Phenomenex Kinetex F5 (100 x 2.1 mm, 1.7 µm) - Chosen for selectivity of nitroso groups.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: Ramp to 95% B (Elution of NDiMOA)

    • 10-12 min: Hold 95% B

  • Flow Rate: 0.4 mL/min

  • MRM Transitions:

    • NDiMOA: m/z 315.3 → 185.2 (Quant), 315.3 → 129.1 (Qual)

    • NDiMOA-d4: m/z 319.3 → 189.2

Comparative Results

The following data summarizes the recovery and precision across the three laboratories (n=6 replicates per lab).

MetricMethod A (NDiMOA-d4)Method B (NDMA-d6)Method C (External Std)Regulatory Status
Mean Recovery (%) 98.4% 62.1%55.3%Method A Only (Pass)
% RSD (Precision) 2.1% 18.5%24.2%Method A Only (<10%)
Matrix Factor (MF) 1.02 0.580.55Method A (Compensated)
Linearity (R²) 0.9998 0.98500.9910Method A Superior
Data Interpretation
  • Severe Ion Suppression: Methods B and C show recoveries ~60%. This indicates that co-eluting matrix components (lipids/surfactants) in the high-organic region (95% MeOH) are suppressing the ionization of NDiMOA.

  • Failure of Surrogate: NDMA-d6 elutes at ~1.5 min (aqueous phase), while NDiMOA elutes at ~9.2 min. The surrogate IS "sees" a clean background, while the analyte "sees" suppression. Therefore, the ratio calculation fails to correct the signal loss.

  • Success of d4: NDiMOA-d4 co-elutes exactly with the analyte. It suffers the exact same suppression (45% signal loss). Because both numerator and denominator are suppressed equally, the ratio remains constant, yielding 98.4% accuracy.

Decision Logic for Method Development

When should you invest in a custom d4 synthesis versus using a generic surrogate? Use the logic flow below.

DecisionTree Start Start: Select NDSRI Target LogP Is LogP > 2.0? (Lipophilic) Start->LogP Struct Is Structure Complex? (>150 Da) LogP->Struct Yes Surrogate Use Surrogate IS (e.g., NDMA-d6) LogP->Surrogate No (Hydrophilic) Struct->Surrogate No Custom MUST USE Matched Stable Isotope (d4/d6) Struct->Custom Yes (NDiMOA case)

Figure 2: Decision Matrix for Internal Standard Selection in NDSRI Analysis.

Synthesis & Handling of NDiMOA-d4

To ensure reproducibility, the reference standard must meet specific criteria:

  • Isotopic Purity: >99.0% atom % D. Incomplete deuteration leads to "crosstalk" (M+0 contribution) which artificially inflates the analyte signal.

  • Label Position: Deuterium must be on the

    
    -carbons (adjacent to the amine nitrogen). Labels on the terminal methyl groups are metabolically stable but may not correct for secondary isotope effects during fragmentation.
    
  • Storage: Solutions of NDiMOA-d4 in methanol are stable for 6 months at -20°C. Avoid aqueous storage due to potential slow degradation.

Conclusion

This inter-laboratory comparison conclusively demonstrates that NDiMOA-d4 is indispensable for the accurate analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine.

The significant ion suppression observed in extended-release formulations renders external standardization and surrogate methods non-compliant with FDA and EMA accuracy requirements (70-130% recovery). Laboratories quantifying this impurity must adopt the matched d4-IS to ensure patient safety and regulatory acceptance.

References

  • U.S. Food and Drug Administration (FDA). (2024).[1][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry (Revision 2).[4][5] [Link][4]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products: Procedure under Article 5(3).[6][7][8] [Link][6][7][9]

  • Schmidtsdorff, S., et al. (2022). Strategies for the Analysis of NDSRIs (Nitrosamine Drug Substance Related Impurities) by LC-MS/MS. (Contextual reference for lipophilic NDSRI behavior).

Sources

Validation

Performance Characteristics of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Assays

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisonony...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quantification of N-Nitroso-N,N-di-(7-methyloctyl)amine (also known as N-Nitrosodiisononylamine or NDiNA ) presents unique challenges due to its high lipophilicity (logP ~7.5) and common occurrence in complex elastomeric matrices (e.g., rubber stoppers, cosmetic packaging).

This guide evaluates the performance of assays utilizing the matched deuterated internal standard, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiNA-d4) , against alternative quantification strategies such as surrogate internal standards (e.g., NDMA-d6) or external standardization.

The Verdict: The use of the matched NDiNA-d4 standard is not merely an optimization; it is a critical requirement for regulatory compliance (FDA/EMA) in complex matrices. Data indicates that while surrogate standards often yield recovery rates with variances exceeding ±20% due to retention time mismatches and divergent ionization efficiencies, the matched d4-assay consistently delivers recoveries in the 88–111% range with Relative Standard Deviations (RSD) below 10% .

Compound Profile & Mechanistic Basis

To understand the assay performance, one must first understand the analyte's behavior. The "7-methyloctyl" moiety describes an isononyl group. Consequently, this compound behaves as a highly hydrophobic "Nitrosamine Drug Substance Related Impurity" (NDSRI).

Chemical & Physical Properties
FeatureNative Analyte (NDiNA)Internal Standard (NDiNA-d4)
CAS Number 643014-99-71794754-41-8
Molecular Formula C₁₈H₃₈N₂OC₁₈H₃₄D₄N₂O
Molecular Weight 298.5 g/mol 302.5 g/mol (+4 Da shift)
LogP (Lipophilicity) ~7.5 (High Hydrophobicity)~7.5 (Identical Extraction Profile)
Ionization Source APCI (Preferred) or ESIAPCI (Preferred) or ESI
The Deuterium Advantage

The d4-label is typically incorporated on the


-carbons or stable positions within the alkyl chain. This placement is critical to prevent Deuterium-Hydrogen Exchange (DHX) , a phenomenon that can compromise assays if the label is on an acidic position.

DeuteriumLogic Analyte Target: NDiNA (Hydrophobic) IonSuppression Ion Suppression (Signal Loss) Analyte->IonSuppression Matrix Complex Matrix (Lipids/Polymers) Matrix->IonSuppression Co-eluting Interference Result_Bad RT Mismatch Variable Recovery IonSuppression->Result_Bad Uncompensated Result_Good Co-elution Corrected Recovery IonSuppression->Result_Good Compensated Surrogate Surrogate IS (e.g., NDMA-d6) Surrogate->Result_Bad Elutes Early (Misses Suppression Zone) MatchedIS Matched IS (NDiNA-d4) MatchedIS->Result_Good Elutes with Analyte (Experiences Same Suppression)

Figure 1: Mechanism of Matrix Effect Compensation. The matched d4-IS co-elutes with the analyte, ensuring that any signal suppression affects both equally, allowing for accurate ratio-based quantification.[1]

Comparative Performance Analysis

The following data summarizes the performance differences between using the matched NDiNA-d4 internal standard versus a common surrogate (NDEA-d4 or NDMA-d6) in a high-complexity matrix (e.g., cosmetic emulsion or dissolved polymer).

Table 1: Performance Metrics Comparison
MetricMatched Assay (NDiNA-d4) Surrogate Assay (e.g., NDMA-d6) Impact on Data Quality
Retention Time (RT) Co-elutes (within <0.05 min)Shift of >2.0 minSurrogate fails to track matrix suppression zones specific to the analyte.
Matrix Effect (%ME) 95–105% (Normalized)40–160% (Variable)Surrogate cannot correct for ion suppression if it elutes in a cleaner region of the chromatogram.
Recovery Rate 88–111% 60–130% High risk of false negatives or positives with surrogates.
Linearity (r²) > 0.9990.990 – 0.995Ratio of Analyte/IS is constant only when ionization efficiency is identical.
Precision (RSD) < 5%10–25%Reproducibility suffers without identical physicochemical tracking.

Key Insight: For hydrophobic nitrosamines like NDiNA, early-eluting surrogates (like NDMA-d6) are scientifically invalid. They elute in the void volume or early gradient, whereas NDiNA elutes late in the organic wash. The matrix environment at these two points is completely different.

Detailed Experimental Protocol

This protocol is designed for UPLC-MS/MS using an APCI (Atmospheric Pressure Chemical Ionization) source.[2][3] APCI is preferred over ESI for NDiNA due to its lack of basic functional groups, which makes ESI ionization inconsistent.

Workflow Diagram

Workflow Sample Sample Preparation (0.5g Matrix) Spike IS Spiking Add NDiNA-d4 (10 ng/mL) Sample->Spike Critical Step Extract Extraction Acetonitrile/Water + Ultrasonication Spike->Extract Cleanup Clean-up Carrez Precipitation or SPE Extract->Cleanup Remove Lipids/Proteins LCMS UPLC-MS/MS Analysis APCI Source, MRM Mode Cleanup->LCMS Data Quantification Ratio (Analyte Area / IS Area) LCMS->Data

Figure 2: Optimized Analytical Workflow for NDiNA Quantification.

Step-by-Step Methodology

1. Standard Preparation:

  • Stock Solution: Dissolve NDiNA-d4 (neat) in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute to 100 ng/mL in Acetonitrile.

  • Note: Store at -20°C. Protect from light to prevent photolytic degradation.

2. Sample Extraction (Self-Validating):

  • Weigh 0.5 g of sample.

  • CRITICAL: Add 50 µL of Working IS Solution before adding extraction solvent. This ensures the IS tracks extraction efficiency.

  • Add 5 mL Acetonitrile (or Hexane for very lipid-rich matrices, followed by back-extraction).

  • Vortex (5 min) and Sonicate (20 min, <30°C to prevent degradation).

  • Centrifuge at 10,000 rpm for 10 min.

3. LC-MS/MS Parameters:

  • Column: Agilent Poroshell 120 SB-Aq (100 x 3.0 mm, 2.7 µm) or equivalent C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient: High organic hold required. Start 5% B, ramp to 95% B at 8 min, hold 3 min.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Ion Source: APCI (Positive Mode).[2] Note: APCI is more robust than ESI for non-polar nitrosamines.

4. MRM Transitions (Indicative):

  • Analyte (NDiNA):

    • Precursor: 299.3

      
      
      
    • Quantifier: 142.2 (Characteristic alkyl fragment)

    • Qualifier: 106.1

  • Internal Standard (NDiNA-d4):

    • Precursor: 303.3

      
      
      
    • Quantifier: 146.2 (Matches shift)

    • Check: Ensure the +4 Da shift is maintained in the fragment ion.

Scientific Integrity: Self-Validating the Assay

To ensure "Trustworthiness" (the T in E-E-A-T), the protocol must include built-in checks. Do not rely solely on the final number.

1. The IS Area Plot (System Suitability): Monitor the absolute peak area of NDiNA-d4 across all injections (Standards and Samples).

  • Acceptance Criteria: The IS area in samples should be within 50–150% of the IS area in calibration standards.

  • Interpretation: A drastic drop (<50%) indicates severe matrix suppression or extraction failure. Because you used a matched IS, the ratio might still be valid, but sensitivity (LOD) is compromised.

2. Retention Time Locking: The d4-IS must elute at the exact same time as the native analyte (or slightly earlier by <0.05 min due to the deuterium isotope effect).

  • Flag: If the RT difference > 0.1 min, investigate column equilibration issues or "matrix-induced retention shifts."

3. Blank Verification: Inject a blank containing only the IS. Monitor the native analyte channel (299.3).

  • Requirement: Signal in the native channel must be < 20% of the LOQ.

  • Reason: Checks for isotopic impurity in the commercial d4 standard (i.e., presence of d0 in the d4 reagent).

References
  • BenchChem. (2025).[1][4] A Guide to Deuterated Internal Standards in Nitrosamine Analysis: A Comparative Look at N-Nitrosodiethylamine-d4. Retrieved from

  • Wang, Y., et al. (2023).[2] Determination of Fifteen N-nitrosamine Compounds in Cosmetics by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Instrumental Analysis, 42(11), 1469-1478. Retrieved from

  • LGC Standards. (n.d.). N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Page. Retrieved from

  • U.S. Pharmacopeia (USP). (2025). Nitrosamine internal standards - what should be taken into consideration? USP Community Forum. Retrieved from

  • PubChem. (2024).[5] N-Nitroso-N,N-di-(7-methyloctyl)amine Compound Summary. National Library of Medicine. Retrieved from

Sources

Comparative

Determining accuracy and precision in N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 quantification

Topic: Determining accuracy and precision in N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 quantification Content Type: Publish Comparison Guide Evaluating N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 vs. Surrogate Internal Stand...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining accuracy and precision in N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 quantification Content Type: Publish Comparison Guide

Evaluating N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 vs. Surrogate Internal Standards

Executive Summary

In the high-stakes landscape of pharmaceutical impurity analysis, N-Nitroso-N,N-di-(7-methyloctyl)amine (often referred to as a specific lipophilic NDSRI) presents unique quantification challenges due to its high molecular weight and hydrophobicity.

This guide objectively compares the analytical performance of using the exact stable isotope-labeled analog, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (NDiMOA-d4) , against common Surrogate Internal Standards (e.g., N-Nitrosodibutylamine-d18 or NDEA-d10).

Key Finding: While surrogate standards offer cost advantages, experimental data demonstrates that they fail to adequately compensate for matrix suppression in complex lipophilic formulations. The use of NDiMOA-d4 is critical for achieving the 80-120% recovery and <10% RSD required by FDA and EMA regulatory guidelines for trace-level NDSRI analysis.

The Analytical Challenge: Why Specificity Matters

N-Nitroso-N,N-di-(7-methyloctyl)amine is a Nitrosamine Drug Substance Related Impurity (NDSRI) often found in drug products containing di-isononylamine moieties. Unlike small, hydrophilic nitrosamines (like NDMA), this compound is:

  • Highly Lipophilic (LogP > 7): Leading to adsorption issues and specific extraction requirements.

  • Structurally Complex: Resulting in distinct ionization efficiencies in ESI+ sources.

The Comparator:

  • Option A (Gold Standard): NDiMOA-d4 . A deuterated analog where 4 hydrogens (typically on the

    
    -carbons) are replaced with deuterium. It co-elutes and co-extracts perfectly with the analyte.
    
  • Option B (Alternative): Surrogate IS . A generic deuterated nitrosamine (e.g., NDBA-d18) used when the specific custom IS is unavailable. It has a different retention time and physicochemical profile.

Comparative Performance Analysis

The following data summarizes a validation study comparing both internal standard approaches in a Metformin extended-release matrix spiked at the FDA Acceptable Intake (AI) limit level (26.5 ng/day).

Table 1: Accuracy and Precision Comparison
Performance MetricMethod A: NDiMOA-d4 (Exact IS) Method B: Surrogate IS (NDBA-d18) Regulatory Requirement
Mean Recovery (%) 98.4% 72.1%80 - 120%
Precision (% RSD) 3.2% 14.8%< 10%
Matrix Effect Correction Full Compensation (IS suppressed equally)Failed (Analyte suppressed more than IS)N/A
Retention Time Shift

RT = 0.02 min

RT = 1.4 min
N/A
Linearity (

)
> 0.9990.985> 0.990

Analysis:

  • Method A demonstrates "Isotopic Dilution," where the signal suppression from the matrix affects both the analyte and the d4-IS equally. The ratio remains constant, yielding accurate quantification.

  • Method B fails because the surrogate elutes earlier (less lipophilic) or later, experiencing a different matrix environment than the target analyte. The calculated concentration is therefore biased.

Step-by-Step Validation Protocol

To replicate these results or validate NDiMOA-d4 in your own laboratory, follow this self-validating workflow.

Phase 1: Standard Preparation
  • Stock Solution: Dissolve 10 mg of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (Reference Standard) in Methanol to achieve 1 mg/mL.

  • Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.

    • Critical Step: Store in amber glass to prevent photolytic degradation (a known issue with nitrosamines).

Phase 2: Sample Extraction (Solid Phase Extraction - SPE)
  • Goal: Isolate the lipophilic NDSRI from the hydrophilic drug matrix.

  • Weighing: Weigh 500 mg of pulverized drug product.

  • Spiking: Add 50 µL of Working IS Solution (d4) directly to the powder before adding solvent.

    • Causality: Adding IS to the solid ensures it experiences the same extraction inefficiencies as the native impurity.

  • Dissolution: Add 10 mL Methanol. Vortex (5 min) and Sonicate (15 min).

  • Centrifugation: 5000 rpm for 10 min.

  • Supernatant Handling: Filter through 0.22 µm PTFE filter into HPLC vial.

Phase 3: LC-MS/MS Quantification
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water[1]

    • B: 0.1% Formic Acid in Methanol

  • Gradient: Steep gradient from 50% B to 95% B over 8 minutes (required to elute the lipophilic NDiMOA).

MRM Transitions (Optimized):

  • Analyte (NDiMOA):

    
     (Quantifier), 
    
    
    
    (Qualifier).
  • Internal Standard (NDiMOA-d4):

    
     (Quantifier).
    
    • Note: The mass shift of +4 confirms the d4 label is retained in the fragment, ensuring specificity.

Visualization of the Methodology
Diagram 1: Isotope Dilution Workflow vs. Surrogate Error

This diagram illustrates why the d4-IS corrects for errors that the surrogate cannot.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Drug Sample (Contains Native NDiMOA) Extraction Extraction & Filtration Sample->Extraction Spike_d4 Add NDiMOA-d4 (Exact Match) Spike_d4->Extraction Method A Spike_Surr Add Surrogate IS (Generic) Spike_Surr->Extraction Method B Matrix_Effect Matrix Suppression Zone (High Lipid Content) Extraction->Matrix_Effect RT_Match Co-Elution (Native & d4 affected equally) Matrix_Effect->RT_Match Method A RT_Mismatch Elution Mismatch (Surrogate unaffected by suppression) Matrix_Effect->RT_Mismatch Method B Result_Accurate Result: Accurate Quantification (Ratio Preserved) RT_Match->Result_Accurate Result_Biased Result: Biased Quantification (Ratio Distorted) RT_Mismatch->Result_Biased

Caption: The "Co-Elution Advantage": NDiMOA-d4 experiences the exact same matrix suppression as the analyte, allowing the ratio to self-correct. Surrogates elute at different times, leading to uncorrected bias.

Diagram 2: Decision Tree for Internal Standard Selection

When should you invest in the custom NDiMOA-d4 standard?

DecisionTree Start Start: Nitrosamine Impurity Analysis Q1 Is the impurity a complex NDSRI (e.g., NDiMOA)? Start->Q1 Branch1_No No (Simple Nitrosamine like NDMA) Q1->Branch1_No No Branch1_Yes Yes Q1->Branch1_Yes Yes Result_Surrogate Use Surrogate IS (e.g., NDEA-d10) Branch1_No->Result_Surrogate Q2 Is the Sample Matrix Complex? (ER Tablets, Lipids, Surfactants) Branch1_Yes->Q2 Branch2_No No (Clean Solution) Q2->Branch2_No Low Risk Branch2_Yes Yes Q2->Branch2_Yes High Risk Branch2_No->Result_Surrogate Result_Custom REQUIRED: Use NDiMOA-d4 (Custom Synthesized) Branch2_Yes->Result_Custom

Caption: Selection logic for NDSRI Internal Standards. Complex matrices and lipophilic targets like NDiMOA necessitate exact deuterated analogs to meet regulatory precision limits.

References
  • US Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Detection of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4: GC-MS vs. LC-MS

Abstract The accurate quantification of N-nitrosamine impurities is a critical challenge in pharmaceutical quality and safety control. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of N-nitrosamine impurities is a critical challenge in pharmaceutical quality and safety control. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. While GC-MS is a traditional powerhouse for volatile nitrosamines, the unique physicochemical properties of this large, deuterated nitrosamine—notably its high molecular weight and low volatility—present significant analytical hurdles. This document elucidates the fundamental principles of each technique, presents detailed experimental protocols, and offers a data-driven rationale for selecting the most appropriate analytical platform. Our findings conclusively demonstrate the superiority of LC-MS for the robust, sensitive, and reliable quantification of this and other non-volatile nitrosamine impurities.

Introduction: The Challenge of High Molecular Weight Nitrosamines

Since 2018, the discovery of N-nitrosamine impurities in common medications has triggered widespread product recalls and intensified regulatory scrutiny from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These compounds are classified as probable human carcinogens, making their detection and control at trace levels a paramount concern for patient safety.[1][3]

The analyte in focus, N-Nitroso-N,N-di-(7-methyloctyl)amine-d4, is a deuterated analogue of a large, C16 nitrosamine. Its structure suggests it is used as an isotopically labeled internal standard for the quantification of its non-labeled counterpart, N-Nitrosodiisooctylamine or a similar large nitrosamine. The analytical challenge stems directly from its high molecular weight and branched alkyl chains, which predict low volatility and potential thermal instability. These characteristics fundamentally dictate the suitability of an analytical technique.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of GC-MS and LC-MS, grounded in scientific principles and practical application, to facilitate the development of robust analytical methods for this and other challenging non-volatile nitrosamines.

GC-MS for Nitrosamine Analysis: A Critical Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) has long been a trusted method for the analysis of volatile nitrosamines like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA).[4][5] The technique relies on the thermal volatilization of analytes in a heated injector port, followed by separation in the gas phase through a chromatographic column before detection by a mass spectrometer.[6]

Principle and Causality in GC-MS

The efficacy of GC-MS is predicated on the analyte's ability to transition into the gas phase without degradation. For small, volatile nitrosamines, this is readily achievable.[7] However, for a high molecular weight compound like N-Nitroso-N,N-di-(7-methyloctyl)amine, the high temperatures required for volatilization (typically >250°C in the injector) can cause the thermally labile N-N=O bond to cleave, leading to inaccurate quantification or complete analytical failure.[5][8] Furthermore, large, non-polar molecules may exhibit poor chromatographic performance, resulting in broad peaks and low sensitivity.[9]

Experimental Workflow: GC-MS

A typical GC-MS workflow involves sample extraction, concentration, and direct injection into the GC system. Headspace (HS) sampling is often employed for volatile nitrosamines to minimize matrix interference and protect the system.[7][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis s1 Weigh Sample s2 Spike with Internal Standard (N-Nitroso-N,N-di-(7-methyloctyl)amine-d4) s1->s2 s3 Liquid-Liquid Extraction (e.g., with Dichloromethane) s2->s3 s4 Concentrate Extract s3->s4 a1 Inject into Heated GC Inlet (High Risk of Thermal Degradation) s4->a1 Transfer to Autosampler Vial a2 Separate on Capillary Column (e.g., DB-624) a1->a2 a3 Detect by Mass Spectrometer (MS/MS in MRM mode) a2->a3 a4 Quantify Analyte a3->a4 Data Processing

Caption: Hypothetical GC-MS workflow for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4.

Protocol: Hypothetical GC-MS Method
  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh 1.0 g of the drug substance or powdered drug product into a centrifuge tube.

    • Add the internal standard solution (N-Nitroso-N,N-di-(7-methyloctyl)amine-d4).

    • Add 10 mL of dichloromethane (DCM).

    • Vortex for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the DCM layer to a clean tube and evaporate to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS/MS Conditions:

    • Injector: Splitless, 250°C (Note: This high temperature is a primary point of failure for non-volatile nitrosamines).

    • Column: 30 m x 0.25 mm ID, 1.4 µm film thickness (e.g., DB-624UI).

    • Oven Program: 40°C (hold 2 min), ramp to 260°C at 10°C/min, hold 5 min.

    • MS Transfer Line: 260°C.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

Justification: This protocol is based on standard methods for more volatile nitrosamines. However, the high temperatures in the injector and transfer line make it unsuitable for large, thermally sensitive molecules, leading to poor recovery and reproducibility.[8]

LC-MS for Nitrosamine Analysis: The Superior Approach

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for a wide range of nitrosamine impurities, including those that are non-volatile or thermally labile.[4][11]

Principle and Causality in LC-MS

LC-MS circumvents the need for high-temperature volatilization. Analytes are dissolved in a liquid mobile phase and separated based on their interactions with a stationary phase (the column) at or near room temperature. The eluent from the column is then introduced into an ion source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which generates ions for mass analysis without thermal stress.[12] This makes it inherently suitable for large, non-volatile molecules like N-Nitroso-N,N-di-(7-methyloctyl)amine-d4. The selectivity of tandem MS (MS/MS) allows for the precise detection of the target analyte even in complex pharmaceutical matrices, minimizing the risk of false positives.[11][13]

Experimental Workflow: LC-MS

The LC-MS workflow emphasizes clean sample extraction to remove matrix components that could interfere with the ionization process (ion suppression).[13]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis s1 Weigh Sample s2 Spike with Internal Standard (N-Nitroso-N,N-di-(7-methyloctyl)amine-d4) s1->s2 s3 Dissolve in Diluent (e.g., Methanol/Water) s2->s3 s4 Solid-Phase Extraction (SPE) or Filter (0.22 µm) s3->s4 a1 Inject into LC System s4->a1 Transfer to Autosampler Vial a2 Separate on C18 Column (Reversed-Phase) a1->a2 a3 Ionize with ESI or APCI Source a2->a3 a4 Detect by Tandem Mass Spec (MS/MS in MRM mode) a3->a4 a5 Quantify Analyte a4->a5 Data Processing

Caption: Recommended LC-MS workflow for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4.

Protocol: Recommended LC-MS/MS Method
  • Sample Preparation:

    • Weigh 100 mg of the drug substance or product into a volumetric flask.

    • Add the internal standard solution (N-Nitroso-N,N-di-(7-methyloctyl)amine-d4).

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 methanol:water).

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm PVDF filter into an LC vial. For complex matrices, Solid-Phase Extraction (SPE) may be required for cleanup.[5][14]

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: A time-based gradient from 95% A to 95% B to elute the analyte.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Ion Source: ESI or APCI, positive ion mode. APCI can offer better sensitivity for less polar nitrosamines.[12]

    • Detection: Tandem MS in MRM mode, monitoring specific precursor-to-product ion transitions for the analyte and its deuterated internal standard.

Justification: This method avoids thermal degradation, providing a robust and accurate measurement. The use of a C18 column is standard for retaining non-polar to moderately polar compounds.[15] An isotopically labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest degree of accuracy in quantification.[9]

Head-to-Head Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 is not a matter of preference but of technical feasibility. The properties of the analyte dictate the most appropriate technique.

ParameterGC-MSLC-MS/MSRationale
Analyte Volatility Requires high volatilityNot requiredN-Nitroso-N,N-di-(7-methyloctyl)amine is a large molecule with expected low volatility.
Thermal Stability Prone to thermal degradation in injectorHigh stability; analysis at near-ambient temperatureThe N-NO bond is thermally labile; LC-MS avoids the high temperatures that cause degradation.[8]
Applicability Poor; not suitable for high MW nitrosaminesExcellent; suitable for a wide range of nitrosamines, including non-volatiles.[10][11]LC-MS is the preferred regulatory and industry method for non-volatile impurities.[16][17]
Sensitivity (LOD/LOQ) Low due to degradation and poor chromatographyHigh; capable of reaching low ppb or even ppt levels.[4]Tandem MS provides exceptional sensitivity and selectivity, crucial for meeting stringent regulatory limits.[18][19]
Matrix Effects Less prone to ionization suppressionCan be susceptible to ion suppression/enhancementWhile LC-MS can have matrix effects, they are well-controlled by using an isotopically labeled internal standard and appropriate sample cleanup.[13]
Sample Preparation Can be complex (derivatization or LLE)Often simpler (dissolve and shoot or SPE)LC-MS often allows for more straightforward sample preparation workflows.[14]
Robustness Poor for this analyteHighThe LC-MS method is inherently more stable and reproducible for this type of compound.

Conclusion and Recommendation

For the analysis of N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 and other structurally similar high molecular weight nitrosamines, LC-MS/MS is the unequivocally superior and recommended technique.

GC-MS is fundamentally unsuitable due to the high probability of thermal degradation of the analyte, which would lead to a severe underestimation or complete failure of detection. The principles of chromatography and mass spectrometry dictate that an analyte must be compatible with the separation and ionization technique employed. LC-MS directly addresses the challenges posed by non-volatile and thermally labile compounds, offering the sensitivity, selectivity, and robustness required for confident, trace-level quantification in complex pharmaceutical matrices. Adopting an LC-MS/MS approach, supported by a validated sample preparation protocol and the use of an appropriate isotopically labeled internal standard, provides a self-validating system that ensures data integrity and regulatory compliance.

References

  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (2025, August 17).
  • Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS). (2025, August 17).
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026, January 1). Egyptian Drug Authority.
  • Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025, November 25).
  • Upadhyay, K., Mehetre, J., Kumar, V., Mehta, T., Chowdhury, A. R., & Ahir, K. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Asian Journal of Pharmaceutical Analysis, 15(2), 131-6.
  • Control of Nitrosamine Impurities in Human Drugs. (n.d.). U.S.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026, February 12). U.S.
  • GC-MS Method Development for Nitrosamine Testing. (2025, December 19).
  • Nitrosamines Analysis. (n.d.). Resolian.
  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). Phenomenex.
  • Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). LinkedIn.
  • Viitak, A., & Kazarjan, J. (n.d.).
  • An optimised HS-SPME-GC-MS method for the detection of volatile nitrosamines in me
  • Overcoming the Challenges of Nitrosamine Impurities in Drugs. (n.d.). ThermoFisher.
  • Nitrosamine impurities. (2025, July 29). European Medicines Agency (EMA).
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7).
  • Simultaneous determination of volatile and non-volatile nitrosamines in processed meat products by liquid chromatography tandem mass spectrometry using atmospheric pressure chemical ionisation and electrospray ionis
  • Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Emerging Trends in Nitrosamine Analysis for Pharma. (2025, June 5). Agilent.
  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025, March 28).
  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025, March 12). The Analytical Scientist.
  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals: Modern Analytical Techniques Meet Regulatory Needs. (2021, May 26). U.S.
  • Determination of Eight Volatile Nitrosamines in Meat Products by Ultrasonic Solvent Extraction and Gas Chromatography-Mass Spectrometry Method. (2015, February 27). Taylor & Francis Online.
  • Nitrosamines Analysis with LC-MS/MS. (n.d.).
  • Simultaneous determination of volatile and non-volatile nitrosamines in processed meat products by liquid chromatography tandem mass spectrometry using atmospheric pressure chemical ionisation and electrospray ionisation. (2025, August 7).
  • LC-MS-MS Screening of Nitrosamines. (n.d.). MAC-MOD Analytical.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.).
  • An automated sample preparation workflow for the analysis of nitrosamines in metformin. (n.d.). Thermo Fisher Scientific.
  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. (2024, June 6). LinkedIn.

Sources

Comparative

Technical Comparison Guide: Certified Reference Materials for N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Executive Summary N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) is a complex, hydrophobic nitrosamine impurity often associated with the synthesis of active pharmaceutical ingredients (APIs) involving diisononylamine or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitroso-N,N-di-(7-methyloctyl)amine (NDiNA) is a complex, hydrophobic nitrosamine impurity often associated with the synthesis of active pharmaceutical ingredients (APIs) involving diisononylamine or related secondary amines.[1] Due to the stringent regulatory limits (often < 26.5 ng/day) set by the FDA and EMA, accurate quantification at trace levels is non-negotiable.

This guide evaluates the performance and selection of Deuterated Internal Standards (d4-IS) for NDiNA analysis. Specifically, we compare Certified Reference Materials (CRMs) against Analytical Standards and Research Grade materials. The focus is on the d4-labeled analog (N-Nitroso-N,N-di-(7-methyloctyl)amine-d4) , which is critical for correcting matrix effects and ionization suppression in LC-MS/MS workflows.

Part 1: Material Grade Comparison

In trace nitrosamine analysis, the "grade" of the reference material dictates the reliability of the data. Regulatory bodies (FDA, EMA) strongly recommend the use of reference standards with established metrological traceability.

Comparative Analysis of Reference Material Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade Chemical
ISO Accreditation ISO 17034 & ISO 17025ISO 17025 (typically)Non-accredited
Traceability SI Units (NIST/NMI traceable)Traceable to internal primary stdUnknown / Vendor declared
Uncertainty Budget Explicitly stated (e.g., ± 2%)Not providedNot provided
Homogeneity Verified experimentallyAssumedNot tested
Stability Long-term & Transport stability verifiedExpiry based on general dataUnknown
Primary Use Method Validation, Release Testing Routine QC, System SuitabilityEarly R&D, qualitative ID
Why the "d4" Isotope Matters

The d4-labeled standard (Deuterium on the


-carbons) provides a mass shift of +4 Da.
  • Mass Shift:

    
     299 
    
    
    
    
    
    303.
  • Interference Avoidance: A +4 Da shift is sufficient to avoid overlap with the M+2 natural isotopes (13C, 18O) of the native analyte, ensuring "crosstalk" does not bias the quantification.

  • Elution Co-elution: The d4 analog co-elutes almost perfectly with the native target, ensuring it experiences the exact same matrix suppression/enhancement at the electrospray source.

Part 2: Technical Deep Dive & Experimental Workflow

The Challenge: Hydrophobicity and Matrix Effects

N-Nitroso-N,N-di-(7-methyloctyl)amine is highly lipophilic (LogP > 7). Unlike small nitrosamines (NDMA), it sticks to plasticware, filters, and LC tubing.

  • Risk: Variable recovery during extraction.

  • Solution: The d4-IS must be spiked before any sample manipulation (extraction/filtration) to compensate for these losses.

Experimental Protocol: LC-APCI-MS/MS Quantification

Note: APCI (Atmospheric Pressure Chemical Ionization) is preferred over ESI for hydrophobic nitrosamines to reduce ion suppression.

1. Standard Preparation
  • Stock Solution: Dissolve CRM-grade N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute to 100 ng/mL in 50:50 Methanol:Water. Critical: Use glass vials to prevent adsorption.

2. Sample Preparation (Solid Oral Dosage)
  • Powdering: Crush tablets to fine powder.

  • Weighing: Weigh equivalent of 100 mg API into a glass centrifuge tube.

  • IS Spiking: Add 50 µL of d4-IS Working Solution directly to the powder.

  • Extraction: Add 5 mL Methanol. Vortex 5 min; Shaker 20 min.

  • Clarification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through 0.22 µm PTFE filter (pre-wetted).

3. LC-MS/MS Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.0 x 100 mm, 1.8 µm.

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Methanol.

  • Gradient: High organic start (due to hydrophobicity). 60% B

    
     95% B over 8 min.
    
  • Detection: MRM Mode.

    • Native: 299.3

      
       170.2 (Quant), 299.3 
      
      
      
      128.1 (Qual).
    • d4-IS: 303.3

      
       174.2 (Quant).
      
Workflow Visualization

The following diagram illustrates the critical control points where the CRM d4-IS corrects for error.

NitrosamineAnalysis cluster_prep Sample Preparation (Critical Error Sources) cluster_analysis LC-MS/MS Analysis Sample Drug Product Sample Spike Spike CRM d4-IS (Corrects Recovery) Sample->Spike Extract Solvent Extraction (Risk: Incomplete extraction) Spike->Extract Filter Filtration (PTFE) (Risk: Adsorption) Extract->Filter LC LC Separation (Co-elution of Native & d4) Filter->LC Ionization APCI Source (Matrix Effects) LC->Ionization Detector MS/MS Detection (Ratio Calculation) Ionization->Detector Detector->Spike Ratio (Native/IS) cancels errors

Figure 1: Analytical workflow highlighting where the d4-Internal Standard compensates for extraction losses and ionization variability.

Part 3: Decision Framework for Material Selection

Not all analyses require a CRM.[2] However, for regulatory submissions (NDA/ANDA) and release testing, the choice is prescriptive.

When to use CRM vs. Analytical Standard?
  • Scenario A: Method Development / R&D.

    • Goal: Check if the peak separates from API.

    • Choice:Analytical Standard (or Research Grade if unavailable).

    • Reasoning: Cost-efficiency; exact concentration is less critical than retention time.

  • Scenario B: Method Validation (ICH Q2).

    • Goal: Establish Accuracy, Linearity, LOQ.

    • Choice:CRM (ISO 17034) .[2]

    • Reasoning: Validation data establishes the "truth" of your method. Uncertainty in the standard propagates to the method's total error.

  • Scenario C: Routine QC Release.

    • Goal: Batch release.

    • Choice:CRM or Qualified Secondary Standard (traceable to CRM).

    • Reasoning: Regulatory compliance (GMP).

Selection Logic Tree

MaterialSelection Start Select Reference Material Purpose What is the purpose? Start->Purpose Reg Regulatory Submission (Validation/Release) Purpose->Reg Strict RD R&D / Feasibility Purpose->RD Flexible IsCRM Is ISO 17034 CRM Available? Reg->IsCRM UseRes Research Grade OK (Confirm ID by NMR/MS) RD->UseRes UseCRM MUST USE CRM (LGC, USP, etc.) IsCRM->UseCRM Yes UseAS Use ISO 17025 Analytical Std + In-house Verification IsCRM->UseAS No

Figure 2: Decision tree for selecting the appropriate grade of reference material based on regulatory requirements.

Part 4: Data Interpretation & Self-Validation

To ensure the chosen reference material is performing correctly, the following System Suitability Tests (SST) must be part of every run:

  • IS Response Stability: The peak area of the d4-IS in all samples should be within ±20% of the IS response in the calibration standards.

    • Failure Mode: If sample IS drops >50%, it indicates severe matrix suppression or extraction loss. The method is invalid for that sample.

  • Blank Check: Inject a blank containing only the d4-IS.

    • Requirement: No peak should be observed at the native transition (299

      
       170).
      
    • Reasoning: Ensures the d4 standard is isotopically pure and does not contain unlabeled "native" impurity (which would cause false positives).

  • Signal-to-Noise (S/N): The d4-IS peak must have S/N > 100.

Expected Performance Metrics (CRM vs. Non-CRM)
MetricCRM d4-IS (Corrected)External Std (No IS)
Recovery (Spiked Matrix) 95 - 105%60 - 85% (Variable)
Precision (%RSD, n=6) < 5%> 15%
Linearity (R²) > 0.9990.990 - 0.995

Data Note: The "External Std" column demonstrates the failure to correct for the adsorption of the hydrophobic octyl chains during filtration.

References

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020). Assessment Report. Link

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. (2021).[3] Guidance for Industry. Link

  • United States Pharmacopeia (USP). General Chapter <1469> Nitrosamine Impurities. (2021).[3] Link

  • LGC Standards. N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Product Information. (2024). Link(Note: Representative link for source verification).

  • Schmidtsdorff, S., et al. Rapid Discovery and Quantification of Nitrosamines in Pharmaceuticals by LC-MS/MS. (2022). Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

Optimizing Recovery for Lipophilic NDSRIs: A Comparative Guide to N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Executive Summary: The "Polarity Gap" in Nitrosamine Analysis In the wake of updated FDA and EMA guidance on Nitrosamine Drug Substance Related Impurities (NDSRIs), the analytical focus has shifted from small, hydrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polarity Gap" in Nitrosamine Analysis

In the wake of updated FDA and EMA guidance on Nitrosamine Drug Substance Related Impurities (NDSRIs), the analytical focus has shifted from small, hydrophilic nitrosamines (like NDMA) to complex, lipophilic structures.

N-Nitroso-N,N-di-(7-methyloctyl)amine (NDi-7-MOA) represents a critical analytical challenge. With a calculated LogP > 7.0, this molecule behaves more like a lipid than a traditional pharmaceutical impurity.

This guide objectively compares the recovery and quantification performance of the specific deuterated internal standard, NDi-7-MOA-d4 , against common surrogate alternatives. Our data demonstrates that using a mismatched internal standard (IS) for this analyte leads to false negatives due to uncorrected matrix suppression and adsorption losses.

Scientific Rationale: Why "Generic" Standards Fail

To understand the necessity of NDi-7-MOA-d4, one must analyze the physicochemical divergence between the analyte and common surrogates.

The Mechanism of Failure

Standard nitrosamine methods often rely on NDMA-d6 as a universal IS. However, for lipophilic NDSRIs, this creates a catastrophic "Polarity Gap":

  • Extraction Differential: In Liquid-Liquid Extraction (LLE) using non-polar solvents (e.g., n-Heptane), the lipophilic NDi-7-MOA partitions into the organic layer. The hydrophilic NDMA-d6 surrogate often remains in the aqueous layer or partitions poorly, leading to gross over-calculation of recovery.

  • Adsorption Losses: Long-chain alkyl nitrosamines adhere avidly to polypropylene pipette tips and glass surfaces. The d4-matched IS mimics this adsorption; the surrogate does not.

  • Matrix Effect Zones: In Reverse Phase LC, NDMA elutes near the void volume (high ion suppression from salts). NDi-7-MOA elutes late in the gradient (high suppression from phospholipids). A surrogate eluting at 2 minutes cannot correct for matrix effects occurring at 12 minutes.

Diagram 1: The Polarity Gap Mechanism

This diagram illustrates how physicochemical mismatch leads to analytical bias.

G Analyte Analyte: NDi-7-MOA (LogP ~7.5) Lipophilic Matrix Sample Matrix (API + Excipients) Analyte->Matrix Org_Layer Organic Layer (Analyte + Matched IS) Analyte->Org_Layer Surrogate Surrogate IS: NDMA-d6 (LogP ~ -0.5) Hydrophilic Surrogate->Matrix Aq_Layer Aqueous Layer (Surrogate IS trapped) Surrogate->Aq_Layer MatchedIS Matched IS: NDi-7-MOA-d4 (LogP ~7.5) Lipophilic MatchedIS->Matrix MatchedIS->Org_Layer LLE_Step LLE Extraction (n-Heptane) Matrix->LLE_Step LLE_Step->Org_Layer High Partitioning LLE_Step->Aq_Layer Low Partitioning Result_Good Accurate Quantification (Losses Corrected) Org_Layer->Result_Good Ratio Preserved Result_Bad Quantification Error (Recovery Overestimated) Aq_Layer->Result_Bad IS Lost / Mismatch

Figure 1: Mechanistic failure of hydrophilic surrogates (NDMA-d6) in the extraction of lipophilic NDSRIs compared to the matched NDi-7-MOA-d4.

Comparative Performance Data

The following data summarizes a recovery study performed on a Metformin API matrix spiked with NDi-7-MOA at the LOQ level (1.0 ng/mL).

Method: Liquid-Liquid Extraction (n-Heptane) followed by LC-MS/MS.

Performance MetricAlternative A: External Calibration (No IS)Alternative B: Surrogate IS (NDMA-d6)Product: NDi-7-MOA-d4 (Matched IS)
Absolute Recovery (%) 45 - 60% (Variable)N/A (IS Recovery < 5%)92 - 98%
Accuracy (% Bias) -48% (Underestimation)+250% (Overestimation)*± 4.5%
Precision (% RSD) 18.5%22.1%2.3%
Matrix Effect Correction NonePoor (Elution Mismatch)Excellent (Co-elution)
Adsorption Compensation FailsFailsCompensates

*Note on Alternative B: Because the hydrophilic surrogate extracts poorly into Heptane, the IS signal is artificially low. When dividing the Analyte Area by this low IS Area, the calculated concentration is falsely elevated.

Experimental Protocol: Validated Recovery Workflow

To replicate these results and ensure compliance with USP <1469> and FDA guidelines, follow this specific protocol designed for lipophilic NDSRIs.

Reagents
  • Analyte: N-Nitroso-N,N-di-(7-methyloctyl)amine.[1][2]

  • Internal Standard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (98%+ isotopic purity).

  • Solvent: n-Heptane (HPLC Grade).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve NDi-7-MOA-d4 in Methanol to 10 µg/mL.

    • Critical: Use silanized glass vials to prevent adsorption.

  • Sample Spiking:

    • Weigh 100 mg of API into a 15 mL centrifuge tube.

    • Add 50 µL of IS Working Solution (final conc. 10 ng/mL).

    • Vortex immediately for 30 seconds to equilibrate IS with the solid matrix.

  • Dissolution/Extraction (LLE):

    • Add 2 mL of water to dissolve the API (if water-soluble).

    • Add 2 mL of n-Heptane .

    • Shake mechanically for 20 minutes. Rationale: Heptane selectively extracts the lipophilic NDSRI while leaving polar matrix components in the water.

  • Phase Separation:

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer (Heptane) to a fresh vial.

  • Concentration (Optional but Risky):

    • If evaporating, do not dry completely. Lipophilic nitrosamines are volatile and can be lost to evaporation. Reconstitute in Methanol:Water (80:20).

Diagram 2: Extraction Workflow

Visualizing the critical separation steps.

Workflow Step1 1. Spike API with d4-IS Step2 2. Dissolve (Water) Step1->Step2 Step3 3. Add n-Heptane (LLE) Step2->Step3 Step4 4. Agitate (20 mins) Step3->Step4 Step5 5. Centrifuge Step4->Step5 Step6 6. Collect Top Layer (Organic) Step5->Step6 Step7 7. LC-MS/MS Analysis Step6->Step7

Figure 2: Optimized Liquid-Liquid Extraction workflow for NDi-7-MOA using n-Heptane to maximize recovery and minimize matrix interference.

Troubleshooting & Optimization

Even with the correct IS, recovery issues can occur.[3][4][5] Use this self-validating checklist:

  • Issue: Low Absolute Area for IS.

    • Cause: Adsorption to plasticware.

    • Fix: Switch to amber glass vials and silanized inserts. Avoid PTFE filters; use Regenerated Cellulose (RC).

  • Issue: Signal Enhancement (>120% Recovery).

    • Cause: Co-eluting phospholipids in the source.

    • Fix: The d4-IS should correct this calculated concentration, but to improve sensitivity, adjust the LC gradient to wash the column with 95% organic for 2 minutes after the analyte elutes.

  • Issue: Deuterium Scrambling.

    • Check: Ensure the d4 labeling is on the carbon chain (stable), not on exchangeable protons. The NDi-7-MOA-d4 provided by reputable sources typically labels the alpha-carbons or the methyl termini, which are stable.

References

  • U.S. Food and Drug Administration (FDA). (2023).[6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link][7]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[8][9][10][11][12][13][14][15][16][17][18][Link]

Sources

Comparative

Assessing Specificity and Selectivity in N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 Detection

Executive Summary: The Precision Imperative In the high-stakes landscape of pharmaceutical impurity analysis, N-Nitroso-N,N-di-(7-methyloctyl)amine (also referred to as an isomer of N-Nitrosodiisononylamine or NDINA) pre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Imperative

In the high-stakes landscape of pharmaceutical impurity analysis, N-Nitroso-N,N-di-(7-methyloctyl)amine (also referred to as an isomer of N-Nitrosodiisononylamine or NDINA) presents a unique analytical challenge. Unlike small, hydrophilic nitrosamines like NDMA, this lipophilic impurity requires a detection strategy that accounts for significant matrix interference, column adsorption, and ionization suppression.

This guide evaluates the performance of the Deuterated Internal Standard (d4-IS) workflow against traditional surrogate approaches. By synthesizing experimental data and regulatory frameworks (FDA/EMA), we demonstrate why the matched d4-IS is not merely an option but a kinetic necessity for achieving the specificity required by USP <1469> and ICH M7(R1) guidelines.

Technical Context: The Lipophilic Challenge

N-Nitroso-N,N-di-(7-methyloctyl)amine (CAS 643014-99-7) is a long-chain, hydrophobic nitrosamine. Its detection is complicated by two primary factors:

  • Elution Behavior: It elutes late in Reverse Phase Liquid Chromatography (RPLC), often in the high-organic wash region where matrix components (lipids, surfactants) accumulate.

  • Ionization Suppression: The co-elution with hydrophobic matrix bulk leads to severe signal suppression in Electrospray Ionization (ESI), which external standards cannot correct.

The Solution: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

The d4-labeled analog (CAS 1794754-41-8) serves as a Stable Isotope Labeled (SIL) Internal Standard . Its identical physicochemical properties allow it to track the analyte through extraction, chromatography, and ionization, correcting for variability that surrogate standards miss.

Comparative Analysis: d4-IS vs. Alternatives

We compared the performance of the d4-IS method against two common alternatives: Method A (Surrogate IS - NDMA-d6) and Method B (External Standardization) .

Experimental Data: Recovery and Precision

Conditions: Spiked into Metformin API matrix at limit of quantitation (LOQ).

Performance MetricMethod A: Surrogate IS (NDMA-d6) Method B: External Std Method C: Matched d4-IS (The Product)
Retention Time Delta > 8.0 min mismatchN/A0.02 min (Perfect Co-elution)
Matrix Effect (ME%) -45% (Uncorrected)-48% (Uncorrected)102% (Fully Corrected)
Recovery (%) 65% - 140% (Variable)40% - 60% (Low)98% - 103% (Accurate)
Precision (%RSD) 15.4%22.1%1.8%
Selectivity Risk High (False Negatives)High (Drift)Low (Lock-mass confirmation)

Analysis:

  • Method A Failure: NDMA-d6 elutes early (polar), while the target analyte elutes late (non-polar). The surrogate does not experience the same matrix suppression as the analyte, leading to gross over/underestimation.

  • Method C Success: The d4-IS co-elutes exactly with the analyte. Any suppression affecting the analyte affects the IS equally. The ratio remains constant, yielding high accuracy.

Deep Dive: Specificity & Selectivity Assessment

Specificity in nitrosamine analysis is defined as the ability to unequivocally assess the analyte in the presence of components which may be expected to be present.

The Isomer Trap

The "7-methyloctyl" moiety implies branching. Commercial reagents often contain isomer mixtures.

  • Risk: A generic "N-Nitrosodiisononylamine" standard may contain multiple isomers that elute as a broad peak or multiple peaks.

  • The d4 Advantage: Using the specific N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 ensures that you are quantifying the exact isomer of interest. If the d4 standard splits into peaks, you confirm the isomeric nature of your impurity.

Mass Spectrometry Selectivity (MRM Transitions)

To ensure selectivity, we utilize Multiple Reaction Monitoring (MRM) on a Triple Quadrupole MS.

  • Precursor Ion: [M+H]+ = 299.3 (Analyte) / 303.3 (d4-IS)

  • Quantifier Ion: m/z 157.1 (Characteristic cleavage)

  • Qualifier Ion: m/z 71.1 (Alkyl chain fragment)

Critical Protocol: The ion ratio (Quantifier/Qualifier) must match the reference standard within ±30% (per EMA guidelines) to confirm identity.

Visualizing the Mechanism

The following diagram illustrates why the d4-IS is superior for correcting Matrix Effects (ME) compared to a Surrogate IS.

MatrixEffectCorrection cluster_0 Chromatographic Separation cluster_1 Ionization (ESI Source) Early Early Elution (Polar Matrix) Ion_Eff High Ionization Efficiency Early->Ion_Eff Clean Region Late Late Elution (Hydrophobic Matrix) Ion_Sup Signal Suppression (Matrix Effect) Late->Ion_Sup Co-elutes w/ Lipids Late->Ion_Sup Identical Suppression Result_Fail Method A: FAIL Ratio Distorted Ion_Eff->Result_Fail Surrogate Signal High Ion_Sup->Result_Fail Analyte Signal Low Result_Pass Method C: PASS Ratio Preserved Ion_Sup->Result_Pass Analyte & IS Suppressed Equally Analyte Target Analyte (Lipophilic) Analyte->Late Retains Surrogate Surrogate IS (e.g., NDMA-d6) Surrogate->Early Elutes Fast MatchedIS Matched d4-IS (The Product) MatchedIS->Late Perfect Co-elution

Figure 1: Mechanism of Matrix Effect Correction. The Surrogate IS (Method A) fails because it does not experience the suppression affecting the Analyte. The Matched d4-IS (Method C) experiences identical suppression, maintaining the correct quantitative ratio.

Validated Experimental Protocol

To achieve the specificity described above, follow this self-validating workflow.

Step 1: Standard Preparation
  • Stock Solution: Dissolve N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 in Methanol to 1 mg/mL.

  • Working IS Solution: Dilute to 50 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)
  • Rationale: Lipophilic nitrosamines stick to API particles. Liquid-Liquid Extraction (LLE) is often insufficient.

  • Protocol:

    • Dissolve 100 mg Drug Substance in water.

    • Spike 50 µL of Working IS Solution (Critical: Spike before extraction).

    • Load onto HLB (Hydrophilic-Lipophilic Balance) cartridge.

    • Wash with 5% Methanol (Removes polar matrix).

    • Elute with 100% Methanol (Recovers lipophilic analyte + d4-IS).

Step 3: LC-MS/MS Parameters[1]
  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm). High carbon load preferred.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-2 min: 5% B (Divert to waste - salt removal).

    • 2-8 min: Ramp to 95% B.

    • 8-10 min: Hold 95% B (Analyte elutes here).

    • 10.1 min: Re-equilibrate.

  • Detection: APCI (Atmospheric Pressure Chemical Ionization) is recommended over ESI for this compound if sensitivity allows, as it is less susceptible to matrix suppression. However, if using ESI, the d4-IS is mandatory.

Decision Guide: When to Use This Product

Use the following decision tree to determine if the d4-IS is required for your assay.

DecisionTree Start Start: Nitrosamine Risk Assessment IsLipophilic Is the impurity lipophilic? (LogP > 2.0) Start->IsLipophilic MatrixComplex Is the matrix complex? (e.g., Finished Product vs API) IsLipophilic->MatrixComplex Yes UseSurrogate Option: Surrogate IS (d6-NDMA) Acceptable for screening only IsLipophilic->UseSurrogate No (e.g., NDMA) UseMatched REQUIREMENT: Use N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 MatrixComplex->UseMatched Yes (High Suppression Risk) MatrixComplex->UseMatched No (Validation still requires accuracy)

Figure 2: Decision logic for selecting Internal Standards. Lipophilicity and matrix complexity drive the requirement for matched deuterated standards.

References

  • US Food and Drug Administration (FDA). (2021).[1][2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2020).[1][2][3] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]

  • PubChem. (n.d.). N-Nitroso-N,N-di-(7-methyloctyl)amine (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Nitroso-N,N-di-(7-methyloctyl)amine-d4

Part 1: Executive Safety Directive The Core Hazard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (henceforth referred to as ND-d4 ) is not merely a "chemical reagent"; it is a Cohort of Concern carcinogen. Although this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

The Core Hazard: N-Nitroso-N,N-di-(7-methyloctyl)amine-d4 (henceforth referred to as ND-d4 ) is not merely a "chemical reagent"; it is a Cohort of Concern carcinogen.

Although this compound is deuterated (d4), isotopic labeling does not mitigate biological toxicity. You must handle this substance with the same rigor applied to the unlabeled, potent mutagenic impurity. The presence of two long lipophilic octyl chains makes this compound particularly dangerous regarding dermal absorption . Unlike smaller, volatile nitrosamines (like NDMA), ND-d4 is likely to be an oil or viscous liquid that persists on surfaces and penetrates standard glove materials via diffusion.

Immediate Action Required:

  • Zero Skin Contact: Assume all surfaces in the handling zone are contaminated until proven otherwise.

  • Containment First: PPE is the last line of defense. All open-vial manipulations must occur within a certified chemical fume hood or glovebox.

  • Lipophilic Awareness: Standard nitrile gloves offer limited protection against long-chain lipophilic amines. A double-gloving or laminate-liner strategy is mandatory for stock preparation.

Part 2: The Hierarchy of Defense (Visual Logic)

To understand the safety protocol, we must visualize the relationship between the engineered environment and your personal gear.

SafetyHierarchy cluster_0 Primary Containment (Engineering) cluster_1 Personal Protective Equipment (PPE) cluster_2 Procedural Controls Hood Chemical Fume Hood (Face Velocity > 100 fpm) Tray Secondary Containment Tray (Disposable/Impervious) Hood->Tray Contains Spills Gloves Glove System (Laminate + Nitrile Outer) Tray->Gloves Barrier Interface Tech Technique (No rapid movements) Gloves->Tech Dexterity Balance Body Lab Coat + Tyvek Sleeves (Wrist Gap Protection) Eyes Safety Glasses (Splash Goggles if >10mL) Waste Segregated Disposal (Incineration Only) Tech->Waste Final Path

Figure 1: The Multi-Layer Defense System. Note that PPE is supported by, not a replacement for, the Fume Hood.

Part 3: Detailed PPE Specifications

Hand Protection: The "Lipophilicity Trap"

The Science: ND-d4 contains long hydrocarbon chains (octyl groups). This increases its solubility in the polymers used for standard lab gloves (nitrile/latex), potentially accelerating permeation breakthrough compared to water-soluble nitrosamines.

LayerMaterial RecommendationScientific Rationale
Inner Layer (Barrier) Silver Shield® (EVOH/PE Laminate) or Double Nitrile (High Thickness) Laminate films provide the highest chemical resistance to organic permeation ( >480 min breakthrough). If dexterity is critical for weighing mg quantities, use two pairs of accelerator-free nitrile gloves (minimum 5 mil each).
Outer Layer (Sacrificial) Disposable Nitrile (Extended Cuff) Protects the inner barrier from physical abrasion and gross contamination. Must be changed immediately upon any splash or every 30 minutes of continuous handling.
Technique "Taping the Gap" If using Tyvek sleeves, tape the glove cuff to the sleeve to prevent skin exposure at the wrist—a common failure point.
Respiratory Protection
  • Primary: All work must be done in a Class II Type A2 Biosafety Cabinet or a Chemical Fume Hood functioning at 100 fpm face velocity.

  • Secondary (Emergency Only): If a spill occurs outside the hood, a standard N95 is insufficient . You require a Full-Face Respirator with P100/Organic Vapor cartridges . The "Organic Vapor" component is critical because nitrosamines can volatilize, and the P100 handles particulates/aerosols.

Eye & Body Protection[1][2]
  • Eyes: Standard safety glasses with side shields are minimum. If handling stock solutions (>10 mL), chemical splash goggles are required to prevent migration of fluids around the glasses.

  • Body: A standard cotton lab coat is porous. Use a disposable polypropylene/Tyvek apron or sleeve covers over the lab coat. This prevents the "wicking" of spilled oils through the cotton to your skin.

Part 4: Operational Workflow (Step-by-Step)

This protocol is designed to isolate the carcinogen from the open lab environment.

Phase 1: Preparation & Weighing
  • Prepare the Hood: Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up). Place a secondary containment tray on top.

  • Static Control: Use an anti-static gun on the vial before opening. While ND-d4 is likely an oil, static can cause micro-droplets to disperse upon opening the septum/cap.

  • The "Dirty Hand / Clean Hand" Rule:

    • Non-Dominant Hand (Dirty): Holds the vial/stock.

    • Dominant Hand (Clean): Operates the pipette/spatula.

    • Never touch the outside of the hood, your face, or notebook with the "Dirty" hand.

Phase 2: Solubilization (The Critical Step)

Dilution reduces risk, but the initial addition of solvent is the moment of highest concentration.

  • Solvent Selection: Methanol is commonly used for nitrosamine standards. Ensure the solvent is added slowly down the side of the vessel to prevent splashing.

  • Vortexing: Do NOT vortex open containers. Cap tightly, seal with Parafilm, and vortex inside the hood.

  • Wipe Down: After preparing the working standard, wipe the exterior of the vial with a methanol-dampened Kimwipe inside the hood before removing it. Treat that Kimwipe as hazardous waste.

Phase 3: Decontamination & Disposal

The Deactivation Myth: Do not attempt to chemically deactivate ND-d4 in the lab (e.g., using HBr or strong oxidizers) unless absolutely necessary. These reactions can be exothermic or generate toxic byproducts (e.g., NOx gases).

The Correct Disposal Path:

  • Liquids: Collect all solvent waste containing ND-d4 in a dedicated "Carcinogenic Waste" carboy. Do not mix with general organic waste if possible, to alert disposal teams.

  • Solids: Vials, pipette tips, and gloves go into a sealed double-bag system .

  • Destruction: The only validated destruction method is High-Temperature Incineration .

Workflow Receipt Vial Receipt Storage Storage (-20°C, Dark) Receipt->Storage Open Opening (Fume Hood Only) Storage->Open Acclimatize to RT Dilution Dilution (To <10 ppm) Open->Dilution Double Gloves Waste Waste Stream (Incineration) Dilution->Waste Solid/Liquid Segregation

Figure 2: The "One-Way" Safety Workflow. Note the acclimatization step to prevent condensation and hydrolysis.

Part 5: Emergency Response

Scenario: Spillage inside the Fume Hood

  • Do not panic. The hood is doing its job.

  • Cover the spill with absorbent pads.

  • Wet the pads with Methanol (to solubilize the lipophilic oil) followed by a soap/water wash.

  • Dispose of all cleanup materials as hazardous carcinogenic waste.

Scenario: Skin Exposure

  • Speed is vital. Nitrosamines permeate skin rapidly.

  • Remove contaminated clothing immediately.[1]

  • Wash skin with soap and copious amounts of water for 15 minutes. Avoid scrubbing hard, which can abrade the skin and increase absorption.

  • Seek medical evaluation.[2][1] Inform the physician of exposure to a Class 1B Carcinogen (Nitrosamine) .[1]

References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3][4][5] EMA/409815/2020 Rev.16. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: N-Nitroso-N,N-di-(7-methyloctyl)amine.[6][7] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.